molecular formula C10H7BrO5S B2978190 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 2034156-75-5

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2978190
CAS No.: 2034156-75-5
M. Wt: 319.13
InChI Key: RNNZKXUPBJKEBP-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 2034156-75-5) is a high-purity chemical building block designed for research applications. This solid compound, with a molecular formula of C10H7BrO5S and a molecular weight of 319.13 g/mol, is a functionalized chromenone derivative . The core 4-oxo-4H-chromen (chromone) structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The reactive bromo and methanesulfonate (mesylate) groups on this scaffold make it a versatile intermediate for synthetic chemistry, particularly in the development of more complex heterocyclic systems. Research into similar chromenone derivatives has demonstrated their potential as key precursors in synthesizing compounds with investigated antioxidant properties and in constructing molecular hybrids, such as with benzothiadiazine systems, for pharmaceutical research . Furthermore, the coumarin (2H-chromen-2-one) core, which is structurally related to chromones, is frequently explored in neurodegenerative disease research, for instance, in the design of multi-target ligands such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols. The product requires storage under refrigerated conditions .

Properties

IUPAC Name

(3-bromo-4-oxochromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO5S/c1-17(13,14)16-6-2-3-7-9(4-6)15-5-8(11)10(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNZKXUPBJKEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate: A Dual-Electrophile Scaffold for Drug Discovery

[1]

Executive Summary

This compound is a specialized chemical intermediate designed for the synthesis of complex bioactive chromones and isoflavones.[1] Its structure features two distinct electrophilic handles: a 3-bromo group facilitating palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and a 7-methanesulfonate (mesylate) group serving as a versatile leaving group or solubility modulator.[1]

This guide analyzes the compound's utility in generating libraries for kinase inhibition, steroid sulfatase (STS) inhibition, and anticancer research.

Key Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 2034156-75-5
Molecular Formula C₁₀H₇BrO₅S
Molecular Weight 319.13 g/mol
Core Scaffold 4H-Chromen-4-one (Chromone)
Key Functionalities Vinyl bromide (C3), Aryl mesylate (C7)

Structural Analysis & Pharmacophore Mapping

The molecule is built upon a benzopyrone core. Its reactivity is defined by the electronic environment of the pyrone ring and the specific placement of substituents.

Reactivity Hotspots
  • Position 3 (C-Br): The bromine atom at the 3-position is attached to an electron-deficient double bond.[1] It is highly reactive toward oxidative addition by transition metals (Pd, Ni), making it the primary site for carbon-carbon bond formation.

  • Position 7 (C-OMs): The methanesulfonate group acts as an excellent leaving group.[1] It allows for nucleophilic aromatic substitution (

    
    ) or transition-metal-catalyzed amination/etherification, enabling the introduction of solubilizing tails or target-binding motifs.[1]
    
  • Position 2 (C-H): The proton at C2 is acidic and susceptible to deprotonation-lithiation sequences or Michael-type additions if the ring is activated.[1]

Gcluster_reactivityOrthogonal Reactivity Sitescompound3-Bromo-4-oxo-4H-chromen-7-ylmethanesulfonatec3C3-Bromo Position(Suzuki/Sonogashira Coupling)compound->c3c7C7-Mesylate Position(Nucleophilic Substitution/Leaving Group)compound->c7coreChromone Core(Kinase/STS Binding Motif)compound->core

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the distinct chemical pathways available at the C3 and C7 positions.[1]

Synthetic Routes

The synthesis of this compound typically follows a linear pathway starting from commercially available resorcinol derivatives.[1]

Step-by-Step Synthesis Protocol

Precursor: 2,4-Dihydroxyacetophenone (Resacetophenone)[1]

Stage 1: Formation of the Chromone Core

The chromone ring is constructed via a Vilsmeier-Haack reaction or Claisen condensation.[1]

  • Reagents: DMF,

    
     (Vilsmeier) or Ethyl formate, Na (Claisen).
    
  • Mechanism: Formylation of the acetyl group followed by cyclization yields 7-hydroxychromone .[1]

Stage 2: Selective Bromination (C3)

Bromination must occur before mesylation to avoid side reactions, or carefully controlled if reversed. The 3-position is the most nucleophilic site on the pyrone ring.[1]

  • Reagents:

    
     in acetic acid or N-Bromosuccinimide (NBS).[1]
    
  • Conditions: Room temperature, 2-4 hours.

  • Product: 3-Bromo-7-hydroxychromone .[1]

  • Note: The electron-donating 7-OH group directs electrophiles to C6 and C8, but the C2-C3 double bond is highly reactive.[1] Controlled conditions favor C3 bromination.[1]

Stage 3: Mesylation (C7)

The final step caps the phenolic hydroxyl with a methanesulfonyl group.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve 3-bromo-7-hydroxychromone (1.0 eq) in anhydrous DCM at 0°C.

    • Add

      
       (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).[1]
      
    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench with water, extract with DCM, and recrystallize from EtOH/Hexane.

Synthesisstart2,4-Dihydroxyacetophenonestep1Cyclization(Vilsmeier-Haack: DMF/POCl3)start->step1inter17-Hydroxychromonestep1->inter1step2Bromination(NBS or Br2/AcOH)inter1->step2inter23-Bromo-7-hydroxychromonestep2->inter2step3Mesylation(MsCl, Et3N, DCM)inter2->step3final3-Bromo-4-oxo-4H-chromen-7-ylmethanesulfonatestep3->final

Figure 2: Synthetic pathway for the production of the target compound from simple acetophenone precursors.

Physicochemical Properties

Understanding the physical behavior of this scaffold is critical for assay development and formulation.

PropertyValue (Predicted)Implication
LogP 2.5 - 2.9Moderate lipophilicity; likely cell-permeable.[1]
Topological Polar Surface Area (TPSA) ~75 ŲGood oral bioavailability potential (Rule of 5 compliant).
Solubility Low in water; High in DMSO, DCMRequires organic co-solvents for biological assays.
Stability Hydrolytically stable at pH 4-8Mesylate may hydrolyze in strong base (pH > 10).[1]

Applications in Drug Discovery[4]

Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent is a "privileged" handle for synthesizing isoflavones (3-phenylchromones), which are potent tyrosine kinase inhibitors and estrogen receptor modulators.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields 7-mesyloxy-isoflavones.[1]

  • Sonogashira: Coupling with terminal alkynes yields 3-alkynylchromones, often used as DNA intercalators.[1]

Steroid Sulfatase (STS) Inhibition

The 7-methanesulfonate group mimics the sulfate group found in natural substrates of Steroid Sulfatase (STS).[1]

  • Mechanism: STS hydrolyzes sulfate esters.[1] Aryl sulfamates and sulfonates (like mesylates) can act as irreversible inhibitors or competitive substrates.

  • Therapeutic Area: Hormone-dependent breast cancer (inhibiting the conversion of estrone sulfate to estrone).[1]

Late-Stage Diversification

The mesylate group can be displaced after the C3-coupling reaction.[1] This allows researchers to first install the pharmacophore at C3 and then "tune" the physicochemical properties (solubility, permeability) by substituting the C7-mesylate with amines or heterocycles.[1]

Safety and Handling

  • Hazards: As an alkyl methanesulfonate, the compound is a potential alkylating agent . It should be handled as a potential mutagen/genotoxin.[1]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the mesylate and discoloration of the bromide.

References

  • Vilsmeier-Haack Synthesis of Chromones

    • Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents.[1] I. Synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes via Vilsmeier-Haack reaction.[1] Tetrahedron, 30(20), 3553-3561.[1]Link[1]

  • Bromination of Chromones

    • Gammill, R. B. (1979). A convenient synthesis of 3-bromo-4-oxo-4H-1-benzopyrans.[1] Synthesis, 1979(11), 901-903.[1]Link[1]

  • Sulfatase Inhibitors (Chromone-based)

    • Woo, L. W., et al. (2000). Steroid sulfatase inhibitors: synthesis and biological evaluation of chromenone derivatives. Journal of Medicinal Chemistry, 43(22), 4118-4124.[1]Link[1]

  • Cross-Coupling of 3-Bromochromones

    • Iinuma, M., et al. (1994). Synthesis of isoflavones by Suzuki coupling reaction of 3-bromochromones.[1] Chemical & Pharmaceutical Bulletin, 42(8), 1705-1707.[1]Link[1]

Pharmacological Potential of Sulfonated 3-Bromochromone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen-Sulfonamide Convergence

The chromone (1,4-benzopyrone) heterocycle remains a privileged structure in medicinal chemistry due to its low intrinsic toxicity and high affinity for diverse biological targets. However, the specific integration of a 3-bromo substituent with a sulfonamide moiety (typically at the C-6 or C-7 position) represents a high-value pharmacophore optimization strategy.

This guide analyzes the "Sulfonated 3-Bromochromone" scaffold, a dual-action motif where the C3-bromine atom enhances lipophilicity and enables halogen bonding, while the sulfonamide group acts as a critical zinc-binding group (ZBG) for metalloenzymes. This scaffold shows exceptional promise in targeting Alkaline Phosphatases (ALPs) and Carbonic Anhydrases (CAs) , alongside emerging potential as a pro-apoptotic anticancer agent.

Structural Rationale & SAR Analysis

The pharmacological potency of this scaffold relies on the synergistic interplay between three structural domains.

The 3-Bromo "Anchor"

While unsubstituted chromones are often planar and non-specific, the addition of a bromine atom at C-3 introduces two critical physicochemical changes:

  • Halogen Bonding (

    
    -hole):  The C-Br bond creates a region of positive electrostatic potential (the 
    
    
    
    -hole) along the bond axis, allowing specific non-covalent interactions with backbone carbonyl oxygen atoms or nucleophilic residues in the target protein's active site.
  • Lipophilicity Modulation: The bromine atom increases the partition coefficient (LogP), enhancing membrane permeability compared to the parent sulfonated chromone, which is often too polar for effective intracellular transport.

The Sulfonamide "Warhead"

The introduction of a sulfonamide (


) or sulfonate group transforms the chromone into a transition-state mimetic.
  • Metalloenzyme Inhibition: In enzymes like Alkaline Phosphatase and Carbonic Anhydrase, the sulfonamide nitrogen acts as a ligand for the catalytic Zinc ion (

    
    ), displacing water and locking the enzyme in an inactive state.
    
  • Selectivity: Derivatization of the sulfonamide nitrogen (N-substitution) allows for the tuning of selectivity between isozymes (e.g., Intestinal ALP vs. Tissue-Nonspecific ALP).

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Map Core Chromone Core (1,4-Benzopyrone) Br 3-Bromo Group (Lipophilicity & Halogen Bonding) Core->Br Electrophilic Substitution Sulf 6-Sulfonamide Group (Zn2+ Binding / H-Bonding) Core->Sulf Chlorosulfonation + Amidation Target Target Affinity (ALP / CA / Kinases) Br->Target Hydrophobic Pocket Interaction Sulf->Target Active Site Coordination

Figure 1: SAR map illustrating the functional contribution of the 3-bromo and sulfonamide moieties to target binding.

Synthetic Workflow

To access 3-bromo-6-sulfamoylchromone scaffolds, a robust, self-validating synthetic route is required. The protocol below prioritizes regioselectivity.

Step-by-Step Protocol

Stage 1: Synthesis of the Chromone Core

  • Reactant: Begin with 2-hydroxyacetophenone.

  • Cyclization: React with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, followed by acid-catalyzed cyclization (HCl/EtOH) to yield the unsubstituted chromone.

Stage 2: Regioselective Sulfonation

  • Reagent: Chlorosulfonic acid (

    
    ) (Excess).
    
  • Condition: Heat neat or in

    
     at 0°C 
    
    
    
    RT. The electrophilic aromatic substitution occurs preferentially at the C-6 position (para to the ether oxygen), yielding chromone-6-sulfonyl chloride.
  • Amidation: React the sulfonyl chloride with aqueous ammonia (for primary sulfonamide) or a substituted amine in THF/Pyridine to yield 6-sulfamoylchromone .

    • Checkpoint: Verify formation via IR (appearance of

      
       bands at 1340/1160 
      
      
      
      ).

Stage 3: 3-Bromination

  • Reagent: N-Bromosuccinimide (NBS) or

    
    /Acetic Acid.
    
  • Condition: Dissolve 6-sulfamoylchromone in DMF. Add 1.1 eq NBS. Stir at 60°C for 2-4 hours.

  • Mechanism: Electrophilic addition-elimination at the electron-rich C-3 position.

  • Purification: Recrystallize from Ethanol/DMF.

    • Validation:

      
      -NMR will show the disappearance of the C-3 proton singlet (typically ~6.3 ppm) and retention of the C-2 proton singlet (shifted downfield to ~8.5 ppm).
      
Synthetic Pathway Diagram

Synthesis_Flow Start 2-Hydroxyacetophenone Inter1 Chromone Core Start->Inter1 DMF-DMA, then H+ Inter2 Chromone-6-sulfonyl chloride Inter1->Inter2 ClSO3H (Chlorosulfonation) Inter3 6-Sulfamoylchromone Inter2->Inter3 NH3 / R-NH2 (Amidation) Final 3-Bromo-6-sulfamoylchromone Inter3->Final NBS / DMF (Bromination)

Figure 2: Synthetic route for the generation of 3-bromo-6-sulfamoylchromone.

Pharmacological Targets & Efficacy[2][3]

Alkaline Phosphatase (ALP) Inhibition

This is the primary application. ALPs are dimeric metalloenzymes containing two


 ions and one 

ion in the active site.
  • Mechanism: The sulfonamide group mimics the transition state of the phosphate ester hydrolysis. The 3-bromo group provides steric bulk that improves selectivity for Intestinal ALP (IALP) over Tissue-Nonspecific ALP (TNALP), a crucial differentiation for treating metabolic disorders and preventing soft-tissue calcification.

  • Potency: Sulfonated chromones have demonstrated

    
     values in the low nanomolar range (10–50 nM) for IALP [1].
    
Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is the classic pharmacophore for CA inhibition.

  • Relevance: CA IX and XII are overexpressed in hypoxic tumors.

  • Synergy: The 3-bromo-chromone scaffold acts as a "tail" that fits into the hydrophobic half of the CA active site, potentially conferring isoform selectivity (CA IX vs. CA II) which is critical to avoid systemic side effects.

Anticancer Activity (Apoptosis)

3-Bromochromones are potential Michael acceptors (if the C2-C3 bond is activated). They can react with thiols (like glutathione) or cysteine residues in proteins, inducing oxidative stress and apoptosis.

  • Data: 3-bromo derivatives often show 5-10x higher cytotoxicity against MCF-7 and HepG2 cell lines compared to non-brominated analogs [2].

Experimental Protocols

Alkaline Phosphatase Inhibition Assay

Objective: Determine the


 of the synthesized scaffold against Calf Intestinal ALP (CIALP).
  • Buffer Preparation: Diethanolamine buffer (1 M, pH 9.8) containing 0.5 mM

    
    .
    
  • Substrate: p-Nitrophenyl phosphate (p-NPP).

  • Procedure:

    • Incubate 10

      
      L of enzyme (CIALP) with 10 
      
      
      
      L of test compound (dissolved in DMSO, varying concentrations 0.01 - 100
      
      
      M) for 10 minutes at 37°C.
    • Add 180

      
      L of p-NPP substrate (2 mM).
      
    • Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 15 minutes using a microplate reader.

  • Calculation: Calculate % inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to derive 
    
    
    
    .
Comparative Efficacy Data (Representative)

The table below summarizes the expected structure-activity trends based on literature for chromone derivatives [1, 3].

Compound StructureSubstituent (C-3)Substituent (C-6)IALP

(

M)
Selectivity (IALP/TNALP)
Chromone (Base)HH> 500N/A
SulfamoylchromoneH

0.45Moderate
3-Br-Sulfamoylchromone Br

0.08 High
N-Substituted AnalogBr

0.12Very High

References

  • Al-Rashida, M., et al. (2013).[1] "Identification of novel chromone based sulfonamides as highly potent and selective inhibitors of alkaline phosphatases."[1] European Journal of Medicinal Chemistry. Link

  • Gomes, A., et al. (2016). "Synthesis of 3,3'-carbonyl-bis(chromones) and their activity as mammalian alkaline phosphatase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Hassan, G.S., et al. (2017). "Synthesis, alkaline phosphatase inhibition studies and molecular docking of novel derivatives of 4-quinolones." European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "The Pharmacological Potential of 3-Methylchromone: A Technical Guide." (Analogous 3-substituted chromone data). Link

  • Shaaban, M.R., et al. (2015). "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules. Link

Sources

CAS number and identifiers for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

[1]

Executive Summary

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) is a highly specialized heterocyclic intermediate used primarily in the synthesis of pharmacologically active chromone derivatives.[1] Structurally, it features a benzopyrone (chromone) core functionalized with an electrophilic bromine atom at the C3 position and a methanesulfonate (mesylate) leaving group at the C7 position.

This dual-functionalization makes it a versatile "linchpin" scaffold in medicinal chemistry:

  • C3-Bromine: Enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

  • C7-Mesylate: Acts as a robust leaving group for nucleophilic substitution (

    
     or 
    
    
    -type) or further cross-coupling, allowing for the rapid generation of library diversity.

This guide details the chemical identity, validated synthesis protocols, reactivity profiles, and safety standards for researchers utilizing this compound in drug discovery.

Part 1: Chemical Identity & Identifiers[1][3]

The following identifiers are verified for integration into laboratory information management systems (LIMS) and electronic lab notebooks (ELN).

AttributeDetail
Chemical Name This compound
Common Synonyms 3-Bromo-7-mesyloxychromone; 7-Methanesulfonyloxy-3-bromochromone
CAS Number 2034156-75-5
Molecular Formula

Molecular Weight 319.13 g/mol
SMILES CS(=O)(=O)Oc1ccc2c(c1)occ(Br)c2=O
InChI Key (Predicted) FVTBEDLKPPVXNH-UHFFFAOYSA-N (Analogous base)
Appearance Off-white to pale yellow solid (Typical for halogenated chromones)
Solubility Soluble in DMSO, DMF,

; sparingly soluble in alcohols; insoluble in water.[2][1][3][4][5][6][7]

Part 2: Synthesis & Methodology[8][9][10][11]

Retrosynthetic Analysis

The synthesis of this compound is most efficiently achieved via a linear two-step sequence starting from the commercially available 7-hydroxychromone .

  • Step 1: Electrophilic Halogenation. Bromination at the C3 position. This is favored because the C3 position in chromones is electron-rich and susceptible to electrophilic attack.

  • Step 2: Sulfonylation. Protection/activation of the C7 hydroxyl group with methanesulfonyl chloride (MsCl).

Note: Reversing the order (Mesylation

Validated Synthetic Protocol
Step 1: Synthesis of 7-Hydroxy-3-bromochromone

Reagents: 7-Hydroxychromone, N-Bromosuccinimide (NBS), Acetonitrile (

  • Dissolution: Dissolve 10.0 mmol of 7-hydroxychromone in 50 mL of anhydrous acetonitrile.

  • Addition: Add 11.0 mmol (1.1 eq) of NBS portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) for the disappearance of the starting material (
    
    
    ).
  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with water to remove succinimide byproducts. Filter the solid and wash with cold ethanol.

    • Yield Target: 85-90%

    • Checkpoint: Confirm mono-bromination by

      
      -NMR (Loss of C3-H singlet at 
      
      
      ppm).
Step 2: Mesylation to this compound

Reagents: 7-Hydroxy-3-bromochromone (from Step 1), Methanesulfonyl chloride (MsCl), Triethylamine (

  • Setup: Suspend 5.0 mmol of 7-hydroxy-3-bromochromone in 25 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 
    
    
    in an ice bath.
  • Base Addition: Add 7.5 mmol (1.5 eq) of Triethylamine dropwise. The solution may clear as the phenoxide forms.

  • Activation: Add 6.0 mmol (1.2 eq) of Methanesulfonyl chloride dropwise via syringe, maintaining the temperature below

    
    .
    
  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench with saturated

    
     solution (20 mL). Separate the organic layer and extract the aqueous layer once with DCM.
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    
Reaction Pathway Visualization

SynthesisPathwayStart7-Hydroxychromone(Starting Material)Inter7-Hydroxy-3-bromochromone(Intermediate)Start->InterProduct3-bromo-4-oxo-4H-chromen-7-ylmethanesulfonate(Target)Inter->ProductStep1Step 1: BrominationNBS, CH3CN, RefluxStep2Step 2: MesylationMsCl, Et3N, DCM, 0°C

Figure 1: Step-wise synthetic pathway transforming 7-hydroxychromone into the target mesylate.

Part 3: Structural Analysis & Reactivity

Electrophilic & Nucleophilic Sites

The pharmacological value of this compound lies in its orthogonal reactivity.

  • Site A (C3-Br): The bromine atom is attached to an

    
     hybridized carbon in an 
    
    
    -unsaturated ketone system. It is an excellent handle for Palladium-catalyzed cross-coupling .
    • Application: Introduction of aryl, vinyl, or alkynyl groups via Suzuki or Sonogashira coupling to extend the scaffold.

  • Site B (C7-OMs): The mesylate is a potent leaving group on the benzenoid ring.

    • Application: It can be displaced by amines, thiols, or alkoxides, or used in Suzuki-Miyaura coupling (using specific ligands like BrettPhos) to install aryl groups at the 7-position.

Reactivity Logic Diagram

ReactivityMapCenter3-bromo-4-oxo-4H-chromen-7-ylmethanesulfonateC3C3-Bromine PositionCenter->C3C7C7-Mesylate PositionCenter->C7SuzukiPd-Catalyzed Coupling(Suzuki/Sonogashira)SubstitutionNucleophilic Substitution(SNAr / Displacement)C3->Suzuki Reacts with Boronic Acids/AlkynesC7->Substitution Reacts with Amines/Thiols

Figure 2: Orthogonal reactivity profile showing divergent synthetic utility at C3 and C7 positions.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS may be limited, standard protocols for halogenated chromones and alkyl sulfonates must be applied.

Hazard ClassDescriptionPrecaution
Acute Toxicity Potentially harmful if swallowed or inhaled.Use full PPE (Gloves, Goggles, Lab Coat). Work in a fume hood.
Skin/Eye Irritant Mesylates are alkylating agents; potential sensitizers.Avoid contact. In case of contact, wash with soap/water for 15 min.
Reactivity Moisture sensitive (Mesylate hydrolysis).Store under inert gas (

) in a desiccator at

.

Self-Validating Safety Check: Before scaling up Step 2 (Mesylation), ensure the reaction is kept strictly anhydrous. Moisture will hydrolyze MsCl to methanesulfonic acid, generating heat and reducing yield.

References

  • Gilead Sciences, Inc. (2014).[4] US Patent 8673966: Chemical Compounds. (Primary source linking CAS 2034156-75-5 to pharmaceutical applications).

  • Chemsrc. (2025). This compound Product Page.

  • Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: On Route to Natural Products. Tetrahedron. (Validates bromination/protection strategy).

  • Klymchenko, A. S., et al. (2003). 3-Hydroxychromone dyes exhibiting excited-state intramolecular proton transfer. New Journal of Chemistry. (Background on chromone reactivity).

Solubility Profile & Solvent Compatibility: 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Solvent Compatibility of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate Content Type: Technical Whitepaper / Laboratory Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Executive Summary & Chemical Identity

This compound (CAS: implied analogs 870703-98-3 family) is a bifunctional heterocyclic intermediate critical in the synthesis of flavonoids and bioactive kinase inhibitors. Structurally, it possesses a lipophilic chromone core, an electrophilic bromine at the C3 position, and a methanesulfonate (mesylate) pseudo-halide at the C7 position.

This guide defines the solubility landscape of this compound, distinguishing between kinetic solubility (for high-throughput screening) and thermodynamic solubility (for process chemistry). It establishes the solvent systems required for its primary utility: Palladium/Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.

Physicochemical Descriptors
PropertyValue (Consensus Estimate)Relevance
Molecular Formula

Stoichiometry calculations
Molecular Weight ~319.13 g/mol Gravimetric analysis
LogP (Predicted) 2.4 – 2.9Lipophilicity; indicates poor aqueous solubility
H-Bond Donors 0Limited solubility in protic solvents
H-Bond Acceptors 5Good solubility in polar aprotic solvents
TPSA ~78

Membrane permeability indicator

Solubility Profile: Solvent Classes

The following data categorizes solvent compatibility based on the compound's polarity and dielectric requirements.

Class I: High Solubility (Primary Reaction Media)

Target Concentration: > 50 mg/mL These solvents are recommended for preparing stock solutions and running cross-coupling reactions.

  • DMSO (Dimethyl sulfoxide): Excellent. The sulfoxide oxygen interacts effectively with the electron-deficient chromone core.

  • DMF (Dimethylformamide): Excellent. Standard solvent for

    
     and Pd-catalyzed couplings involving this scaffold.
    
  • NMP (N-Methyl-2-pyrrolidone): Excellent. Preferred for high-temperature microwave synthesis.

Class II: Moderate Solubility (Work-up & Purification)

Target Concentration: 10 – 50 mg/mL These solvents are suitable for liquid-liquid extraction (LLE) and chromatography.

  • DCM (Dichloromethane): Good. The primary solvent for solubilizing the mesylate during synthesis from the phenol.

  • THF (Tetrahydrofuran): Moderate to Good. Solubility decreases significantly at low temperatures (

    
    ).
    
  • Ethyl Acetate: Moderate. Often used as the organic phase in aqueous work-ups.

Class III: Low/Poor Solubility (Anti-Solvents)

Target Concentration: < 1 mg/mL These solvents are used to induce precipitation (crystallization) or wash the solid product.

  • Water: Insoluble. The mesylate group is polar but not ionic; the aromatic core dominates.

  • Methanol/Ethanol: Low (Cold) to Moderate (Hot). Suitable for recrystallization.[1]

  • Hexanes/Heptane: Insoluble. Used to wash away non-polar impurities.

Experimental Protocols

Reliable solubility data is generated using two distinct workflows depending on the stage of drug development.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

For Process Chemistry & Formulation This method determines the absolute solubility limit at equilibrium.

  • Preparation: Weigh 10 mg of solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer, MeOH, or DCM).

  • Equilibration: Cap and agitate (orbital shaker) at

    
     for 24 hours.
    
    • Note: If the solution becomes clear immediately, add more solid until saturation is visible (undissolved particles).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45

    
     PTFE filter.
    
  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or

    
     of the chromone).
    
  • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

Protocol B: Kinetic Solubility (DMSO Spike)

For Biological Assays (HTS) This method mimics the conditions of a bioassay where a DMSO stock is diluted into an aqueous buffer.

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spike: Pipette the DMSO stock into PBS (pH 7.4) to achieve a final concentration of 100

    
     (1% DMSO final).
    
  • Incubation: Shake for 2 hours at Room Temperature.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb). High absorbance indicates precipitation.

Stability & Reactivity Considerations

The "methanesulfonate" (mesylate) moiety is a leaving group. While stable in organic solvents, it presents specific stability risks in solubility testing:

  • Hydrolysis Risk: In basic aqueous media (pH > 8), the mesylate ester can hydrolyze back to the phenol (3-bromo-7-hydroxychromone), especially at elevated temperatures.

    • Mitigation: Perform aqueous solubility tests in buffered media (pH 7.4) and analyze immediately.

  • Nucleophilic Attack: Avoid dissolving in nucleophilic solvents (e.g., primary amines) for long-term storage, as the mesylate may undergo displacement.

Visualization: Solubility & Application Workflow

The following diagram outlines the decision tree for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Compound 3-Bromo-4-oxo-4H-chromen-7-yl methanesulfonate Goal Define Application Compound->Goal Synth Synthesis / Cross-Coupling Goal->Synth Purify Purification / Work-up Goal->Purify Assay Bioassay / HTS Goal->Assay PolarAprotic Use Polar Aprotic (DMSO, DMF, NMP) High Solubility >50mg/mL Synth->PolarAprotic Dissolve Extraction Use DCM / EtOAc (Partitioning) Purify->Extraction Liquid Phase Precip Use Anti-Solvents (Hexane, Water, Cold MeOH) Induce Crystallization Purify->Precip Solid Phase Kinetic Kinetic Solubility (1% DMSO in Buffer) Check for Precipitation Assay->Kinetic Dilution

Figure 1: Decision matrix for solvent selection based on the physicochemical properties of the chromone mesylate.

Data Summary Table

Solvent SystemSolubility ClassificationPrimary UtilityOperational Note
DMSO HighStock Solutions, HTSHygroscopic; keep sealed.
DMF HighSuzuki/Sonogashira CouplingHigh boiling point; difficult to remove.
Dichloromethane GoodSynthesis, TransferVolatile; keep capped to prevent concentration changes.
Ethanol Moderate (Hot)RecrystallizationPoor solubility at RT aids crystal formation.
Water (pH 7) InsolubleWash SolventHydrolysis risk at high pH.
Hexane InsolubleImpurity RemovalRemoves non-polar byproducts.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Gomes, L. R., et al. (2013). "Solubility of flavonoid derivatives in organic solvents." Journal of Chemical & Engineering Data. (Contextual grounding for chromone solubility).

  • PubChem Compound Summary. "Chromone Derivatives and Physicochemical Properties." National Library of Medicine.

  • Vyas, V., et al. (2012). "Synthesis and biological evaluation of 3-substituted chromen-4-one derivatives." Medicinal Chemistry Research. (Synthetic context for 3-bromo chromones).

Sources

Technical Guide: The Strategic Utility of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate in Flavonoid Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (hereafter referred to as Scaffold 3Br-7OMs ), a specialized bifunctional intermediate designed for the divergent synthesis of isoflavonoids and flavonoid mimetics. Unlike standard chromone precursors, this molecule incorporates two distinct electrophilic sites—a C3-bromide and a C7-mesylate—possessing orthogonal reactivity profiles.

This guide details the synthesis, chemoselective cross-coupling protocols, and mechanistic rationale for using Scaffold 3Br-7OMs to accelerate structure-activity relationship (SAR) studies in drug discovery.

Part 1: The Chemical Logic of Scaffold 3Br-7OMs

Structural Analysis & Reactivity Profile

The utility of Scaffold 3Br-7OMs lies in the electronic differentiation between its two leaving groups.

  • Position 3 (Bromide): Located on the electron-deficient enone system. The C3–Br bond is highly activated for oxidative addition by Palladium(0) species, making it the primary site for Suzuki-Miyaura coupling to install the B-ring (isoflavone skeleton).

  • Position 7 (Methanesulfonate): A masked phenol. The mesylate (–OMs) serves two roles:

    • Protection: It masks the acidic phenolic proton (pKa ~7–8), which would otherwise quench organometallic reagents or poison catalysts.

    • Latent Electrophile: Unlike methoxy groups (which are inert), the mesylate can be hydrolyzed back to the free phenol or engaged in Nickel-catalyzed Kumada/Suzuki couplings under forcing conditions.

The "Orthogonality" Principle

In standard Pd-catalyzed conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C), the reactivity order is:



Scaffold 3Br-7OMs exploits the gap between Ar-Br and Ar-OMs . The C3-bromide reacts exclusively, leaving the C7-mesylate intact. This allows researchers to build the core skeleton first and modify the solubility/permeability (C7 position) later.

Part 2: Synthesis of the Core Scaffold

To ensure reproducibility, we utilize a scalable route starting from commercially available resorcinol derivatives.

Experimental Workflow (DOT Diagram)

SynthesisWorkflow Start 2,4-Dihydroxyacetophenone Step1 Vilsmeier-Haack Formylation Start->Step1 DMF, POCl3 Inter1 7-Hydroxychromone Step1->Inter1 Cyclization Step2 Mesylation (MsCl, Et3N) Inter1->Step2 Inter2 7-Mesyloxychromone Step2->Inter2 Protection Step3 Bromination (NBS or Br2) Inter2->Step3 Final Scaffold 3Br-7OMs Step3->Final C3-Functionalization

Figure 1: Step-wise synthesis of this compound ensuring regiochemical integrity.

Detailed Protocol: Synthesis of Scaffold 3Br-7OMs

Step A: Mesylation of 7-Hydroxychromone

  • Reagents: 7-hydroxychromone (10 mmol), Dichloromethane (DCM, 50 mL), Triethylamine (15 mmol).

  • Procedure: Cool the solution to 0°C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise over 15 minutes.

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with water (2x) and brine. Dry over Na2SO4. Concentrate in vacuo.

  • Yield: Typically >90% (White solid).

Step B: C3-Bromination

  • Reagents: 7-mesyloxychromone (from Step A), N-Bromosuccinimide (NBS, 1.1 equiv), Benzoyl peroxide (cat.), CCl4 or CHCl3.

  • Procedure: Reflux the mixture for 4–6 hours.

  • Purification: Cool to RT, filter off succinimide. Concentrate filtrate. Recrystallize from Ethanol.

  • Validation: 1H NMR will show the disappearance of the C3-H doublet (approx 6.3 ppm) and retention of the C2-H singlet (approx 8.1 ppm).

Part 3: Application – Chemoselective Suzuki Coupling

This protocol describes the synthesis of 7-mesyloxy-isoflavones .

Reaction Setup
  • Substrate: Scaffold 3Br-7OMs (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered boronic acids).

  • Base: Na2CO3 (2.0 equiv, aqueous 2M)

  • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Degassing: Charge a reaction tube with Scaffold 3Br-7OMs, Arylboronic acid, and Catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvents and base via syringe.

  • Heating: Heat to 80–90°C for 4–8 hours.

    • Critical Note: Do not exceed 100°C or use strong hydroxide bases (KOH/NaOH), as this may prematurely hydrolyze the mesylate.

  • Workup: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Data Interpretation: Chemoselectivity

The following table summarizes expected outcomes based on reaction conditions.

ConditionCatalystTempProduct OutcomeMechanism
Standard Pd(PPh3)480°C7-Mesyloxyisoflavone Oxidative addition at C3-Br only.
Forcing Ni(cod)2 / PCy3120°C3,7-Diarylchromone Ni inserts into both C-Br and C-OMs.
Basic Pd/C, NaOH80°C7-Hydroxyisoflavone C3-Coupling + Mesylate hydrolysis.

Part 4: Divergent Pathway Visualization

The power of Scaffold 3Br-7OMs is the ability to branch into different chemical spaces from a single intermediate.

DivergentPathways Core Scaffold 3Br-7OMs (Core Intermediate) Path1_Step1 Suzuki Coupling (Pd(0), Ar-B(OH)2) Core->Path1_Step1 Path A: C-C Bond Formation Path2_Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Core->Path2_Step1 Path B: Alkyne Insertion Path1_Prod 7-Mesyloxy-Isoflavone Path1_Step1->Path1_Prod Path1_Final 7-Hydroxy-Isoflavone (Daidzein Analogs) Path1_Prod->Path1_Final Hydrolysis (OH-) Path2_Prod 3-Alkynyl-Chromone Path2_Step1->Path2_Prod Path2_Final Furochromones (Cyclization) Path2_Prod->Path2_Final

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the 3-Br and 7-OMs sites.

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • Mesylate Hydrolysis: If the 7-OH product appears prematurely during Suzuki coupling, the base concentration is too high.

    • Fix: Switch from Na2CO3 to K3PO4 or anhydrous conditions (CsF in Dioxane).

  • Incomplete Coupling: C3-Br in chromones is sterically sensitive to the C2-position.

    • Fix: If C2 is substituted (e.g., 2-methyl), use SPhos or XPhos ligands to boost Pd reactivity.

  • Chromone Ring Opening: Strong nucleophiles can attack C2, opening the pyrone ring.

    • Fix: Avoid methoxide/ethoxide bases; stick to carbonates or phosphates.

Analytical Validation
  • IR Spectroscopy: Look for the disappearance of the C-Br stretch (weak, ~600-500 cm-1) and persistence of the Sulfonate bands (1350 cm-1 asymmetric SO2, 1175 cm-1 symmetric SO2).

  • Mass Spectrometry: The bromine isotope pattern (1:1 doublet separated by 2 amu) should disappear in the coupled product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.

  • Ibrahim, M. A., & El-Mahdy, K. M. (2018). Synthesis and biological evaluation of some new 3-substituted chromones. Journal of Heterocyclic Chemistry, 55, 123-130. (Validation of 3-bromo reactivity).

  • Gammill, R. B. (1979). A Facile Synthesis of 7-Hydroxy- and 7-Methoxyisoflavones. Synthesis, 1979(11), 901-903.

  • Vyas, D. J., & Oestreich, M. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Mesylates. Chemical Communications, 46, 568-570. (Context for Mesylate stability/reactivity).

Dual-Functionalized Scaffolds: Technical Guide to 3-Halogenated Chromone Mesylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 3-halogenated chromone mesylates . These compounds are treated here as high-value dual-functionalized scaffolds —chemical entities possessing an electrophilic halogen at the C3 position and a nucleofugal mesylate (methanesulfonate) group, typically at the C7 position or on a side chain.

This structure allows for orthogonal functionalization , making them critical intermediates in the synthesis of complex pharmacophores like isoflavones, xanthones, and DNA-intercalating anticancer agents.

Executive Summary

3-Halogenated chromone mesylates represent a specialized class of "privileged structures" in medicinal chemistry. Their utility stems from the divergent reactivity of their two key functional handles:

  • The C3-Halogen (Cl, Br, I): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira) or nucleophilic substitution to introduce aryl, vinyl, or alkynyl groups.

  • The Mesylate (OMs): A potent leaving group (typically at C7, derived from a phenol) facilitating SN2 displacements by amines, azides, or thiols, or serving as a solubility-enhancing moiety in prodrug design.

This guide provides a rigorous workflow for synthesizing these scaffolds and leveraging them to access bioactive chemical space (e.g., PI3K inhibitors, anticholinesterase agents).

Strategic Synthesis & Mechanism

The synthesis of 3-halogenated chromone mesylates requires a sequential approach to avoid chemo-selectivity issues. The recommended pathway is Cyclization


 Halogenation 

Mesylation
.
Core Scaffold Construction

The chromone ring is best constructed via the Vilsmeier-Haack reaction or the Baker-Venkataraman rearrangement followed by cyclization.

  • Precursor: 2'-Hydroxyacetophenone (substituted with -OH at C4' to eventually yield the C7-OH for mesylation).

  • Cyclization: Treatment with DMF/PCl

    
     or DMF-DMA yields the enaminoketone, which cyclizes to the chromone.
    
C3-Halogenation (The Electrophilic Handle)

Halogenation must be controlled to prevent over-halogenation of the electron-rich phenolic ring.

  • Chlorination: Use N-chlorosuccinimide (NCS) or SO

    
    Cl
    
    
    
    .
  • Bromination: Use N-bromosuccinimide (NBS) in CH

    
    CN or Br
    
    
    
    /Acetic Acid
    .
  • Iodination: Use I

    
    /Ceric Ammonium Nitrate (CAN)  for mild, regioselective C3-iodination.
    
Mesylation (The Nucleofugal Handle)

The final step involves converting the free hydroxyl group (e.g., at C7) into a mesylate.

  • Reagent: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (Et

    
    N) or Pyridine.
    
  • Solvent: Dichloromethane (DCM) at 0°C to prevent hydrolysis or elimination.

Visualization of Synthetic Logic

SynthesisWorkflow Start 2,4-Dihydroxy acetophenone Inter1 7-Hydroxychromone Start->Inter1 DMF-DMA, then H+ Cyclization Inter2 3-Halo-7-hydroxy chromone Inter1->Inter2 NXS (X=Cl, Br, I) or I2/CAN Final 3-Halo-7-mesyloxy chromone Inter2->Final MsCl, Et3N DCM, 0°C

Figure 1: Step-wise synthetic pathway ensuring regioselective installation of the halogen and mesylate groups.

Experimental Protocols

The following protocols are standardized for a 3-Bromo-7-mesyloxychromone model system.

Protocol A: Regioselective C3-Bromination

Objective: Synthesize 3-bromo-7-hydroxychromone from 7-hydroxychromone.

  • Dissolution: Dissolve 7-hydroxychromone (1.0 eq) in glacial acetic acid (10 mL/g).

  • Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes at room temperature. Note: Slow addition prevents poly-bromination.

  • Reaction: Stir at 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product usually has a higher Rf than the starting material.

  • Quench: Pour the mixture into ice-cold water (50 mL/g).

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Target: >85%[1]

    • Validation: ^1H NMR (DMSO-d

      
      ) shows disappearance of the C3-H singlet (approx. 
      
      
      
      6.3 ppm).
Protocol B: Mesylation of the C7-Hydroxyl

Objective: Convert the C7-OH to C7-OMs to activate it for substitution.

  • Setup: Purge a round-bottom flask with N

    
    . Dissolve 3-bromo-7-hydroxychromone (1.0 eq) in anhydrous DCM (20 mL/g).
    
  • Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C.

  • Mesylation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via syringe.

    • Critical Step: Exothermic reaction; maintain temp < 5°C to avoid side reactions.

  • Workup: Stir for 3 hours at RT. Wash with 1M HCl (to remove amine), then sat. NaHCO

    
    , then brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and flash chromatograph (DCM:MeOH).
    

Reactivity & Applications (Divergent Synthesis)

The power of 3-halogenated chromone mesylates lies in their ability to undergo orthogonal reactions.

Pathway A: Palladium-Catalyzed Cross-Coupling (C3)

The C3-halogen is highly reactive toward Pd(0).

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields isoflavones (3-arylchromones).

  • Heck Reaction: Coupling with styrenes yields fluorescent probes.

  • Sonogashira: Coupling with alkynes yields DNA-intercalating agents.

Pathway B: Nucleophilic Displacement (Mesylate)

The mesylate group allows for the late-stage introduction of solubility tags or pharmacophores.

  • Azidation: Reaction with NaN

    
     yields azides for "Click" chemistry.
    
  • Amination: Displacement by secondary amines (e.g., morpholine, piperazine) improves bioavailability.

Visualization of Divergent Reactivity

Reactivity Core 3-Halo-7-mesyloxy chromone Isoflavone Isoflavone (via Suzuki Coupling) Core->Isoflavone Ar-B(OH)2, Pd(PPh3)4 (Retains OMs) Alkyne DNA Intercalator (via Sonogashira) Core->Alkyne HCC-R, Pd/Cu (Retains OMs) Amine Soluble Derivative (via R2NH Displacement) Core->Amine HNR2, K2CO3 (Retains Halo) Click Click-Ready Azide (via NaN3 Displacement) Core->Click NaN3, DMF (Retains Halo)

Figure 2: Orthogonal reactivity map. The scaffold allows independent modification of the "East" (C3) and "West" (Mesylate) wings.

Quantitative Data & SAR Summary

When optimizing these scaffolds for biological activity (e.g., enzyme inhibition), the electronic nature of the C3-halogen and the leaving group ability of the mesylate are critical.

Substituent (C3)Electronic Effect (

)
Steric Bulk (A value)Primary Utility
Chlorine (Cl) +0.230.43Moderate leaving group; best for cost-effective scale-up.
Bromine (Br) +0.230.38Standard. Balanced reactivity for Pd-coupling and stability.
Iodine (I) +0.180.47Highly reactive; best for difficult couplings (e.g., sterically hindered boronic acids).
Mesylate (OMs) --Excellent leaving group (

vs Acetate). Essential for SN2.

References

  • Mengheres, G. (2019). Novel Analogues of Isoflavones as Potential Anti-Inflammatory Drugs.[2] University of Huddersfield.[2] (Describes the synthesis of 3-halochromones and mesylate intermediates).

  • Mkrtchyan, S., et al. (2020). Photoredox Functionalization of 3-Halogenchromones. The Journal of Organic Chemistry. (Details C3-halogen reactivity).

  • Albuquerque, H., et al. (2021). Design, Synthesis and Biological Evaluation of Chromeno[3,4-b]xanthones. Molecules. (Demonstrates the use of halogenated chromone precursors in complex synthesis).

  • Kouamé, A., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. (Provides recent bioactivity data on halogenated chromone derivatives).

Sources

Technical Whitepaper: Metabolic Stability Profiling of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This technical guide provides a comprehensive analysis of the metabolic stability of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . As a structural hybrid comprising a chromone scaffold, a reactive halogen at the 3-position, and a sulfonate ester at the 7-position, this molecule presents distinct "metabolic soft spots" that dictate its pharmacokinetic (PK) profile.

For researchers developing this compound (or its analogues) as a hypoxia-inducible factor (HIF) inhibitor, anticancer agent, or antioxidant, understanding its biotransformation is critical. The metabolic fate is governed by two competing pathways:

  • Hydrolytic Cleavage: The methanesulfonate moiety acts as a "masked" phenol, susceptible to plasma esterases and chemical hydrolysis.

  • Michael Addition (GSH Trapping): The 3-bromo-chromone core functions as an electrophilic Michael acceptor, posing a risk of irreversible covalent binding to cellular thiols (glutathione).

Physicochemical Determinants of Stability

Before assessing enzymatic metabolism, one must validate the chemical integrity of the parent compound in physiological matrices.

The Sulfonate Ester Liability

The 7-methanesulfonyloxy group is often employed to improve lipophilicity or crystallizability compared to the free phenol. However, aryl mesylates are susceptible to nucleophilic attack by water or plasma esterases.

  • Mechanism: Nucleophilic attack at the sulfonyl sulfur or the aromatic carbon (less likely), releasing methanesulfonic acid and 7-hydroxy-3-bromo-4-oxo-4H-chromene .

  • Prediction: High clearance in plasma (rat/human) due to esterase activity, acting effectively as a prodrug for the 7-hydroxy species.

The 3-Bromo-Chromone Electrophile

The


-unsaturated ketone system (C2=C3-C4=O), activated by the electron-withdrawing bromine at C3, creates a potent electrophilic center at C2.
  • Risk: Spontaneous reaction with free thiols (Cysteine, GSH) independent of enzymatic catalysis.

In Vitro Metabolic Stability: Pathways & Mechanisms

The following diagram illustrates the predicted biotransformation pathways.

Metabolic Pathway Map

MetabolicPathways Parent Parent Compound (this compound) Phenol Primary Metabolite (M1) (7-hydroxy-3-bromochromone) Parent->Phenol Hydrolysis (Plasma/Microsomal Esterases) GSH_Adduct GSH Adduct (M2) (Glutathione conjugation at C2) Parent->GSH_Adduct Michael Addition (+GSH) Phenol->GSH_Adduct GST / Spontaneous Glucuronide Phase II Conjugate (M3) (7-O-Glucuronide) Phenol->Glucuronide UGT (Phase II) Debrominated Debrominated Species (M4) (Oxidative Debromination) Phenol->Debrominated CYP450 (Oxidative)

Figure 1: Predicted metabolic cascade showing the dominance of hydrolytic cleavage followed by Phase II conjugation or electrophilic trapping.

Phase I: Oxidative vs. Hydrolytic

In Liver Microsomes (RLM/HLM), the disappearance of the parent compound will likely be biphasic:

  • Rapid Phase: Loss of the methanesulfonyl group (non-CYP mediated hydrolysis).

  • Slow Phase: Hydroxylation of the chromone ring (CYP-mediated) is likely minor compared to the hydrolytic rate.

Experimental Protocols

To validate the stability profile, the following standardized workflows are recommended. These protocols are designed to be self-validating by including specific negative and positive controls.

Plasma Stability Assay (Hydrolysis Check)

Objective: Determine if the mesylate is stable enough to reach the target tissue or if it acts as a prodrug.

Protocol:

  • Preparation: Spike test compound (1 µM final) into pooled plasma (Human/Rat) pre-warmed to 37°C.

  • Controls:

    • Positive: Procaine or Bisacodyl (known rapid hydrolysis).

    • Negative: Diltiazem (stable in plasma).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

  • Quench: Add 200 µL Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both Parent (MRM transition for mesylate) and Metabolite (MRM for free phenol).

Data Output Table:

Time (min)% Parent Remaining% Phenol FormedInterpretation
0100%0%Baseline
30< 50%> 40%High Instability (Prodrug behavior)
120< 10%> 80%Complete conversion
Reactive Metabolite Screening (GSH Trapping)

Objective: Assess the risk of covalent binding (toxicity) driven by the 3-bromo-chromone Michael acceptor.

Protocol:

  • Incubation System:

    • Test Compound (10 µM)

    • Human Liver Microsomes (1 mg/mL)

    • NADPH (1 mM) - activates CYPs

    • GSH (5 mM) - trapping agent

  • Control Arm: Perform incubation without NADPH . If GSH adducts form here, the reactivity is chemical (intrinsic electrophilicity), not metabolic.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (GSH fragment).

Workflow Visualization:

GSH_Workflow Step1 Incubation Mix (Microsomes + GSH + Compound) Branch Add NADPH? Step1->Branch PathA NO (Minus NADPH) Tests Chemical Reactivity Branch->PathA PathB YES (Plus NADPH) Tests Metabolic Activation Branch->PathB Analysis LC-MS/MS Analysis (Search for [M+GSH]+) PathA->Analysis PathB->Analysis Result1 Adduct Found in (-NADPH): Direct Michael Acceptor (High Tox Risk) Analysis->Result1 Result2 Adduct Found ONLY in (+NADPH): CYP-mediated Bioactivation Analysis->Result2

Figure 2: Decision tree for distinguishing intrinsic chemical reactivity from metabolically driven toxicity.

Analytical Considerations (LC-MS/MS)

When analyzing This compound , specific mass spectrometric behaviors must be anticipated:

  • Isotopic Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) will create a distinct 1:1 doublet in the mass spectrum. This is a powerful diagnostic tool.
    • Parent Ion: M+ and (M+2)+ doublet.

    • Debrominated Metabolite: Loss of the doublet pattern (singlet peak).

  • Ionization Mode:

    • Positive Mode (ESI+): Preferred for the parent mesylate.

    • Negative Mode (ESI-): Preferred for the 7-hydroxy metabolite (phenolic proton abstraction is highly efficient).

References

  • Mesylate Stability & Hydrolysis

    • Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides and Esters. (2023).[1][2][3] Molecular Pharmaceutics. This paper details the hydrolytic instability of sulfonyl-heteroaryl bonds in plasma and buffer.

  • Chromone/Coumarin Sulfonate Synthesis & Reactivity

    • Synthesis of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate. (2024).[4] MDPI Molbank. Describes the synthesis and stability of similar chromen-2-one sulfonate esters, highlighting the lability of the O-sulfonyl bond.

  • Glutathione Trapping of 3-Halo-Enones

    • The promising anticancer drug 3-bromopyruvate is metabolized through glutathione conjugation.[5] (2017).[2][6] Medical Hypotheses. Establishes the mechanism of GSH attack on alpha-halo-carbonyls, a motif shared by the 3-bromo-chromone scaffold.

  • Metabolic Stability Protocols

    • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023).[1][2][3] WuXi AppTec DMPK. Provides standard operating procedures for microsomal stability and hepatocyte incubations.

    • [3]

Sources

An In-depth Technical Guide to the Functional Group Analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the functional group analysis of the complex organic molecule, 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to identify and characterize the distinct functional groups within this compound. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: Unveiling the Molecular Architecture

The compound this compound is a multifaceted molecule featuring a chromone core, a bromine substituent, and a methanesulfonate (mesylate) ester group. Chromones are a significant class of naturally occurring compounds known for their diverse biological activities.[1] The introduction of a bromine atom and a methanesulfonate group can significantly alter the molecule's physicochemical properties and biological activity, making a thorough functional group analysis paramount for research and development. The methanesulfonate group, in particular, is a good leaving group and its presence can be a key factor in the molecule's reactivity.

The systematic analysis of this molecule involves a multi-technique approach to unequivocally identify and characterize each functional component. This guide will explore the application of spectroscopic and spectrometric methods, providing both the theoretical basis and practical protocols for each analysis.

Below is a diagram illustrating the primary functional groups present in the target molecule.

Caption: Key functional groups in the target molecule.

Spectroscopic and Spectrometric Analysis Workflow

A logical and systematic workflow is crucial for the comprehensive analysis of a molecule with multiple functional groups. The data from each analytical technique provides complementary information, which, when integrated, confirms the complete molecular structure.[2]

Analysis_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Techniques cluster_analysis Data Interpretation & Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Integration Data Integration & Analysis NMR->Integration MS Mass Spectrometry (HRMS, MS/MS) MS->Integration IR Infrared (IR) Spectroscopy IR->Integration Structure Final Structure Confirmation Integration->Structure

Caption: General workflow for spectroscopic characterization.

Analysis of the Chromone Core

The chromone (4H-chromen-4-one) ring system is the foundational scaffold of the molecule. Its characterization relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For the chromone core, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons on the benzene ring and the vinyl proton of the pyrone ring. The chemical shifts and coupling constants of these protons are influenced by the substituents. For instance, the electron-withdrawing nature of the carbonyl group and the bromine atom will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (C4), the vinyl carbons (C2 and C3), and the aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the range of 170-185 ppm. The positions of the substituents on the aromatic ring can be confirmed by comparing the observed chemical shifts with those predicted by additivity rules or with data from similar chromone derivatives.[3][4]

Table 1: Expected NMR Data for the Chromone Core

NucleusExpected Chemical Shift (ppm)Key Correlations (from 2D NMR)
¹H7.0 - 8.5 (Aromatic & Vinyl)COSY: Correlations between adjacent protons.
¹³C110 - 165 (Aromatic & Vinyl C)HSQC: Correlation of protons to their directly attached carbons.
¹³C170 - 185 (Carbonyl C=O)HMBC: Long-range correlations, e.g., from protons to the carbonyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For the chromone core, the most prominent absorption band will be that of the carbonyl group (C=O).

  • C=O Stretch: A strong absorption band is expected in the region of 1650-1600 cm⁻¹, characteristic of an α,β-unsaturated ketone.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The ether linkage within the chromone ring will exhibit C-O stretching bands, typically between 1250 and 1000 cm⁻¹.

Identification of the Bromo Substituent

The presence and position of the bromine atom are critical to the molecule's identity and reactivity. Mass spectrometry is the primary technique for confirming the presence of bromine.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is invaluable for determining the molecular weight and elemental composition of a compound.[5] The presence of bromine is readily identified by its characteristic isotopic pattern.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a pair of molecular ion peaks (M⁺ and M+2) in the mass spectrum that are of almost equal intensity and separated by two mass units. This distinctive pattern is a clear indicator of a monobrominated compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments. This can definitively confirm the presence of one bromine atom in the molecular formula.

  • Fragmentation Pattern: In the mass spectrum, fragmentation may occur with the loss of the bromine atom. The resulting fragment ion will lack the characteristic isotopic pattern of bromine.

Characterization of the Methanesulfonate Ester

The methanesulfonate (mesylate) group is an important functional moiety, often used in medicinal chemistry to improve the solubility and bioavailability of drug candidates. Its presence can be confirmed by IR and NMR spectroscopy.

Infrared (IR) Spectroscopy

The sulfonate ester group has very strong and characteristic absorption bands in the IR spectrum.

  • Asymmetric S=O Stretch: A strong absorption is expected in the range of 1370-1335 cm⁻¹.[7]

  • Symmetric S=O Stretch: Another strong absorption will be present in the 1185-1160 cm⁻¹ region.

  • S-O Stretch: A band corresponding to the S-O single bond stretch is typically observed around 1000 cm⁻¹.

Table 2: Key IR Absorptions for Functional Groups

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1650 - 1600Strong
Aromatic C=CStretch1600 - 1450Medium to Strong
Sulfonate (S=O)Asymmetric Stretch1370 - 1335Strong
Sulfonate (S=O)Symmetric Stretch1185 - 1160Strong
C-O-C (Ether)Stretch1250 - 1000Strong
C-BrStretch680 - 515Medium to Strong
NMR Spectroscopy

The methanesulfonate group will also give rise to characteristic signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: The methyl protons of the mesylate group will appear as a sharp singlet, typically in the range of 3.0-3.5 ppm.

  • ¹³C NMR: The methyl carbon of the mesylate group will have a characteristic chemical shift, usually between 35 and 45 ppm.

Experimental Protocols

The following are generalized protocols for the key analytical techniques. It is essential to adapt these to the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • If necessary for structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm assignments.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities.

  • Mass Analysis:

    • Use an electrospray ionization (ESI) source in either positive or negative ion mode.

    • Acquire full scan mass spectra over an appropriate m/z range to observe the molecular ion.

    • Perform high-resolution mass spectrometry to determine the accurate mass and elemental composition.

    • If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

  • Data Analysis: Analyze the mass spectra to identify the molecular ion peaks and their isotopic distribution. Compare the measured accurate mass with the theoretical mass for the proposed structure.

Infrared Spectroscopy Protocol (ATR-FTIR)
  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.[2]

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument's software will automatically generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The functional group analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the elemental composition and the presence of bromine, and IR spectroscopy identifies the key functional groups. By integrating the data from these methods, a complete and unambiguous structural elucidation can be achieved, which is a critical step in the advancement of research and drug development involving this class of compounds.

References

  • Arjunan, S. et al. (2016). Spectroscopic analysis of a formylchromone derivative. Journal of Molecular Structure, 1108, 24-34.
  • Elucidating the structural and conformational preferences of bioactive chromone and its monohydrate through advanced rotational spectroscopy. (2024). AIP Publishing.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
  • Spectroscopic Characterization of Cassiachromone: A Technical Guide. (n.d.). BenchChem.
  • Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some piperidino-chromone alkaloids. (1995). Planta Medica, 61(2), 154-7.
  • Iguchi, D. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.
  • Organic Compounds Containing Halogen
  • Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. (2024).
  • Synthetic and spectroscopic studies of 6-substituted chromone deriv
  • Mass spectrometry of halogen-containing organic compounds. (2025). Russian Chemical Reviews.
  • Huckerby, T. N., & Sunman, G. (1971). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 49(12), 2131-2136.
  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429-433.
  • Hütteroth, A., Putschew, A., & Jekel, M. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 31(5), 469-476.
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2025).
  • A New Approach for the Determination of Organobromine in Harmful Waste. (n.d.). AKJournals.
  • Ch13 - Mass Spectroscopy. (n.d.). Department of Chemistry, University of Calgary.
  • Peng, H. et al. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry, 87(20), 10237-10244.
  • Report on Carcinogens, Fifteenth Edition - Ethyl Methanesulfonate. (n.d.).
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (n.d.).
  • Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method. (2025).
  • Alkyl Methane Sulfon
  • FTIR Analysis of Methyl Ester Sulfonate. (n.d.).
  • Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant. (2020). ACS Omega, 5(44), 28747-28757.
  • Teasdale, A., et al. (2010). A study of the reaction kinetics of sulfonate ester formation and hydrolysis. Organic Process Research & Development, 14(4), 999-1007.
  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (also known as 7-mesyloxy-3-bromochromone). This compound is a critical intermediate in medicinal chemistry, serving as a dual-functional scaffold: the 3-bromo position allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7-methanesulfonate serves as either a robust protecting group or a leaving group for nucleophilic aromatic substitution (


) or reductive cleavage.

The protocol utilizes a convergent two-step strategy designed for scalability and regiochemical fidelity. Unlike one-pot procedures that suffer from polysubstitution, this method isolates the stable 3-bromo intermediate before sulfonation, ensuring >98% purity.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, we must address the competing nucleophilic sites on the chromone core. The 7-hydroxyl group activates the benzene ring (specifically positions 6 and 8), while the C2-C3 double bond is susceptible to electrophilic addition/elimination.

Strategic Decision: We perform Bromination first (Step 1) , followed by Mesylation (Step 2) .

  • Rationale: Direct bromination of 7-hydroxychromone is well-documented to favor the C-3 position under controlled acidic conditions due to the specific reactivity of the

    
    -pyrone ring. Mesylating first would deactivate the system and alter solubility profiles, potentially complicating the subsequent bromination workup.
    
Reaction Workflow Diagram

SynthesisWorkflow SM Starting Material 7-hydroxychromone Step1 Step 1: Electrophilic Bromination (Br2, AcOH) SM->Step1 Regioselective Halogenation Inter Intermediate 7-hydroxy-3-bromochromone Step1->Inter Precipitation & Filtration Step2 Step 2: Sulfonylation (MsCl, Et3N, DCM) Inter->Step2 Nucleophilic Substitution Product Target Product 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate Step2->Product Aqueous Workup

Figure 1: Sequential synthetic workflow prioritizing regioselectivity and intermediate isolation.

Experimental Protocol

Materials & Reagents Table
ReagentCAS No.RoleEquiv.Hazards
7-Hydroxychromone 492-61-5Substrate1.0Irritant
Bromine (

)
7726-95-6Halogen Source1.05Corrosive, Volatile
Acetic Acid (Glacial) 64-19-7Solvent10 VolCorrosive, Flammable
Methanesulfonyl Chloride 124-63-0Sulfonylating Agent1.2Lachrymator, Toxic
Triethylamine (

)
121-44-8Base (Acid Scavenger)1.5Flammable, Corrosive
Dichloromethane (DCM) 75-09-2Solvent15 VolCarcinogen (Suspected)
Step 1: Synthesis of 7-hydroxy-3-bromochromone

Objective: Introduce the bromine atom at the C-3 position while avoiding bromination of the activated phenol ring.

  • Setup: Charge a 250 mL three-necked round-bottom flask (RBF) with 7-hydroxychromone (10.0 g, 61.7 mmol) and Glacial Acetic Acid (100 mL). Equip with a magnetic stir bar, an addition funnel, and a drying tube (

    
    ).
    
  • Dissolution: Stir the suspension at room temperature (RT) until partial or complete dissolution occurs.

  • Bromination: Prepare a solution of Bromine (10.3 g, 3.3 mL, 64.8 mmol, 1.05 equiv) in Acetic Acid (20 mL). Add this solution dropwise over 30 minutes.

    • Critical Mechanism: The reaction proceeds via an addition-elimination mechanism across the C2-C3 double bond. The initial formation of the 2,3-dibromo adduct is followed by dehydrobromination to restore the chromone aromaticity.

  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a slightly less polar product.
    
  • Workup: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. A white to pale-yellow precipitate will form immediately.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (

    
     mL) to remove residual acetic acid.
    
  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Yield Expectation: 85–92%

    • Appearance: Off-white solid.

Step 2: Synthesis of this compound

Objective: Cap the 7-hydroxyl group with a mesyl moiety to generate the final target.

  • Setup: In a 500 mL RBF under an inert atmosphere (

    
     or Ar), suspend the 7-hydroxy-3-bromochromone  (from Step 1, 10.0 g, 41.5 mmol) in anhydrous DCM  (150 mL).
    
  • Base Addition: Cool the mixture to 0°C (ice bath). Add Triethylamine (8.7 mL, 62.2 mmol, 1.5 equiv) dropwise. The suspension may clear as the phenoxide forms.

  • Sulfonylation: Add Methanesulfonyl Chloride (MsCl) (3.9 mL, 49.8 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3 hours.

    • Observation: A precipitate of triethylamine hydrochloride (

      
      ) may form.
      
  • Quench & Workup: Dilute with DCM (100 mL). Wash sequentially with:

    • 1M HCl (100 mL) – removes excess amine.

    • Sat.

      
       (100 mL) – neutralizes acid traces.
      
    • Brine (100 mL) – removes water.

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/DCM or triturate with cold Diethyl Ether to obtain the pure product.

Mechanistic Insight: The Sulfonylation Pathway

The mesylation step follows a standard nucleophilic substitution at sulfur. The use of a tertiary amine base is critical not just for neutralizing the HCl byproduct, but for generating the reactive phenoxide species and potentially forming a transient sulfene intermediate (though direct


-like attack is more likely with MsCl).

Mechanism Substrate 7-hydroxy-3-bromochromone Complex Phenoxide Anion (Nucleophile) Substrate->Complex Deprotonation Base Et3N (Base) Base->Complex TS Transition State [Ph-O ... SO2Me ... Cl]- Complex->TS Attack on Sulfur MsCl MsCl (Electrophile) MsCl->TS Final Target Mesylate + Et3N.HCl TS->Final Cl- departure

Figure 2: Base-mediated sulfonylation mechanism.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6)

3.45 ppm (s, 3H)
-CH3 of Mesylate group (Diagnostic).
1H NMR (DMSO-d6)

8.80 ppm (s, 1H)
C2-H of Chromone. Confirms C3-Br substitution (singlet, not doublet).
1H NMR (DMSO-d6)

8.10 (d), 7.60 (d), 7.45 (dd)
Aromatic protons (C5, C8, C6).[1]
Mass Spec (ESI+) m/z ~ 318/320 [M+H]+Characteristic 1:1 isotopic pattern of Bromine (

).
Appearance White to off-white crystalline solidHigh purity. Yellowing indicates free bromine or phenol oxidation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete bromination or over-bromination.Ensure exactly 1.05 eq of

. If over-brominated (C6/C8), recrystallize from EtOH.
Product is Yellow Residual

trapped in crystal lattice.
Wash the Step 1 solid with 5% sodium thiosulfate (

) solution before drying.
Incomplete Mesylation Wet solvent or old MsCl.MsCl hydrolyzes rapidly. Distill MsCl or use a fresh bottle. Ensure DCM is anhydrous.[2]
Hydrolysis of Product Acidic workup too harsh or prolonged.Mesylates are generally stable, but avoid prolonged exposure to strong acids or bases during workup.

References

  • Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." Synthesis, 1979(11), 901-903.

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[3] John Wiley & Sons. (Foundational text on Chromone reactivity).

  • Legoabe, L. J., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 55(18). (Protocol for bromination using Py·Br3 and general chromone handling).

  • Morita, J., et al. (2005).[4] "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines."[4] Green Chemistry, 7, 711-714. (General mesylation protocols).

  • Rho, H. S., et al. (2001). "Synthesis of 3-bromo-4-chromones." Synthetic Communications, 31(14), 2101-2106.

Sources

Step-by-step preparation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate from 7-hydroxychromone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for the preparation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate starting from 7-hydroxychromone (7-hydroxy-4H-chromen-4-one).

This scaffold represents a critical intermediate in medicinal chemistry, particularly for the development of flavonoid-based kinase inhibitors and anticancer agents. The 3-bromo moiety serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 7-methanesulfonate (mesylate) functions either as a robust protecting group or a leaving group for nucleophilic substitution, enabling late-stage diversification.

Retrosynthetic Analysis & Strategy

The synthesis is designed around two key chemical principles: Regioselective Electrophilic Substitution and Nucleophilic O-Sulfonylation .

  • Strategic Decision (Route Selection): We employ a Bromination-First strategy.

    • Why? The 7-hydroxyl group is electron-donating, maintaining the nucleophilicity of the chromone C2-C3 double bond, facilitating mild bromination at C3.

    • Alternative (Rejected): Mesylating first (converting 7-OH to 7-OMs) would install a strong electron-withdrawing group, significantly deactivating the chromone ring and requiring harsher bromination conditions that could degrade the scaffold.

Synthetic Pathway Visualization

SynthesisRoute SM Starting Material 7-Hydroxychromone Step1 Step 1: Bromination (Regioselective at C3) SM->Step1 Br2, AcOH RT, 2h Inter Intermediate 3-Bromo-7-hydroxychromone Step1->Inter Step2 Step 2: Mesylation (O-Sulfonylation) Inter->Step2 MsCl, Et3N DCM, 0°C Product Target Product 3-Bromo-4-oxo-4H-chromen-7-yl methanesulfonate Step2->Product

Figure 1: Two-step synthetic workflow emphasizing the 'Bromination-First' logic to maximize yield and regioselectivity.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 3-Bromo-7-hydroxychromone

Principle: Chromones undergo electrophilic halogenation at the C3 position. The C2-C3 double bond acts similarly to an enol ether, making C3 nucleophilic. While the 7-OH group activates the benzene ring (positions 6 and 8), the C3 position remains the kinetic preference for bromination using elemental bromine in acetic acid.

Reagents & Materials:

  • 7-Hydroxychromone (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Glacial Acetic Acid (Solvent, 10 mL/g of substrate)

  • Sodium Bisulfite (saturated aq. solution)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxychromone (10.0 mmol) in glacial acetic acid (20 mL). Ensure complete dissolution; gentle heating (

    
    ) may be required.
    
  • Addition: Cool the solution to room temperature. Add Bromine (10.5 mmol) dropwise over 15 minutes.

    • Observation: The deep red color of bromine should fade as it is consumed.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Filtration: A precipitate will form. If the orange color persists (excess

    
    ), add saturated sodium bisulfite solution dropwise until the supernatant is clear.
    
  • Purification: Filter the solid, wash copiously with water to remove acetic acid, and dry in a vacuum oven at

    
    .
    
    • Yield Expectation: 85–92%

    • Appearance: Off-white to pale yellow solid.

Step 2: O-Sulfonylation (Mesylation)

Principle: The phenolic hydroxyl group at C7 is converted into a methanesulfonate ester using methanesulfonyl chloride (MsCl). This reaction follows a nucleophilic acyl substitution mechanism (sulfonylation) facilitated by a base (Triethylamine) to scavenge the HCl byproduct.

Reagents & Materials:

  • 3-Bromo-7-hydroxychromone (Intermediate from Step 1) (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 15 mL/g)

Protocol:

  • Suspension: Suspend 3-bromo-7-hydroxychromone (5.0 mmol) in anhydrous DCM (25 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (7.5 mmol) via syringe. The mixture may become a clear solution as the phenoxide forms.

  • Cooling: Cool the reaction vessel to

    
     using an ice bath.
    
  • Mesylation: Add Methanesulfonyl chloride (6.0 mmol) dropwise over 10 minutes.

    • Caution: Reaction is exothermic. Maintain temperature

      
      .
      
  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • TLC Check: (Eluent: 50% EtOAc/Hexane). Product will appear as a distinct spot, typically more non-polar than the intermediate.[1]

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine.

    • Wash with Sat.

      
        (2 x 20 mL) and Brine  (20 mL).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude residue from Ethanol or EtOAc/Hexane to afford the pure title compound.

Analytical Validation

Data Summary Table:

ParameterSpecificationNote
Appearance White to off-white crystalline solid

H NMR (DMSO-

)

8.85 (s, 1H, H-2)
Characteristic singlet of C2-H confirms C3-Br substitution (no coupling).

3.45 (s, 3H,

-)
Strong singlet confirming Mesyl group installation.

8.1-7.5 (m, 3H, Ar-H)
Aromatic region (H5, H6, H8).
Mass Spec (ESI)

consistent with Br pattern
Expect 1:1 isotopic ratio for

.

Mechanism of Step 1 (Regioselectivity):

Mechanism StepA Chromone C2-C3 Double Bond (Nucleophilic Attack) StepB Bromonium Ion / Carbocation (Stabilized by Ether Oxygen) StepA->StepB + Br2 StepC Elimination of H+ StepB->StepC - Br- Result 3-Bromo-Chromone StepC->Result Restoration of Aromaticity

Figure 2: Mechanistic flow of electrophilic bromination at the C3 position.

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and toxic. Handle only in a functioning fume hood. Wear double nitrile gloves. Quench spills immediately with sodium thiosulfate or bisulfite.
    
  • Methanesulfonyl Chloride (MsCl): Lachrymator and corrosive. Causes severe burns. Reacts violently with water.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers from the mesylation workup contain sulfonate salts and should be treated according to local EHS regulations.

References

  • Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." Synthesis, 11, 901-903. Link

  • Patonay, T., et al. (2011). "The Heck Reaction of Protected Hydroxychromones." Australian Journal of Chemistry, 64(5), 648-653. (Validates bromination of 7-hydroxychromone). Link

  • Rho, H. S., et al. (2008). "Synthesis of 3-bromo-7-hydroxychromone derivatives." Synthetic Communications, 38(11), 1747-1753. (Protocol source for Step 1). Link

  • Common Organic Chemistry. "Alcohol to Mesylate Conditions." (Standard conditions for Step 2). Link

Sources

Palladium-catalyzed cross-coupling reactions using 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Orthogonal Scaffold

The molecule 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate represents a high-value "linchpin" scaffold in flavonoid drug discovery. Its structural utility lies in its chemoselectivity . It possesses two distinct electrophilic sites with widely separated reactivity profiles:

  • C3-Bromide: A highly reactive, vinyl-like bromide activated by the adjacent carbonyl.

  • C7-Mesylate (OMs): A considerably less reactive phenolic pseudohalide.

This electronic disparity allows for orthogonal functionalization . Researchers can selectively install a substituent at C3 under mild conditions, leaving the C7-mesylate intact for a subsequent, harsher coupling event. This guide details the protocols to exploit this reactivity difference for the synthesis of complex, non-symmetrical biflavonoids and pharmacophores.

Strategic Analysis: Reactivity & Mechanistic Logic[1]

To successfully manipulate this scaffold, one must understand the kinetics of Oxidative Addition (OA), the rate-determining step in the catalytic cycle.

  • Site A (C3-Br): The C3 position in chromone is electron-deficient due to the conjugation with the C4-carbonyl. The C-Br bond here has significant

    
     character and undergoes OA rapidly, even with generic Pd catalysts (e.g., 
    
    
    
    ).
  • Site B (C7-OMs): The C7 position is electron-rich due to the oxygen atom in the pyran ring. Furthermore, the mesylate is a "harder" leaving group than bromide. OA at this site is sluggish and requires electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate the insertion of Palladium.

Visualization: The Chemoselectivity Decision Tree

The following diagram illustrates the logical flow for functionalizing this scaffold.

ReactivityMap cluster_legend Reactivity Gradient node_start 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate node_c3 Target C3-Coupling (Mild Conditions) node_start->node_c3 Step 1: High Reactivity (Br) node_c7 Target C7-Coupling (Forcing Conditions) node_start->node_c7 Direct C7 Activation (Difficult/Poor Selectivity) node_prod1 3-Aryl-7-OMs-Chromone (Intermediate) node_c3->node_prod1 Pd(dppf)Cl2 / Na2CO3 60°C node_final 3,7-Diaryl-Chromone (Final Library) node_c7->node_final Pd-XPhos / K3PO4 100°C node_prod1->node_c7 Step 2: Low Reactivity (OMs) Br > OMs Reactivity: C3-Br >>> C7-OMs

Figure 1: Chemoselectivity map demonstrating the kinetic preference for C3 functionalization prior to C7 activation.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C3

Objective: Install an aryl group at C3 while preserving the C7-mesylate. Critical Factor: Temperature control and ligand choice. Avoid "hot" ligands like XPhos at this stage; stick to standard bis-phosphines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the chromone substrate, aryl boronic acid, and

    
    .
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 60–70°C . Do not exceed 80°C to ensure the mesylate remains stable.

  • Monitoring: Monitor by TLC or LC-MS. The bromide should be consumed within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product (3-aryl-7-mesyloxychromone) is usually a stable solid.

Protocol B: Activation of C7-Mesylate (The "Hard" Step)

Objective: Functionalize the C7 position of the intermediate generated in Protocol A. Critical Factor: Ligand selection. Standard catalysts will fail. You must use bulky, electron-rich phosphines to facilitate oxidative addition into the C-OMs bond.

Reagents:

  • Substrate: 3-aryl-7-mesyloxychromone (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.5 equiv)
    
  • Catalyst System:

    
     (2-5 mol%) + XPhos  or CM-Phos  (4-10 mol%)
    
    • Alternative Pre-catalyst: Pd-XPhos-G2 or G3.

  • Base:

    
     (3.0 equiv, anhydrous preferred) or 
    
    
    
    .
  • Solvent:

    
    -Amyl Alcohol or Toluene (anhydrous).
    

Step-by-Step Procedure:

  • Catalyst Pre-formation (if using separate Pd/Ligand): In the reaction vessel, mix

    
     and XPhos in the solvent and stir at room temperature for 10 minutes to form the active species (solution turns from orange to pale yellow/black).
    
  • Addition: Add the mesylate substrate, boronic acid, and finely ground base (

    
    ).
    
  • Degassing: Rigorously purge with Argon. Oxygen inhibits the catalytic cycle of electron-rich phosphines.

  • Reaction: Heat to 100–110°C (reflux if using toluene).

  • Time: This reaction is slower; allow 12–24 hours.

  • Workup: Filter through a Celite pad to remove palladium black and inorganic salts.[1] Concentrate and purify.

Protocol C: One-Pot Sequential Workflow

Objective: Perform both couplings in a single vessel without isolating the intermediate.

Workflow Diagram:

SequentialWorkflow Step1 Step 1: C3 Coupling Pd(dppf)Cl2, Na2CO3, 60°C (Wait for completion) Step2 Step 2: Modulation Add XPhos (Ligand) + 2nd Boronic Acid Add K3PO4 (Stronger Base) Step1->Step2 Step3 Step 3: C7 Coupling Raise Temp to 100°C (12-18 Hours) Step2->Step3

Figure 2: One-pot strategy relying on catalyst modulation. The initial Pd(dppf) is modified in situ by adding the stronger ligand (XPhos) for the second step.

Note on One-Pot: While elegant, the one-pot method risks "scrambling" if the first boronic acid is not fully consumed. It is often safer to add the second boronic acid after confirming the disappearance of the starting bromide.

Optimization & Troubleshooting Data

VariableRecommendationRationale
Solvent Dioxane (Step 1)

Toluene (Step 2)
Dioxane is excellent for solubility; Toluene/t-Amyl alcohol supports the higher temps needed for mesylate activation.
Base

vs

Carbonate is mild enough for Bromide; Phosphate is basic enough to facilitate transmetallation in sterically demanding mesylate couplings.
Ligand dppf vs XPhosdppf: Large bite angle, stable, good for bromides. XPhos: Bulky, electron-rich, boosts oxidative addition into unreactive C-O bonds [1].
Water Essential in Step 1Water is required for the activation of the boronic acid (formation of boronate species) in standard Suzuki couplings.
Common Pitfalls
  • Hydrolysis of Mesylate: If the reaction pH is too high (>12) and temperature is high in Step 1, the -OMs group may hydrolyze to the phenol (-OH), killing reactivity for Step 2. Fix: Use mild carbonate bases and keep T < 80°C.

  • Homocoupling: If the catalyst loading is too high or oxygen is present, boronic acids may couple to themselves. Fix: Degas solvents thoroughly.

References

  • So, C. M., & Kwong, F. Y. (2011).[2] Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4972.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Langer, P., et al. (2009). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromoindenones and 3-Bromo-4-trifonyloxycoumarins. Tetrahedron, 65(28), 5577-5589. (Provides analogous reactivity profiles for halo-vs-pseudohalo heterocycles).
  • Handy, S. T., & Zhang, Y. (2006). The impact of substituents on the regioselectivity of palladium-catalyzed coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews, 35, 71-84.

Sources

Suzuki-Miyaura coupling conditions for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate

Executive Summary & Substrate Analysis

This guide details the optimized conditions for the chemoselective Suzuki-Miyaura cross-coupling of This compound . This substrate presents a unique "electrophile discrimination" challenge, possessing two potential reactive sites: the vinyl-like aryl bromide at position C3 and the aryl methanesulfonate (mesylate) at position C7.

Chemical Context:

  • The C3-Bromide (Target): Located on the electron-deficient pyrone ring, this position is highly activated for oxidative addition by Pd(0) species. It behaves analogously to an

    
    -unsaturated ketone halide.
    
  • The C7-Mesylate (Bystander): Located on the fused benzene ring. Aryl mesylates are significantly less reactive than bromides, iodides, or triflates. They typically require specialized electron-rich ligands (e.g., Buchwald phosphines) or Nickel catalysis to undergo oxidative addition.

  • Strategic Advantage: Under standard palladium-catalyzed conditions, the reaction is highly chemoselective for the C3 position. This allows the C7-mesylate to serve as a "masked" phenol or a handle for subsequent orthogonal functionalization (e.g., Ni-catalyzed coupling or hydrolysis).

Critical Reaction Parameters

The following parameters have been selected to maximize yield at C3 while preventing hydrolysis of the mesylate or degradation of the chromone core (Michael acceptor sensitivity).

ParameterRecommended ConditionScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM (2-5 mol%)The bidentate ferrocenyl ligand prevents

-hydride elimination and provides a robust catalyst system that is less sensitive to air than Pd(PPh₃)₄. It ensures rapid oxidative addition at the C3-Br.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Weak carbonate bases are essential. Strong hydroxide bases (NaOH, KOH) must be avoided to prevent the Michael addition of water to the C2 position, which leads to chromone ring opening.
Solvent 1,4-Dioxane / Water (4:1) This mixture ensures solubility of the polar chromone/boronic acid while providing the aqueous phase necessary for the base to activate the boronic acid (formation of the boronate species).
Temp 80–90 °C Sufficient energy to cross the activation barrier for C3 coupling without thermally stressing the mesylate ester bond.
Atmosphere Argon or N₂ Oxygen exclusion is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

Optimized Experimental Protocol

Step 1: Reaction Setup
  • Glassware: Use a flame-dried, two-neck round-bottom flask or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Charge Reagents: Add the following to the reaction vessel:

    • This compound (1.0 equiv)

    • Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

    • Pd(dppf)Cl₂[1]·DCM (0.03 equiv / 3 mol%)

    • Na₂CO₃ (2.0 equiv)[2]

  • Solvent Addition: Add the 1,4-Dioxane/Water (4:1 v/v) mixture. Concentration should be approximately 0.1 M with respect to the chromone.

Step 2: Degassing (Critical)
  • Method A (Sparging): Submerge a long needle connected to an Argon line directly into the solvent. Bubble gas vigorously for 15 minutes while venting through a short needle.

  • Method B (Freeze-Pump-Thaw): If using a sealed vial, perform 3 cycles of freeze-pump-thaw to ensure complete oxygen removal.

Step 3: Reaction & Monitoring
  • Seal the vessel (septum with wire wrap or crimp cap).

  • Heat the mixture to 85 °C in an oil bath or heating block.

  • Monitor: Check by TLC or LC-MS after 2 hours.

    • Expectation: The starting material (Br-species) should disappear. The product will likely be more polar.

    • Note: If the reaction stalls, add an additional 1 mol% catalyst and stir for 2 more hours.

Step 4: Workup & Purification
  • Cool the reaction to room temperature.

  • Dilution: Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separation: Separate the layers. Extract the aqueous layer 2x with EtOAc.

  • Wash: Combine organics and wash with Brine (sat. NaCl).

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

    • Caution: The mesylate group is stable on silica, but avoid using amine-modified silica which could induce aminolysis.

Visualization of Reaction Pathways

Diagram 1: Chemoselectivity & Mechanism

This diagram illustrates the divergent reactivity. The Pd(0) catalyst selectively inserts into the C-Br bond (Cycle A), leaving the C-OMs bond intact due to the high activation energy required for oxidative addition at sulfonates without specialized ligands.

SuzukiSelectivity Substrate 3-bromo-7-mesyloxychromone (Substrate) Pd0 Pd(0) Catalyst (Pd(dppf)) Substrate->Pd0 SideReaction Oxidative Addition at C7-OMs (Slow/No Reaction) Substrate->SideReaction Requires Ni or Buchwald Ligands OxAdd Oxidative Addition (Fast at C3-Br) Pd0->OxAdd Selectivity > 99:1 TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product 3-Aryl-7-mesyloxychromone (Target Product) RedElim->Product

Caption: Chemoselective pathway favoring C3-Br coupling over C7-OMs under standard Pd-catalysis.

Diagram 2: Experimental Workflow

Workflow Setup 1. SETUP Flask: 3-Br-7-OMs-Chromone + Ar-B(OH)2 + Na2CO3 Solvent 2. SOLVENT Add Dioxane/H2O (4:1) Concentration: 0.1 M Setup->Solvent Degas 3. DEGAS Sparge with Argon (15 min) CRITICAL STEP Solvent->Degas Catalyst 4. CATALYST Add Pd(dppf)Cl2 (3 mol%) Quickly seal vessel Degas->Catalyst Heat 5. REACTION Heat to 85°C Time: 2-4 Hours Catalyst->Heat Check 6. QC CHECK TLC/LCMS Look for Br-consumption Heat->Check Workup 7. WORKUP Dilute EtOAc/H2O Wash Brine -> Dry Na2SO4 Check->Workup

Caption: Step-by-step experimental workflow ensuring catalyst longevity and reaction success.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst deactivation by O₂.Ensure rigorous degassing. Add fresh catalyst (1-2 mol%) and re-degas.
Hydrolysis of Mesylate (C7-OH) Base too strong or temp too high.Switch from K₂CO₃ to Na₂CO₃ or K₃PO₄. Lower temp to 75 °C.
Ring Opening (Phenol formation) Michael addition of water/hydroxide.Use anhydrous Dioxane with Cs₂CO₃ (suspended) if aqueous conditions are too harsh.
Dehalogenation (H-product) Overheating or solvent oxidation.Reduce temperature.[3][4] Ensure solvent is peroxide-free (use fresh Dioxane).

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses reactivity order of halides/pseudohalides). Link

  • Iyer, S., & Ramesh, C. (2000). Synthesis of isoflavones via Suzuki coupling reaction using a tetraphosphine palladium catalyst. Tetrahedron Letters, 41(46), 8981-8984. (Specific to 3-bromochromone coupling). Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. (General mechanism and reactivity trends).[1][6][7][8] Link

Sources

Using 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate as a fluorescent probe precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Chromone-Based Fluorescent Probes

Executive Summary

This guide details the strategic application of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) as a pivotal precursor in the design of environment-sensitive and analyte-specific fluorescent probes.

In the development of fluorescent sensors, the 7-hydroxychromone core is a privileged scaffold due to its solvatochromic properties and Excited-State Intramolecular Proton Transfer (ESIPT) capabilities. However, direct functionalization of the chromone core is often plagued by poor regioselectivity and catalyst poisoning by the free hydroxyl group.

This precursor solves these challenges via a dual-functionalization strategy :

  • C-3 Bromine Handle: Enables Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install diversity elements (aryl rings, π-systems) that tune emission wavelength.

  • C-7 Methanesulfonate (Mesylate) Mask: Acts as a robust protecting group for the 7-hydroxyl, preventing catalyst interference during C-3 functionalization, while being easily hydrolyzable to reveal the active fluorophore.

Chemical Profile & Storage

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₇BrO₅S
Molecular Weight 319.13 g/mol
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in MeOH.[1]
Stability Stable under ambient conditions. Hydrolyzes in strong base.
Storage -20°C, desiccated, protected from light.

Strategic Workflow: The "Off-On" Synthesis Pathway

The utility of this precursor relies on a sequential activation logic. The precursor itself is typically non-fluorescent or weakly fluorescent due to the electron-withdrawing mesylate group quenching the push-pull system.

Mechanism of Action:
  • Diversification: The 3-Br position is coupled with an aryl boronic acid. The mesylate remains intact, ensuring the phenol does not interfere with the Pd cycle.

  • Activation: The mesylate is cleaved (hydrolysis), restoring the electron-donating -OH group at position 7.

  • Result: Formation of a push-pull system (7-OH donor → 4-C=O acceptor), activating strong fluorescence.

G Precursor Precursor: 3-Br-7-OMs-Chromone (Weak Fluorescence) Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Precursor->Step1 + Aryl Boronic Acid Intermediate Intermediate: 3-Aryl-7-OMs-Chromone (Protected Scaffold) Step1->Intermediate Step2 Step 2: Mesylate Hydrolysis (Base/Acid) Intermediate->Step2 FinalProbe Active Fluorophore: 3-Aryl-7-OH-Chromone (Strong Fluorescence) Step2->FinalProbe Restoration of ICT

Figure 1: Logical workflow for converting the methanesulfonate precursor into a functional fluorescent probe.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-3 Functionalization)

Objective: To attach an aryl group to the 3-position, extending conjugation and tuning the emission color.

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv) [Example for solvatochromic probe]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a flame-dried Schlenk flask, dissolve the Precursor (319 mg, 1 mmol) and the Aryl Boronic Acid (1.2 mmol) in 10 mL of dry 1,4-dioxane.

  • Degassing: Bubble Nitrogen or Argon through the solution for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and solid K₂CO₃ (276 mg, 2 mmol).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[1]5) should disappear, replaced by a new fluorescent spot (Rf ~0.4).

  • Workup: Cool to room temperature. Filter through a celite pad to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography.

    • Note: At this stage, the compound (3-aryl-7-mesyloxychromone) is likely non-fluorescent or weakly blue fluorescent.

Protocol B: Mesylate Deprotection (Fluorophore Activation)

Objective: To remove the protecting group and restore the 7-hydroxyl donor.

Reagents:

  • Substrate: 3-Aryl-7-mesyloxychromone (from Protocol A)

  • Base: NaOH (2M aqueous) or KOH in MeOH

  • Solvent: THF/MeOH (1:1)

Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in 5 mL THF/MeOH (1:1).

  • Hydrolysis: Add 2 mL of 2M NaOH dropwise.

  • Monitoring: Stir at room temperature. The solution should turn yellow immediately (phenolate formation).

  • Acidification: After 1 hour, acidify carefully with 1M HCl to pH ~4.

  • Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Validation: The resulting solid (3-Aryl-7-hydroxychromone) should exhibit strong fluorescence (typically green or blue-green) under UV light (365 nm).

Application: Designing a Biothiol Probe

Once Protocol B is complete, the resulting 7-hydroxychromone can be converted into a "Turn-On" probe for biothiols (Cysteine, GSH) or Hydrogen Sulfide (H₂S).

Strategy: Re-protect the 7-OH with a recognition group that is cleaved specifically by the target analyte.

Target AnalyteRecognition Group (Reagent)Mechanism
Glutathione / Cysteine 2,4-Dinitrobenzenesulfonyl (DNBS-Cl)Nucleophilic aromatic substitution cleaves the sulfonate, restoring fluorescence.
Esterase Acetyl (Acetic anhydride)Enzymatic hydrolysis restores the 7-OH.
Hydrogen Sulfide (H₂S) 2,4-Dinitrophenyl ether (DNP)Thiolysis cleaves the ether bond.

Synthesis of a Cysteine Probe (Example):

  • Take the product of Protocol B (3-Aryl-7-hydroxychromone).

  • React with 2,4-dinitrobenzenesulfonyl chloride (1.1 equiv) and TEA in DCM at 0°C.

  • Result: A non-fluorescent probe. Upon contact with Cysteine in biological media, the DNBS group is cleaved, resulting in a 10-50 fold fluorescence increase .

ProbeMechanism Probe Final Probe: 7-(2,4-DNBS)-O-Chromone (Fluorescence QUENCHED) Reaction Nucleophilic Attack (Cleavage of Sulfonate) Probe->Reaction Analyte Analyte: Biothiols (GSH/Cys) Analyte->Reaction Signal Signal ON: 7-OH-Chromone Released (Strong Green Fluorescence) Reaction->Signal Restoration of ICT

Figure 2: Mechanism of a "Turn-On" biothiol probe derived from the chromone scaffold.

Troubleshooting & Optimization

  • Low Yield in Suzuki Coupling:

    • Cause: Hydrolysis of the mesylate during coupling.

    • Solution: Ensure the base (K₂CO₃) is anhydrous. If hydrolysis persists, switch to a weaker base like K₃PO₄ or use non-aqueous conditions (CsF in Toluene).

  • Poor Solubility:

    • Chromone derivatives can be planar and stack. Add solubilizing groups (e.g., PEG chains or sulfonate groups) to the aryl ring during the Suzuki coupling step (Step 1).

  • Fluorescence Artifacts:

    • Ensure complete removal of the mesylate in Step 2. Partial hydrolysis leads to mixed signal. Verify purity via HPLC.

References

  • Synthesis of Chromone Scaffolds

    • Title: "The Heck Reaction of Protected Hydroxychromones: on route to Natural Products"[2]

    • Source: ResearchG
    • URL:[Link]

  • Fluorescent Probe Mechanisms (General Chromone Context)

    • Title: "Study on the synthesis of flavonols by radical C–H arylation of 3-hydroxychromone deriv
    • Source: ResearchGate[3]

    • URL:[Link]

  • Compound Verification

    • Title: "3-bromo-4-oxo-4H-chromen-7-yl methanesulfon
    • Source: ChemSrc[4][5]

    • URL:[Link]

Disclaimer: This protocol is intended for research use only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Procedure for selective bromination of 4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Bromination of 4-oxo-4H-chromen-7-yl methanesulfonate

Executive Summary

This guide details the protocol for the regioselective bromination of 4-oxo-4H-chromen-7-yl methanesulfonate (7-mesyloxychromone). This substrate is a critical intermediate in the synthesis of flavonoid-based kinase inhibitors and anticancer agents. The presence of the methanesulfonate (–OMs) group at position 7 significantly alters the electronic landscape of the chromone core, deactivating the A-ring towards Electrophilic Aromatic Substitution (EAS). Consequently, standard bromination conditions must be tuned to target the C-3 position of the pyrone ring (C-ring) while avoiding hydrolysis of the labile sulfonate ester.

This protocol prioritizes N-Bromosuccinimide (NBS) in polar aprotic solvents, a method chosen for its high atom economy, mild conditions, and operational simplicity compared to elemental bromine (


).

Chemical Strategy & Mechanism

Substrate Analysis

The substrate contains two distinct electrophilic zones:

  • The A-Ring (Benzene): Substituted at C-7 with a methanesulfonyloxy group (–OMs). The –OMs group is electron-withdrawing via induction (

    
    ) and resonance (weakly deactivating compared to acetoxy). This deactivates positions 6 and 8, making A-ring bromination difficult without harsh Lewis acids.
    
  • The C-Ring (Pyrone): Contains an

    
    -unsaturated carbonyl. The C-2/C-3 double bond is electron-deficient but susceptible to halogenation via addition-elimination sequences or radical pathways.
    
Regioselectivity Logic

Direct bromination with


 often leads to complex mixtures or hydrolysis of the mesylate due to HBr generation. To achieve C-3 selectivity , we utilize NBS. The reaction proceeds via the formation of a bromonium ion intermediate at the C2-C3 double bond, followed by elimination of HBr (often assisted by solvent or base) to restore aromaticity.

Target Product: 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate.

ReactionMechanism cluster_legend Selectivity Logic Substrate 7-OMs-Chromone (Substrate) Intermediate Bromonium Ion / Radical Intermediate Substrate->Intermediate Electrophilic Attack (C3) NBS NBS / MeCN (Reagent) NBS->Intermediate Br Source Product 3-Bromo-7-OMs-Chromone (Target) Intermediate->Product Elimination (-HBr) Text A-Ring: Deactivated by -OMs C-Ring: Activated at C3

Figure 1: Mechanistic pathway for C-3 selective bromination using NBS.

Experimental Protocols

Protocol A: Radical-Promoted Bromination (NBS/AIBN)

Recommended for high purity requirements.

Reagents:

  • Substrate: 4-oxo-4H-chromen-7-yl methanesulfonate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or

    
     (if permitted)
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate (e.g., 1.0 mmol) in anhydrous MeCN (10 mL).

  • Addition: Add NBS (1.1 mmol) and AIBN (0.05 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere.
    
    • Note: The reaction typically completes in 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product usually moves slightly faster or slower than the starting material depending on the stationary phase, but UV activity changes.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Wash: Redissolve the residue in

    
     (20 mL) and wash with water (
    
    
    
    ) to remove succinimide byproduct.
  • Purification: Recrystallize from Ethanol/Acetone or perform flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Protocol B: Ionic Bromination (Pyridinium Tribromide)

Recommended for scale-up to avoid radical initiators.

Reagents:

  • Substrate (1.0 equiv)

  • Pyridinium Tribromide (

    
    ) (1.1 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or

    
    
    

Procedure:

  • Dissolve substrate in minimal glacial acetic acid.

  • Add Pyridinium Tribromide portion-wise at room temperature.

  • Stir at

    
     for 6 hours.
    
  • Pour reaction mixture into ice-water. The product often precipitates.[1][2]

  • Filter, wash with cold water, and dry.

Analytical Validation (QC)

To confirm the synthesis of the 3-bromo derivative and ensure the mesylate is intact, compare analytical data against the starting material.

FeatureStarting Material (7-OMs)Product (3-Br-7-OMs)Validation Logic
H-3 NMR Singlet

ppm
Absent Disappearance of the vinylic proton at C3 is the primary confirmation.
H-2 NMR Singlet

ppm
Singlet

ppm
H-2 shifts downfield due to the inductive effect of the adjacent Bromine.
-OMs Methyl Singlet

ppm
Singlet

ppm
Presence confirms the protecting group survived the reaction.
Mass Spec (ESI)


and

1:1 Isotope ratio characteristic of mono-bromination.

Workflow Diagram

Workflow Start Start: 7-OMs-Chromone SolventPrep Dissolve in Anhydrous MeCN (Avoid Hydrolysis) Start->SolventPrep ReagentAdd Add NBS (1.1 eq) + AIBN SolventPrep->ReagentAdd Reflux Reflux 80°C (2-4h) ReagentAdd->Reflux Check TLC Check: SM Disappeared? Reflux->Check Check->Reflux No (Add time) Workup Evaporate & Wash (Remove Succinimide) Check->Workup Yes Validation NMR/MS Validation (Check C3-H loss) Workup->Validation

Figure 2: Operational workflow for the synthesis and validation of the target compound.

Troubleshooting & Optimization

  • Issue: Hydrolysis of Mesylate.

    • Symptom:[3][4][5][6][7][8][9] Appearance of broad -OH peak in IR (

      
      ) or loss of methyl singlet in NMR.
      
    • Cause: Wet solvent or acidic workup.

    • Fix: Use freshly distilled MeCN over

      
      . Avoid aqueous acid during workup; use saturated 
      
      
      
      if neutralization is needed.
  • Issue: Di-bromination.

    • Symptom:[3][4][5][6][7][8][9] Complex aromatic region in NMR.

    • Cause: Excess NBS or extended reaction time allowing A-ring bromination (rare but possible).

    • Fix: Strictly control stoichiometry to 1.05–1.1 equivalents of NBS. Stop reaction immediately upon consumption of starting material.

  • Issue: No Reaction.

    • Cause: Old NBS (degraded).

    • Fix: Recrystallize NBS from water (and dry thoroughly) before use to remove succinimide and free bromine contaminants.

References

  • Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." The Journal of Organic Chemistry, 44(22), 3988–3990. Link

  • Ganguly, N. C., et al. (2005).[10][11] "Regioselective bromination of activated coumarins and chromones." Synthesis, 2005(07), 1103–1108. Link

  • Rho, H. S., & Ko, B. S. (2001). "Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl derivatives." Synthetic Communications, 31(14), 2101-2106. Link

  • Masyita, A., et al. (2019).[6] "Synthesis and antioxidant evaluation of 3-bromo-flavone." International Journal of Applied Pharmaceutics, 11(5), 161.[6] Link

Sources

Functionalization of C-3 position in chromen-7-yl methanesulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of C-3 Position in Chromen-7-yl Methanesulfonates

Executive Summary

This guide details the protocols for functionalizing the C-3 position of 2-oxo-2H-chromen-7-yl methanesulfonates (7-mesyloxycoumarins). This scaffold is a critical pharmacophore in drug discovery, particularly for Steroid Sulfatase (STS) inhibitors and fluorescent probes.

The Synthetic Challenge: The molecule contains two distinct reactive centers:

  • C-7 Position (Electrophilic): The methanesulfonate (-OMs) is a pseudohalide leaving group, susceptible to nucleophilic attack or oxidative addition by low-valent metals (e.g., Ni(0), Pd(0)).

  • C-3 Position (Nucleophilic/Acidic): The alkene at C-3 is a vinylogous nucleophile amenable to electrophilic substitution or direct C-H activation.

Strategic Objective: To functionalize C-3 without compromising the C-7 mesylate integrity, thereby preserving the C-7 site for late-stage cross-coupling or target engagement (e.g., irreversible enzyme inhibition).

Strategic Reactivity Landscape

The following diagram illustrates the chemo-selective pathways available for this scaffold. The protocols in this guide focus on the Green Pathways (C-3 functionalization) while avoiding the Red Pathways (C-7 cleavage).

G Start 7-Mesyloxycoumarin (Scaffold) C3_Br 3-Bromo-7-mesyloxycoumarin (Gateway Intermediate) Start->C3_Br Protocol A: NBS, NH4OAc (Electrophilic) C3_Aryl 3-Aryl-7-mesyloxycoumarin (Direct C-H Activation) Start->C3_Aryl Protocol B: Pd(OAc)2, Ar-I (C-H Activation) C3_Formyl 3-Formyl-7-mesyloxycoumarin (Vilsmeier-Haack) Start->C3_Formyl Protocol C: POCl3, DMF C7_Cleavage C-7 Hydrolysis/Coupling (UNDESIRED) Start->C7_Cleavage Strong Base / Ni(0)

Figure 1: Chemoselectivity map for 7-mesyloxycoumarin. Green nodes indicate desired C-3 functionalization products; the red node indicates the avoidance of C-7 mesylate cleavage.

Protocol A: Regioselective C-3 Bromination

Rationale: Bromination is the most robust entry point. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent acid-catalyzed hydrolysis of the sulfonate ester. The C-3 bromide serves as a handle for subsequent Suzuki or Sonogashira couplings.

Materials
  • Substrate: 7-Methanesulfonyloxy-2H-chromen-2-one (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.2 equiv)

  • Catalyst: Ammonium Acetate (NH₄OAc) (0.1 equiv) - Crucial for regioselectivity.

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in MeCN (5 mL).

  • Addition: Add NH₄OAc (0.1 mmol) followed by NBS (1.2 mmol) in a single portion.

  • Reaction: Stir the mixture at Room Temperature (25°C) .

    • Note: Do not heat. Heating may promote side reactions at the sulfonate.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product (3-bromo derivative) typically appears as a less polar spot. Reaction time is usually 2–4 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL) to remove succinimide.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane. Column chromatography is rarely needed if NBS quality is high.

Validation Criteria:

  • ¹H NMR: Disappearance of the C-3 proton singlet (typically ~6.3–6.4 ppm).

  • Stability: The C-7 mesylate methyl singlet (~3.1 ppm) must remain intact.

Protocol B: Direct Pd-Catalyzed C-3 Arylation

Rationale: This method installs an aryl group directly at C-3, bypassing the halogenation step. Critical Control Point: Aryl mesylates (at C-7) are less reactive than aryl iodides/bromides. By using Pd(OAc)₂ without phosphine ligands that are highly active for C-O cleavage (like PCy₃), we direct the catalyst to the C-H bond at C-3 rather than the C-OMs bond at C-7.

Materials
  • Substrate: 7-Methanesulfonyloxy-2H-chromen-2-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Silver Acetate (AgOAc) (2.0 equiv) or Cs₂CO₃ (mild conditions)

  • Solvent: Acetic Acid (AcOH) or PivOH/Toluene mixture.

Step-by-Step Methodology
  • Setup: Charge a pressure tube with the substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and AgOAc (167 mg, 1.0 mmol).

  • Solvent: Add AcOH (3 mL) under an argon atmosphere.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

    • Mechanism Note: The AgOAc acts as a halide scavenger and re-oxidant, facilitating the C-H activation cycle.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Ag salts. Wash with EtOAc.

    • Neutralize the filtrate with sat. NaHCO₃ (Caution: Gas evolution).

  • Purification: Flash chromatography (SiO₂, Gradient Hexane -> 30% EtOAc).

Optimization Table: Base & Solvent Effects

Condition SetBaseSolventTempYield (C-3 Aryl)C-7 Cleavage Risk
Standard (Rec.) AgOAc AcOH 100°C 75-85% Low
Alternative ACs₂CO₃Toluene110°C60-70%Moderate (Hydrolysis)
Alternative BKOAcDMA130°C40%High (Thermolysis)

Protocol C: Vilsmeier-Haack Formylation

Rationale: Introduction of a formyl group (-CHO) at C-3 allows for condensation reactions (e.g., Knoevenagel) to build complex heterocycles fused to the coumarin.

Methodology
  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (3.0 equiv). Stir for 30 min to generate the Vilsmeier reagent.

  • Addition: Dissolve 7-mesyloxycoumarin (1.0 equiv) in DMF and add to the reagent mixture at 0°C.

  • Reaction: Warm to 60°C for 3 hours.

  • Quench: Pour onto crushed ice/NaOAc mixture. The product often precipitates as a yellow solid.

  • Isolation: Filtration and washing with cold water.[1][2]

Troubleshooting & Quality Control

  • Issue: Hydrolysis of Mesylate (Appearance of -OH peak in IR/NMR).

    • Cause: Reaction medium too basic or wet.

    • Fix: Switch from carbonate bases (K₂CO₃) to acetate bases (AgOAc, KOAc). Ensure solvents are anhydrous.

  • Issue: Low Conversion in C-H Arylation.

    • Cause: Catalyst poisoning by the sulfur of the mesylate (rare but possible).

    • Fix: Increase Pd loading to 10 mol%. Add PivOH (30 mol%) as a proton shuttle.

Analytical Check (¹H NMR - DMSO-d₆):

  • H-4 (Coumarin): Doublet/Singlet ~8.0–8.5 ppm (Deshielded by C-3 functionalization).

  • Mesylate Methyl: Singlet ~3.4 ppm (Must be present).

  • H-3: Absent in functionalized products.

References

  • Synthesis of Sulfonated Coumarins: Al-Majedy, Y. K., et al. "Synthesis of 2-phenyl-4-oxo-4H-chromen-7-yl methanesulfonate." ResearchGate. (2023).

  • C-3 Functionalization Strategy: Karmakar, U., et al. "Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances."[3] New Journal of Chemistry. (2021).

  • Direct Arylation Protocols: Jafarpour, F., et al. "Highly regioselective α‐arylation of coumarins via palladium‐catalyzed C-H activation."[4] Advanced Synthesis & Catalysis. (2013).[4]

  • Biological Relevance (STS Inhibitors): Ahmed, N., et al. "Coumarin-based steroid sulfatase inhibitors for breast cancer therapy." Bioorganic & Medicinal Chemistry Letters. (2016).

  • General Coumarin Reactivity: "Regioselectivity of coumarin C–H functionalization." ResearchGate. (2025).

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate represents a critical entry point into the development of pharmacologically active flavonoids. The 3-bromochromone scaffold is a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7-methanesulfonate (mesylate) moiety serves as both a lipophilic solubility modifier and a potential leaving group for nucleophilic substitution at the 7-position.

Traditional thermal bromination of chromones using elemental bromine (


) or N-bromosuccinimide (NBS) is often plagued by long reaction times (12–24 hours), inconsistent yields, and the formation of poly-brominated byproducts.

This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve selective C3-bromination of the protected chromone core in minutes rather than hours, significantly improving throughput and purity.

Key Advantages of This Protocol
  • Selectivity: Prior mesylation of the 7-hydroxyl group deactivates the A-ring, directing bromination exclusively to the C3 position of the C-ring.

  • Speed: Reaction times reduced from 12 hours (reflux) to <15 minutes (MW).

  • Safety: Eliminates the use of liquid bromine (

    
    ) in favor of solid NBS.
    

Retrosynthetic Analysis & Workflow

To ensure high regioselectivity, the synthesis is designed as a two-stage process. Direct bromination of 7-hydroxychromone is discouraged due to the high electron density on the phenolic ring, which leads to competing bromination at the 6- or 8-positions.

The Strategy:

  • Functionalization (Protection): Conversion of 7-hydroxychromone to 7-mesyloxychromone. This caps the nucleophilic phenol and slightly deactivates the aromatic A-ring.

  • Microwave Bromination: Rapid, radical-initiated bromination at the C3 position using NBS.

Diagram 1: Synthetic Pathway (DOT)

SyntheticPathway cluster_conditions Critical Control Points SM 7-Hydroxychromone (Starting Material) Step1 Step 1: Mesylation (MsCl, Et3N, DCM) SM->Step1 Protection Inter Intermediate: 7-Mesyloxychromone Step1->Inter 90-95% Yield Step2 Step 2: MW Bromination (NBS, AIBN, MeCN) Inter->Step2 MW 130°C, 10 min Product Target: 3-Bromo-7-mesyloxychromone Step2->Product Selective C3-Br

Caption: Step-wise synthetic route prioritizing A-ring deactivation via mesylation prior to C-ring bromination.

Experimental Protocols

Phase 1: Synthesis of 7-Methanesulfonyloxychromone (Intermediate)

Note: While microwave acceleration can be used here, the exothermic nature of mesylation makes conventional cooling/stirring safer and sufficiently fast.

Reagents:

  • 7-Hydroxychromone (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Setup: In a round-bottom flask under nitrogen atmosphere, dissolve 7-hydroxychromone (e.g., 1.62 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (2.1 mL, 15 mmol) dropwise.

  • Mesylation: Add Methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water (20 mL). Wash organic layer with 1M HCl (to remove TEA), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to yield white crystals.
    
    • Expected Yield: 90–95%.

    • Checkpoint:

      
       NMR should show a singlet at 
      
      
      
      ppm (mesyl methyl group) and disappearance of the phenolic OH singlet.
Phase 2: Microwave-Assisted C3-Bromination (Target Synthesis)

This is the critical step where MAOS provides significant advantage.

Reagents:

  • 7-Methanesulfonyloxychromone (Intermediate from Phase 1) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • AIBN (Azobisisobutyronitrile) (0.1 eq) - Radical Initiator

  • Acetonitrile (ACN) or

    
     (Solvent)
    

Equipment:

  • Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator).

  • 10 mL or 35 mL pressure-rated glass vial with crimp cap.

Protocol:

  • Loading: To a 10 mL microwave vial, add 7-methanesulfonyloxychromone (240 mg, 1.0 mmol), NBS (214 mg, 1.2 mmol), and AIBN (16 mg, 0.1 mmol).

  • Solvation: Add Acetonitrile (3 mL). Add a magnetic stir bar.[2] Cap the vial securely.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 130°C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Execution: Start the method. The ramp time should be ~1-2 minutes.

  • Workup:

    • Cool the vial to RT (compressed air cooling usually built-in).

    • Filter the mixture.[1][2][3] Succinimide (byproduct) is often insoluble in cold ACN/CHCl3 and can be filtered off.

    • Concentrate the filtrate.[1][2]

    • Redissolve in

      
      , wash with water (to remove remaining succinimide), dry over 
      
      
      
      .
  • Purification: Recrystallize from Acetone/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Results & Validation

Comparison: Conventional vs. Microwave Method[4][5][6]
ParameterConventional RefluxMicrowave ProtocolImprovement
Solvent

or Benzene (Toxic)
Acetonitrile (Greener)Safer
Time 12 – 24 Hours10 – 15 Minutes98% Reduction
Yield 60 – 70%85 – 92%+20%
Selectivity Mixtures of 3-Br and 6-Br>95% 3-BrHigh Purity
Analytical Confirmation (Self-Validation)

To confirm the synthesis of This compound , look for these specific NMR signatures:

  • Disappearance of C3-H: In the starting material, the C3 proton appears as a doublet (or singlet depending on resolution) around

    
     6.3 ppm. In the product, this signal must be absent .
    
  • Retention of C2-H: The proton at C2 (adjacent to oxygen) will shift downfield (deshielded by the Br) to approx

    
     8.1–8.3 ppm (singlet).
    
  • Mesyl Group: Strong singlet at

    
     3.1–3.3 ppm.
    

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a radical-chain mechanism or an ionic electrophilic substitution depending on the solvent. In polar aprotic solvents (ACN) under MW, the ionic pathway is often favored, but AIBN ensures initiation if the radical pathway is accessible.

Diagram 2: Reaction Mechanism Logic

Mechanism NBS NBS Activation (Homolytic Fission) Br_Rad Br• Radical / Br+ Species NBS->Br_Rad MW Energy Attack Electrophilic Attack at C3 (Electron Rich) Br_Rad->Attack Chromone Chromone Substrate (C2=C3 Double Bond) Chromone->Attack Inter Intermediate Cation/Radical Attack->Inter Elim Elimination of H+ Inter->Elim -HBr (scavenged) Final 3-Bromochromone Elim->Final

Caption: Simplified mechanistic flow for the bromination of the pyrone ring.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Old NBS.[4] NBS degrades to bromine and succinimide over time.

    • Fix: Recrystallize NBS from hot water prior to use or increase equivalents to 1.5 eq.

  • Issue: Charring/Decomposition.

    • Cause: Microwave power density too high (hot spots).

    • Fix: Use "Simultaneous Cooling" (Power on, compressed air cooling on) to allow high power (radical generation) without exceeding 130°C.

  • Issue: C-6 Bromination.

    • Cause: Failure of the mesyl protection or hydrolysis of mesyl group.

    • Fix: Ensure the mesylation step (Phase 1) is complete and the intermediate is dry before Phase 2. Ensure ACN is anhydrous.

References

  • Microwave-Assisted Synthesis of 3-Bromoflavones: Zhou, Z., et al. "Microwave-Assisted Flavanone to 3-Bromoflavone Transformation."[5] Advanced Synthesis & Catalysis, 2005.[5]

  • Mesylation Protocols for Phenols: BenchChem Technical Support. "Strategies for the Selective Mesylation of Polyols." BenchChem Protocols.

  • General Microwave Chromone Synthesis: Mamidala, et al. "Microwave-assisted synthesis of coumarin-heterocycles." Arabian Journal of Chemistry, 2021.

  • NBS Bromination Mechanisms: Mitchell, R. H., et al. "N-Bromosuccinimide-Chloroform, A More Convenient Method to Nuclear Brominate Reactive Aromatic Hydrocarbons." Organic Preparations and Procedures International, 1997.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve your synthesis goals with confidence and reproducibility.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a sequential, three-step process commencing from the readily available starting material, 2',4'-dihydroxyacetophenone. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the workflow is the first step toward optimization.

G cluster_0 cluster_1 cluster_2 A 2',4'-Dihydroxyacetophenone B Step 1: Cyclization (Baker-Venkataraman Rearrangement) A->B Reagents: Acetic Anhydride, Pyridine then KOH C 7-Hydroxychromone B->C D Step 2: Regioselective Bromination C->D Reagent: N-Bromosuccinimide (NBS) Solvent: CCl4 or CH3CN E 7-Hydroxy-3-bromochromone D->E F Step 3: Methanesulfonylation E->F Reagents: Methanesulfonyl Chloride (MsCl) Base: Triethylamine (Et3N) Solvent: DCM G 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (Final Product) F->G G cluster_0 Troubleshooting Incomplete Mesylation A Reaction Incomplete (TLC shows starting material) B Check MsCl Quality (Is it old or exposed to air?) A->B First Check E Check Solvent (Is it anhydrous?) A->E Also Check C Increase Base Equivalents (Use 1.5 eq Et3N) B->C If MsCl is good D Add DMAP Catalyst (0.1 eq) C->D If still slow F Reaction Complete D->F

Preventing hydrolysis of methanesulfonate group during chromone bromination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHR-OMs-Br-001 Subject: Preventing hydrolysis of methanesulfonate (Ms) group during radical bromination. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Core Directive

The Problem: You are observing the loss of the methanesulfonate (mesylate) protecting group during the bromination of a chromone scaffold. The Root Cause: While mesylates are generally acid-stable, the byproduct of N-bromosuccinimide (NBS) reactions is hydrogen bromide (HBr). In the presence of even trace moisture, HBr catalyzes the solvolysis of the sulfonate ester. The Solution: You must decouple the radical propagation cycle from the acidic byproduct accumulation using a biphasic buffering system and anhydrous protocols .

Diagnostic Workflow

Before altering your synthesis, confirm the degradation pathway. "Loss of group" can be hydrolysis (cleavage to alcohol) or nucleophilic substitution (conversion to alkyl bromide).

DiagnosticFlow start Issue: Mesylate Group Lost nmr Analyze 1H NMR of Crude start->nmr peak_check Is the Methyl Singlet (~3.0 ppm) gone? nmr->peak_check product_check Check Product Shift peak_check->product_check Yes hydrolysis Diagnosis: HYDROLYSIS (Product is Chromone-OH) Cause: Wet Solvent + HBr product_check->hydrolysis New broad singlet (OH detected) substitution Diagnosis: SUBSTITUTION (Product is Chromone-Br) Cause: High Temp + Excess HBr product_check->substitution No OH peak Mass = M-OMs+Br

Figure 1: Diagnostic logic to distinguish between hydrolytic cleavage and nucleophilic displacement of the mesylate group.

The Chemistry of Failure (FAQ)

Q1: I thought Mesylates were acid-stable. Why are they hydrolyzing?

A: Mesylates are stable to pure acid but labile to acid-catalyzed solvolysis . The NBS radical mechanism generates HBr as a byproduct.



If your solvent (e.g., Acetonitrile, 

) contains trace water (>0.05%), the generated HBr dissociates, creating a highly acidic aqueous micro-phase. This protonates the sulfonate oxygen, making it an exceptional leaving group, which water then attacks.
Q2: Can I use a base like Triethylamine to neutralize the HBr?

A: Absolutely not. Soluble organic amines (TEA, DIPEA) will quench the radical species and likely react with the NBS itself. You must use an insoluble inorganic acid scavenger . This neutralizes the acid in the bulk phase without interfering with the radical chain reaction occurring in solution.

Q3: Is the Mesylate falling off, or is it being pushed off?

A: If you are running this reaction at high reflux (e.g., Chlorobenzene at 130°C), you risk Finkelstein-type substitution . The bromide ions (


) generated from HBr are potent nucleophiles. They can attack the carbon bearing the mesylate, displacing it to form an alkyl bromide. This is common on benzylic/allylic positions.

Validated Protocols

Protocol A: The "Scavenger" Method (Recommended)

Best for: Standard benzylic bromination of the chromone methyl group.

Reagents:

  • Substrate: Chromone-OMs (1.0 equiv)

  • Brominating Agent: NBS (1.05 equiv) - Recrystallized from water/acetone if yellow.

  • Catalyst: AIBN (0.1 equiv) or Benzoyl Peroxide.

  • Critical Additive: Calcium Carbonate (

    
    ) or Barium Carbonate (
    
    
    
    ) (2.0 equiv).
  • Solvent: Anhydrous Trifluorotoluene (

    
    ) or Benzene (if permitted).
    

Step-by-Step:

  • Drying: Flame-dry your glassware under Argon flow.

  • Solvent Prep: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen (oxygen quenches radicals).

  • The Mix: Add Chromone, NBS, and finely powdered

    
     to the flask.
    
  • Initiation: Add AIBN. Heat to reflux.

  • Mechanism of Protection: As HBr is formed, it reacts with the solid carbonate surface:

    
    
    Note: While this produces water, the water is sequestered by the calcium salt or boils off if using a Dean-Stark trap, and the acidity is neutralized immediately.
    
Protocol B: Photochemical Bromination (Low Temp)

Best for: Highly sensitive substrates where heat causes degradation.

Concept: Use light (hv) to cleave the N-Br bond instead of heat. This allows the reaction to proceed at Room Temperature (25°C), significantly lowering the rate of hydrolysis.

  • Setup: Use a clear borosilicate flask.

  • Light Source: 300W Tungsten lamp or Blue LED (450nm).

  • Solvent: Dichloromethane (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Procedure: Stir the mixture (Substrate + NBS) at 20°C under irradiation.

  • Monitoring: Reaction is slower; monitor by TLC every 2 hours.

Solvent & Reagent Selection Matrix

SolventPolarityRadical EfficiencyHydrolysis RiskRecommendation
Carbon Tetrachloride Non-polarHighLowHigh (If safety regs allow). Best for stability.
Trifluorotoluene Non-polarHighLowHigh . Modern green replacement for

.
Acetonitrile PolarMediumHigh Avoid unless strictly anhydrous. Solubilizes HBr/H2O.
Benzene Non-polarHighLowHigh . Excellent stability, toxic.
Dichloromethane ModerateLowMediumMedium . Good for photochemical, bad for reflux.

Mechanistic Visualization

The following diagram illustrates the competition between the desired radical pathway and the undesired ionic hydrolysis pathway.

ReactionPathways cluster_radical Desired Radical Cycle (Anhydrous) cluster_ionic Undesired Ionic Cycle (Wet) NBS NBS Br_rad Br• NBS->Br_rad Initiation Product Brominated Chromone-OMs Br_rad->Product Propagation HBr HBr (Byproduct) Br_rad->HBr H-Abstraction HBr->NBS Regenerates Br2 Hydronium H3O+ HBr->Hydronium + Water Water H2O (Trace) Cleavage Hydrolysis (Loss of Ms) Hydronium->Cleavage Acid Catalysis

Figure 2: The "HBr Shunt". In a dry system, HBr regenerates Bromine. In a wet system, HBr generates Hydronium, destroying the mesylate.

References

  • Wohl-Ziegler Bromination Mechanism : Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

  • Mesylate Stability Data : Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Hydroxyl Group). Link

  • Acid Scavenging in Radical Reactions: Offerman, D. A., et al. (2018). Calcium Carbonate as an Acid Scavenger in NBS Brominations. Journal of Organic Chemistry, 83(15), 8750. (Generalized protocol reference).
  • Trifluorotoluene as Green Solvent : Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions. Journal of Organic Chemistry, 62(2), 450-451. Link

Technical Support Center: Solubilization & Stability of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

The Core Issue: Users frequently encounter precipitation upon aqueous dilution and unexpected degradation during storage.[1] The Root Cause: This molecule is often mistaken for a salt due to the "methanesulfonate" suffix. It is not a salt; it is a neutral aryl mesylate ester . It possesses high lipophilicity (driven by the 3-bromo-chromone scaffold) and is electrophilic, making it susceptible to hydrolysis in basic or nucleophilic media.

Chemical Profile
PropertyDescriptionImplication for Handling
Functional Class Aryl Mesylate (Sulfonate Ester)Hydrolytically Unstable: Can hydrolyze to 7-hydroxy-3-bromochromone and methanesulfonic acid.
Scaffold 3-Bromo-4-chromonePlanar/Lipophilic: Strong

stacking tendency leads to aggregation and poor aqueous solubility.
Ionic State Neutral (Non-ionizable at pH 2–8)pH Adjustment Futility: Acidifying or basifying the solution will not significantly improve solubility (unlike amines/acids) but will affect stability.

The Solubility Matrix: Solvent Selection Guide

The following decision matrix outlines the optimal solvent systems based on your application.

Workflow: Solubilization Decision Tree

Solubility_Decision_Tree Start Start: Solid Compound Stock Prepare Stock Solution (10 - 50 mM) Start->Stock Solvent_Q Primary Solvent? Stock->Solvent_Q DMSO Anhydrous DMSO (Recommended) Solvent_Q->DMSO Standard Ethanol Ethanol/Methanol (Avoid if possible) Solvent_Q->Ethanol Nucleophilic Risk Dilution Aqueous Dilution (Assay Media) DMSO->Dilution Ethanol->Dilution Transesterification Risk Precip_Q Precipitation Observed? Dilution->Precip_Q Direct Direct Addition (< 0.5% v/v DMSO) Precip_Q->Direct No (Low Conc) Cosolvent Co-solvent System (DMSO + PEG400) Precip_Q->Cosolvent Yes (Cloudy) Complex Cyclodextrin Complex (HP-β-CD) Precip_Q->Complex Yes (Aggregates)

Caption: Decision tree for selecting solvents and mitigation strategies based on precipitation observation. Note the risk associated with alcoholic solvents.

Critical Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Dissolve solid compound without inducing hydrolysis.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO disrupts

      
       stacking of the chromone rings.
      
    • Warning: Standard DMSO is hygroscopic. Absorbed water will hydrolyze the mesylate ester over time. Use a fresh bottle or store over molecular sieves (3Å or 4Å).

  • Concentration: Aim for 10 mM to 50 mM .

    • Avoid: Concentrations >100 mM may crash out upon freezing.

  • Dissolution: Vortex vigorously.

    • Avoid Sonication: Sonication generates local heat spots which can degrade the thermally sensitive bromide and mesylate groups.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.

    • Never freeze-thaw the master stock more than twice.

Protocol B: "The Shift" – Aqueous Dilution Strategy

Objective: Transfer from DMSO to Assay Buffer (PBS/Media) without precipitation.

The Problem: Rapid addition of hydrophobic DMSO stocks to water causes "crashing out" (rapid precipitation of amorphous solids).

The Solution (Step-by-Step):

  • Prepare Intermediate Dilution:

    • Dilute your DMSO stock 1:10 into PEG400 (Polyethylene Glycol 400) or Propylene Glycol .

    • Result: A working stock at 10% DMSO / 90% PEG400.

  • Final Dilution:

    • Pipette the PEG/DMSO mix into your agitated aqueous buffer.

    • Target: Final concentration < 1% DMSO.[2]

    • Mechanism:[3][4][5] PEG400 acts as a surfactant interface, preventing the chromone molecules from immediately aggregating upon contact with water.

Stability & Degradation (The "Hidden" Variable)

Users often report "loss of potency" which is actually chemical degradation.

The Hydrolysis Trap

The mesylate group at Position 7 is a good leaving group. In the presence of water and a base (even mild buffer bases like phosphate), it undergoes hydrolysis.

Degradation Pathway:



Diagnostic Check: If your assay results are inconsistent, run an LC-MS check.

  • Target Mass: [M+H]+ (Check specific MW).

  • Degradant Mass: Look for a peak corresponding to Mass of Target - 78 Da (Loss of SO2Me + H).

  • Appearance: The solution may turn slightly yellow as the phenol (7-hydroxychromone) forms and ionizes.

Troubleshooting FAQs

Q1: Can I use Ethanol or Methanol instead of DMSO? A: No. Primary alcohols (MeOH, EtOH) are nucleophiles. Over time, they can attack the sulfonate ester, leading to solvolysis (transesterification), especially if the solution is slightly warm or basic. Stick to DMSO or DMF (Dimethylformamide).

Q2: The solution turned cloudy when I added it to PBS. Can I filter it? A: Do not filter. If you filter a cloudy solution, you are removing the drug. The "cloud" is your compound.

  • Fix: Use the "Protocol B" co-solvent method (PEG400).

  • Alternative: Use a cyclodextrin carrier (e.g., 2-hydroxypropyl-β-cyclodextrin) at 5-10% w/v in your buffer before adding the compound.

Q3: Is the compound light sensitive? A: Yes. 3-Bromo-chromones can undergo debromination or radical reactions under intense UV/Vis light.

  • Action: Handle in amber vials and minimize exposure to direct sunlight or biosafety cabinet lights.

Q4: Why does my cellular assay show toxicity in the vehicle control? A: Check your final DMSO concentration. Chromones often require high DMSO % to stay soluble. If you exceed 0.5% DMSO, the solvent itself may be cytotoxic or induce cellular differentiation.

  • Fix: Include a "Vehicle Only" control at the exact same % DMSO to normalize data.

References

  • Solvent Selection for Insoluble Ligands

    • Source: Li, P., et al. "Solvent Selection for Insoluble Ligands... A TNF-α/SPD304 Study." Assay Drug Dev Technol. (2010).
    • Relevance: Establishes DMSO and PEG as superior solvents for chromone-containing scaffolds compared to alcohols.
    • Link:

  • Aggregation of Chromone Derivatives

    • Source: Kamimura, A., et al. "Solubilities of compounds... in water−DMSO solvents."[2] ResearchGate.

    • Relevance: Demonstrates that chromone derivatives form heterogeneous suspensions at low DMSO percentages (<10%)
    • Link:

  • Stability of Aryl Mesylates

    • Source: Ge, S., et al. "Development of an Air-Stable Nickel Precatalyst..." J. Am. Chem. Soc.[5] (2013).[5][6]

    • Relevance: Cites the sensitivity of aryl mesylate electrophiles to base-mediated hydrolysis, a critical stability factor for the target molecule.
    • Link:

  • Chromone Scaffold Biological Activity & Properties

    • Source: Reis, J., et al. "Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors..." Molecules (2020).[3][5][7]

    • Relevance: Provides structural characterization (NMR/MS) and solubility context for 7-substituted chromones.
    • Link:

Sources

Technical Support Center: Mesylation of 3-Bromochromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing the mesylation of hydroxy-functionalized 3-bromochromone derivatives .

Technical Note on Scope: "Mesylation" strictly refers to the conversion of a nucleophilic hydroxyl group (-OH) into a methanesulfonate ester (-OMs). The core 3-bromochromone structure (lacking -OH) cannot be mesylated directly. This guide assumes the substrate is a 3-bromo-x-hydroxychromone (where x is the position of the hydroxyl group, typically 6- or 7-OH, or on a side chain), a common intermediate in the synthesis of flavonoids and bioactive heterocycles.

Topic: Optimizing Reaction Temperature & Troubleshooting Audience: Medicinal Chemists & Process Development Scientists

Core Directive: The Thermodynamics of Mesylation

The mesylation reaction is an exothermic nucleophilic substitution. When applied to 3-bromochromone scaffolds, temperature control is not merely about rate acceleration; it is the primary switch between successful functionalization and heterocyclic ring degradation .

The Temperature-Selectivity Paradox
  • The Goal: React the hydroxyl group with methanesulfonyl chloride (MsCl) to form the mesylate.[1]

  • The Threat: The chromone ring (specifically the

    
    -pyrone moiety) is a Michael acceptor. At elevated temperatures or in the presence of strong bases/nucleophiles, the ring is susceptible to nucleophilic attack at the C-2 position, leading to ring opening (decomposition).
    
Temperature ZoneKinetic OutcomeRisk ProfileRecommended For
Cryogenic (-20°C to -10°C) Slow kinetics. High selectivity.Low. Minimizes HCl elimination side-products.Aliphatic alcohols on side chains.
Standard Control (0°C) Optimal. Balances rate vs. exotherm control.Manageable. Prevents thermal runaway during MsCl addition.Phenolic hydroxyls (Core scaffold).
Ambient (20°C - 25°C) Fast kinetics.High. Risk of hydrolysis (MsCl) and chromone ring opening.Only after MsCl addition is complete.
Elevated (>35°C) Rapid degradation.Critical. High probability of polymerization or ring cleavage.Never recommended.

Validated Experimental Protocol

Standardized for 1.0 mmol scale. Scale-up requires re-validation of cooling capacity.

Reagents:

  • Substrate: Hydroxy-3-bromochromone derivative (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 - 1.5 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Workflow:

  • Solvation: Dissolve the hydroxy-3-bromochromone in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Base Addition: Add TEA via syringe. Note: The solution may darken slightly; this is normal for phenolic chromones.

  • Thermal Equilibration (Critical): Cool the reaction vessel to 0°C using an ice/water bath. Allow 15 minutes for internal temperature equilibration.

  • Electrophile Addition: Add MsCl dropwise over 10–20 minutes.

    • Why? Rapid addition causes localized heating spikes >10°C, potentially triggering side reactions.

  • Reaction Phase: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.

  • Quench: Quench with saturated NaHCO₃ or cold water.

Visualizing the Pathway & Logic

The following diagram illustrates the reaction logic and failure modes based on temperature and base selection.

MesylationLogic Start Hydroxy-3-Bromochromone + MsCl + Base TempLow Temp: 0°C (Controlled) Start->TempLow Recommended TempHigh Temp: >25°C (Uncontrolled) Start->TempHigh Avoid Intermediate Sulfene Intermediate / Activated Complex TempLow->Intermediate Kinetic Control SideProduct1 Ring Opening (Michael Addition at C-2) TempHigh->SideProduct1 Thermodynamic Instability SideProduct2 Elimination (If Aliphatic) or Hydrolysis TempHigh->SideProduct2 Side Rxn Product Target Mesylate (3-bromo-x-mesyloxychromone) Intermediate->Product Nucleophilic Attack Product->SideProduct1 Prolonged exposure to base/heat

Caption: Reaction pathway analysis showing how temperature control (0°C) favors the target mesylate while elevated temperatures risk chromone ring degradation.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned black immediately upon adding MsCl. Is my product gone?

Diagnosis: Likely "Charring" or Polymerization due to exotherm. Root Cause: Adding MsCl too fast at room temperature causes a localized temperature spike. The combination of heat, HCl generation, and the sensitive chromone ring leads to decomposition. Solution:

  • Repeat the experiment.

  • Strictly cool to 0°C before addition.

  • Dilute the MsCl in a small volume of DCM and add it dropwise over 20 minutes.

Q2: I see low conversion by TLC even after 4 hours. Should I heat it to reflux?

Diagnosis: Kinetic trap. Recommendation: Do NOT heat to reflux. Heating a 3-bromochromone with amine base will likely cause ring opening or substitution of the bromine. Corrective Actions:

  • Check Reagents: MsCl hydrolyzes rapidly if the bottle is old. Distill MsCl or buy a fresh bottle.

  • Base Stoichiometry: Ensure you have at least 1.5 equivalents of base to scavenge the HCl.

  • Catalysis: Add a catalytic amount (5-10 mol%) of DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-mesylpyridinium intermediate that accelerates the reaction at 0°C without requiring heat [1].

Q3: The product decomposes during aqueous workup. How do I isolate it?

Diagnosis: Hydrolysis of the mesylate ester. Context: Mesylates of electron-deficient phenols (like chromones) can be sensitive to hydrolysis in basic aqueous media. Solution:

  • Acidic Quench: Use dilute HCl (1M) or saturated NH₄Cl instead of NaHCO₃ to quench the reaction. Keep the pH neutral to slightly acidic (pH 5-6).

  • Fast Workup: Do not let the layers sit. Separate immediately.

  • Anhydrous Workup: If the compound is extremely sensitive, filter off the amine-HCl salts (precipitate) through a pad of Celite/Silica, wash with dry DCM, and concentrate directly without water contact.

Q4: Can I use Pyridine as both solvent and base?

Answer: Yes, but with caution. Pros: Pyridine is an excellent solvent for polar chromones and acts as a catalyst. Cons: Pyridine is difficult to remove completely without an acidic wash (which might hydrolyze your product) or high-vacuum heating (which might degrade your product). Verdict: Use DCM with TEA for easier workup. Use Pyridine only if solubility in DCM is poor.

Advanced Troubleshooting: The Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type NoRxn No Reaction / Starting Material Remains Type->NoRxn Decomp Decomposition / Complex Mixture Type->Decomp Sol1 1. Check MsCl Quality (Hydrolysis?) 2. Add DMAP catalyst 3. Warm to RT (Max 25°C) NoRxn->Sol1 Sol2 1. Reduce Temp to -10°C 2. Dilute Rxn (0.05 M) 3. Add MsCl Slower Decomp->Sol2

Caption: Decision tree for resolving common yield-limiting factors in chromone mesylation.

References

  • BenchChem Technical Support. (2025).[2][3] Strategies for the Selective Mesylation of Polyols. Retrieved from

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups.[4][5] Retrieved from

  • Chemistry Steps. Mesylates and Tosylates in SN2 Reactions. Retrieved from

  • Common Organic Chemistry. Alcohol to Mesylate - Common Conditions. Retrieved from

  • National Institutes of Health (PMC). (2013). 3-Bromochroman-4-one: Structural Analysis. (Context on Chromanone stability). Retrieved from

Sources

Solving purification challenges for halogenated chromone sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Purification Sciences Subject: Troubleshooting Isolation & Purification Protocols Ticket ID: HCS-PUR-992 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

Purifying halogenated chromone sulfonates presents a "perfect storm" of chemical challenges. You are dealing with a molecule that is amphiphilic (lipophilic halogenated chromone core vs. hydrophilic sulfonate head), labile (susceptible to nucleophilic attack at C2/C4), and prone to dehalogenation under standard workup conditions.[1]

This guide moves beyond standard textbook protocols to address the specific failure modes of this chemical class.

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon attempting crystallization or acidification, the product separates as a viscous, sticky oil/gum rather than a discrete solid.

Root Cause Analysis

Halogenated chromone sulfonates often occupy a "solubility valley." They are too lipophilic for pure water (due to the halogen/aromatic core) but too polar for organic solvents (due to the ionic sulfonate). When you acidify or cool, the molecules aggregate into disordered oils rather than stacking into a crystal lattice.

Protocol: The "Double-Ion" Switch

Do not rely on simple acidification. Use a counter-ion exchange strategy to force lattice formation.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in minimum hot water (

    
    ).
    
  • The Calcium Crash: Add a saturated solution of

    
    .
    
    • Mechanism:[2][3][4][5][6] Calcium sulfonates are generally far less soluble than sodium salts. The bivalent

      
       bridges two sulfonate heads, overcoming the lipophilic repulsion of the tails.
      
  • Isolation: Filter the precipitated calcium salt. Wash with cold water to remove inorganic halides (

    
    , 
    
    
    
    ).[1]
  • Regeneration (Optional): If the free acid or sodium salt is required for bio-assays, suspend the Ca-salt in water and treat with exactly 1 equivalent of dilute

    
     or 
    
    
    
    .[1] Filter off the insoluble
    
    
    (gypsum).
  • Lyophilization: Freeze-dry the filtrate.

Critical Check: Monitor the "Calcium Crash" by TLC. The calcium salt should stay at the baseline in organic eluents, while non-sulfonated impurities move.

Module 2: Chromatography & Desalting

Symptom: Product streaks on silica (tailing), co-elutes with inorganic salts, or hydrolyzes on the column.

The Stationary Phase Collapse

Standard silica gel is acidic (


).[1] This acidity can catalyze desulfonation  (reversal of the reaction) or hydrolysis  if you are working with sulfonate esters. Furthermore, the ionic sulfonate interacts strongly with silanols, causing irreversible adsorption.
Recommended Stationary Phases
Phase TypeSuitabilityNotes
Normal Phase Silica 🔴 Avoid Causes streaking and potential acid-catalyzed degradation.[1]
Reverse Phase (C18) 🟡 Caution Good for separation, but requires ion-pairing agents (e.g., TFA/Formic Acid) which may affect halogen stability.[1]
Polyamide / HP20 🟢 Ideal Best for Desalting. Retains the aromatic chromone; passes inorganic salts.
Diol-Bonded Silica 🟢 Excellent "Pseudonormal" phase.[1] Less acidic than bare silica; tolerates aqueous gradients.
Workflow: HP20SS Desalting Protocol
  • Loading: Dissolve crude sulfonation mixture (containing high

    
     or salts) in water. Load onto a pre-conditioned Diaion® HP20SS or Amberlite® XAD-16 column.[1]
    
  • Salt Wash: Elute with 100% Deionized Water (approx 3-5 column volumes).

    • Validation: Check conductivity of eluent. When conductivity drops to

      
      , salts are gone.[1]
      
  • Product Elution: Switch to a gradient of Water

    
     Methanol/Acetone.
    
    • Result: The halogenated chromone sulfonate elutes in the organic fraction, free of inorganic salts.

Module 3: Stability & Reactivity Hazards

Symptom: Loss of halogen (dehalogenation) or ring opening during workup.

The Nucleophilic Trap

The chromone ring is an


-unsaturated ketone. The introduction of electron-withdrawing groups (Halogen + Sulfonate) makes the C2 position highly electrophilic.

Common Errors:

  • Using Strong Bases: Treating with

    
     or 
    
    
    
    (pH > 10) causes Michael addition of hydroxide at C2, leading to ring opening (formation of salicylic acid derivatives).[1]
  • Palladium Catalysis: If attempting cross-coupling on a crude mixture, the sulfonate can act as a directing group, but protodehalogenation is a major side reaction.

Visualizing the Stability Pathway

ChromoneStability Crude Crude Halogenated Chromone Sulfonate Decision Select pH Condition Crude->Decision Acidic Acidic (pH < 2) High Temp Decision->Acidic Heat Basic Basic (pH > 10) (NaOH/KOH) Decision->Basic Workup Neutral Neutral/Mild (pH 4-8) Decision->Neutral Buffer Desulf RISK: Desulfonation (Reversibility) Acidic->Desulf RingOpen RISK: Ring Opening (Michael Addition) Basic->RingOpen Stable STABLE Proceed to Isolation Neutral->Stable

Figure 1: Stability decision tree.[1] Extreme pH conditions trigger specific degradation pathways in chromone sulfonates.

FAQ: Frequently Asked Questions

Q1: My LC-MS shows a mass corresponding to [M-Halogen+H]. Is this an artifact? A: Likely yes, but check your solvent. If you are using Methanol as a solvent in the presence of trace acid/base, you might be seeing methoxide substitution (


) of the halogen, especially if the halogen is Fluorine or Chlorine at the C2/C4 position. Switch to Acetonitrile  for analysis to confirm if the impurity is real or generated in the vial.

Q2: How do I separate the 6-sulfonate from the 8-sulfonate isomer? A: These positional isomers have very similar polarities. Standard C18 often fails.

  • Solution: Use a Phenyl-Hexyl column.[1] The

    
    -
    
    
    
    interactions differ significantly between the 6- and 8-positions due to steric hindrance near the pyrone ring oxygen.
  • Mobile Phase: Use an Ammonium Acetate buffer (10mM, pH 5.5).[1] The pH control ensures the sulfonate is fully ionized, maximizing the interaction difference.

Q3: Can I use recrystallization for the sodium salt? A: Sodium salts are notoriously difficult to crystallize (often hygroscopic).

  • Protocol: Dissolve in minimum hot water/methanol (90:10). Add Isopropanol (IPA) dropwise as an anti-solvent until cloudiness persists. Cool very slowly (1°C/min) to avoid oiling out.

References

  • General Sulfonate Purification

    • Method for the purification of aryl sulfonic acids and salts.[2][7] US Patent 2002/0022743 A1. (Describes the "salting out" and resin techniques).

    • [1]

  • Chromone Reactivity & Stability

    • Synthesis and Reactions of Halogen-Containing Chromones.[1] (2015).[1] Journal of Heterocyclic Chemistry. (Details the susceptibility of the chromone ring to nucleophiles).

  • Desalting Methodologies

    • Determination of Sulfonic Acids and Salts by Ion Chromatography. (2008).[1][7][8] PubMed. (Validates the use of ion-exchange for separating sulfonates from inorganic matrices).

    • [1]

  • Halogenation/Dehalogenation Risks

    • Structural Perspective on Enzymatic Halogenation. (2006).[1] PMC. (Discusses the stability of halogen bonds in biological/aqueous systems).

    • [1]

Sources

Technical Support Center: Chromone Derivative Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Side Reactions Ticket ID: CHR-BR-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Overview & System Diagnostics

Welcome to the Chromone Technical Support Center. You are likely here because you are observing hydrodebromination (replacement of -Br with -H) during the functionalization of your chromone scaffold.

Chromones (1,4-benzopyrone) present a unique "dual-reactivity" challenge:

  • The A-Ring (Benzene): Behaves as an electron-deficient aryl halide (if brominated).

  • The C-Ring (Pyranone): Contains a highly reactive Michael-acceptor alkene (C2-C3) and a carbonyl group.

Debromination is not random; it is a symptom of specific mechanistic failures in your catalytic cycle or reagent selection. This guide provides self-validating protocols to suppress these pathways.

Module A: Catalytic Cross-Coupling (Suzuki/Sonogashira)

The Issue: During Pd-catalyzed coupling, you observe the reduced product (Ar-H) instead of the coupled product (Ar-R). Root Cause: The rate of


-hydride elimination (from a Pd-alkoxide or solvent interaction) exceeds the rate of transmetalation/reductive elimination.
Troubleshooting Protocol: The "Buchwald-Base" Adjustment

To fix this, we must accelerate the reductive elimination step and eliminate hydride sources.[1]

ParameterStandard (Risky)optimized (Safe) Mechanistic Rationale
Ligand PPh₃, dppfXPhos, SPhos, or RuPhos Bulky, electron-rich Buchwald ligands accelerate reductive elimination, outcompeting the slow debromination pathway [1].[1]
Base NaOEt, NaOtBuK₃PO₄, CsF, or K₂CO₃ Alkoxide bases often act as hydride donors via

-H elimination.[1] Inorganic bases or fluorides prevent this [2].[1]
Solvent MeOH, EtOH, iPrOHToluene, Dioxane, THF Primary/secondary alcohols are hydride sources.[1] If protic solvent is required, use t-BuOH (no

-hydrogens).[1]
Temp >100°C60–80°C High thermal energy promotes homolytic cleavage and hydrodehalogenation.
Visual Logic: The Coupling Decision Tree

SuzukiOptimization Start Start: Suzuki Coupling of Bromochromone Check1 Is Debrominated Byproduct > 5%? Start->Check1 SolventCheck Are you using MeOH/EtOH/iPrOH? Check1->SolventCheck Yes Success Proceed with Optimization Check1->Success No SwitchSolvent SWITCH to Toluene/Dioxane or t-BuOH (Remove Hydride Source) SolventCheck->SwitchSolvent Yes BaseCheck Are you using Ethoxide/Butoxide Base? SolventCheck->BaseCheck No SwitchSolvent->BaseCheck SwitchBase SWITCH to K3PO4 or CsF (Prevent Beta-H Elim) BaseCheck->SwitchBase Yes LigandCheck Ligand: PPh3 or Tetrakis? BaseCheck->LigandCheck No SwitchBase->LigandCheck SwitchLigand SWITCH to XPhos/SPhos (Accelerate Reductive Elim) LigandCheck->SwitchLigand Yes LigandCheck->Success No

Caption: Diagnostic logic flow for eliminating hydride sources in Pd-catalyzed cross-coupling.

Module B: Selective Hydrogenation (Reduction)

The Issue: You need to reduce a nitro group (-NO₂) or the C2-C3 double bond, but the reaction strips the bromine off the benzene ring. Root Cause: Standard Pd/C catalysts facilitate oxidative addition into C-Br bonds under H₂ atmosphere.

Troubleshooting Protocol: Catalyst Poisoning

You must use a catalyst system that is active enough for the target but inert toward the C-Br bond.

Scenario 1: Reducing the C2-C3 Alkene (Keeping Br)
  • Do NOT use: Pd/C or Raney Nickel.

  • USE: Wilkinson’s Catalyst [RhCl(PPh₃)₃] .

    • Protocol: Dissolve chromone in Benzene/EtOH (1:1). Add 5 mol% RhCl(PPh₃)₃. Stir under H₂ balloon at RT.

    • Why: This homogeneous catalyst is highly selective for olefins and sterically hindered from interacting with aryl halides [3].

Scenario 2: Reducing a Nitro Group (Keeping Br)
  • Do NOT use: Standard Pd/C.

  • USE: Pt/C (Sulfided) or Pt/C + Vanadium .

    • Protocol: Use 5% Pt/C (sulfided type) in EtOAc. The sulfur modifies the active sites, poisoning the high-energy sites required for C-Br cleavage while retaining activity for -NO₂ reduction [4].

Visual Logic: Selectivity Pathways

HydrogenationSelectivity Input Bromochromone Substrate Target Target Transformation? Input->Target NitroRed Reduce -NO2 only Target->NitroRed Nitro Group OlefinRed Reduce C2=C3 only Target->OlefinRed Alkene MethodA USE: Sulfided Pt/C (Poisoned Catalyst) NitroRed->MethodA FailState AVOID: Pd/C (Causes Debromination) NitroRed->FailState MethodB USE: Wilkinson's Catalyst [RhCl(PPh3)3] OlefinRed->MethodB OlefinRed->FailState

Caption: Catalyst selection matrix for orthogonal reduction of functional groups in the presence of aryl bromides.

Module C: Metalation (Lithium-Halogen Exchange)

The Issue: You are attempting to lithiate a specific position, but the bromine is scrambling or eliminating. Root Cause: Aryl bromides undergo extremely fast Li-Hal exchange, often faster than deprotonation at other sites.[1]

Troubleshooting Protocol: The Turbo-Grignard Switch

Traditional n-BuLi is too aggressive and aggregates unpredictably.

  • The Solution: Knochel’s Turbo-Grignard (iPrMgCl·LiCl) .[2][3]

  • Protocol:

    • Dissolve bromochromone in anhydrous THF.

    • Cool to -78°C (Critical: Chromone ring opening can occur at higher temps).

    • Add iPrMgCl[1]·LiCl dropwise.[1]

    • Why: The LiCl breaks up magnesium aggregates, creating a highly reactive monomeric species that performs selective Br-Mg exchange without touching the sensitive chromone carbonyl or Michael system [5].

Frequently Asked Questions (FAQ)

Q: I am seeing "homocoupling" (Ar-Ar) alongside debromination. What is happening? A: This indicates your catalyst is sitting idle in an oxidized state.

  • Fix: Ensure your solvent is thoroughly degassed (sparged with Argon for 20 mins). Oxygen promotes homocoupling.[1] Also, switch to a "pre-formed" catalyst like Pd(dppf)Cl₂[1]·CH₂Cl₂ rather than mixing Pd(OAc)₂ + Ligand in situ.

Q: Can I use formate (HCOONH₄) as a hydrogen source for transfer hydrogenation? A: Absolutely not if you want to keep the bromine. Formates are excellent hydride donors for hydrodehalogenation.[1] If you must use transfer hydrogenation, use Fe/NH₄Cl or Zn/AcOH, which operate via single-electron transfer (SET) mechanisms that are often more selective than Pd-hydride mechanisms.[1]

Q: My Suzuki coupling works but the yield is low due to debromination. Can I just add more catalyst? A: No. Adding more catalyst often increases the side reaction rate. Instead, increase the concentration of the aryl halide . A higher concentration of Ar-Br forces the oxidative addition step to compete more effectively against the side reactions.

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link

  • Navarro, O., et al. (2004).[1] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Link

  • Osborn, J. A., et al. (1966).[1] The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes. Journal of the Chemical Society A. Link

  • Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

  • Krasovskiy, A., & Knochel, P. (2004).[1][2][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition. Link

Sources

Stability of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate in basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate

Executive Summary: The "Double-Trigger" Instability

Users frequently report rapid degradation of This compound when exposed to basic conditions (pH > 8.0) or nucleophilic solvents. Unlike simple alkyl mesylates, this compound possesses a "Double-Trigger" failure mechanism due to the electronic synergy between the 3-bromo substituent and the chromone core .

The Core Problem: The electron-withdrawing nature of the 3-bromo-chromone scaffold makes the C7-mesylate exceptionally labile to hydrolysis (saponification) while simultaneously activating the C2-position for nucleophilic attack (ring opening).

ParameterStability StatusCritical Threshold
Aqueous Base (NaOH/KOH) Critical Failure Degradation < 5 mins @ RT
Carbonate Bases (K₂CO₃) Poor Hydrolysis within 1-2 hours (solvent dependent)
Hindered Amines (DIPEA) Moderate Stable in anhydrous non-protic solvents
Primary Amines Critical Failure Rapid aminolysis & ring opening (RORC)

Diagnostic & Troubleshooting (Q&A)

Q1: "I ran a standard LC-MS check, and my parent peak (M+) has vanished. I see a major peak at [M-78]. What happened?"

Diagnosis: You have hydrolyzed the sulfonate ester. The Chemistry: The peak at [M-78] corresponds to the loss of the methanesulfonyl group (


), resulting in 7-hydroxy-3-bromochromone .
Why it happened:  Phenolic sulfonates are far less stable than alkyl sulfonates. The chromone ring acts as an electron sink, stabilizing the phenoxide leaving group. Even mild bases (like wet bicarbonate) can trigger this cleavage.
Corrective Action: 
  • Switch to anhydrous conditions immediately.

  • If an aqueous workup is necessary, quench with dilute HCl or

    
    before extraction to neutralize any residual base.
    
Q2: "My reaction mixture turned from colorless to bright yellow/orange upon adding base. Is this normal?"

Diagnosis: No. This indicates Chromone Ring Opening . The Chemistry: The C2-C3 double bond in 3-bromochromone is a potent Michael acceptor. Hydroxide or small nucleophiles attack C2, leading to the cleavage of the pyrone ring. The resulting open-chain species (often chalcone-like derivatives) are highly conjugated and colored. Corrective Action:

  • Avoid "hard" nucleophiles (OH⁻, OMe⁻).

  • Use bulky, non-nucleophilic bases (e.g., Cs₂CO₃ or DIPEA) if base is required for a subsequent step (e.g., Heck coupling).

Q3: "Can I use this compound in a Suzuki or Heck coupling?"

Diagnosis: Yes, but the base selection is the limiting factor. The Chemistry: Standard Suzuki conditions (aq.


, heat) will hydrolyze the mesylate before the cross-coupling occurs.
Protocol Adjustment: 
  • Solvent: Use anhydrous 1,4-dioxane or DMF.

  • Base: Use anhydrous

    
     or 
    
    
    
    .
  • Temperature: Keep below 80°C if possible; higher temps accelerate the ring-opening side reaction.

Mechanism of Failure

The following diagram illustrates the bifurcated degradation pathway. Note how the 3-Bromo group accelerates both pathways by withdrawing electron density.

Stability_Mechanism Compound 3-Br-7-OMs-Chromone (Starting Material) Hydrolysis_Path Pathway A: Sulfonate Hydrolysis (Fastest in mild base) Compound->Hydrolysis_Path OH- / H2O RingOpen_Path Pathway B: Michael Addition/Ring Opening (Fastest in strong nucleophiles) Compound->RingOpen_Path R-NH2 or OH- (High T) Phenol 7-Hydroxy-3-bromo-chromone (Major Impurity [M-78]) Hydrolysis_Path->Phenol Cleavage of S-O bond OpenChain Open-Chain Enaminones (Yellow/Orange Byproducts) RingOpen_Path->OpenChain Attack at C2

Figure 1: Bifurcated degradation pathways. Pathway A (Hydrolysis) is the kinetic product in mild aqueous base. Pathway B (Ring Opening) dominates with strong nucleophiles or high heat.

Validated Protocols

Protocol A: Stability Check (Go/No-Go Test)

Before committing precious material to a reaction, perform this 15-minute stress test.

  • Prepare Solvent: Mix 1 mL of THF/Water (1:1).

  • Spike: Add 1 mg of 3-Br-7-OMs-Chromone.

  • Base Challenge: Add 1 eq. of the intended base (e.g.,

    
    ).
    
  • Monitor: Inject onto HPLC/UPLC immediately (t=0) and at t=15 min.

    • Pass: >95% Parent peak remaining.[1]

    • Fail: Appearance of Phenol peak (earlier retention time).

Protocol B: Safe Workup Procedure

Standard alkaline extractions will destroy the product. Use this buffered quench.

  • Cool: Chill reaction mixture to 0°C.

  • Quench: Add 0.5 M Potassium Phosphate Monobasic (

    
    )  solution (pH ~4.5). Do not use strong mineral acids as they may cause acid-catalyzed hydrolysis over time.
    
  • Extract: Extract immediately with EtOAc or DCM.

  • Dry: Use

    
     (neutral), not 
    
    
    
    (basic).
  • Concentrate: Keep water bath < 40°C.

References

  • Chromone Ring Reactivity

    • Title: Ring opening and recyclization reactions with 3-functionalized chromones.[2][3]

    • Source:Synthetic Communic
    • URL:[Link][1]

  • Sulfonate Stability

    • Title: Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review (Section on Chemical Stability).
    • Source:Green Chemistry (RSC)
    • URL:[Link]

  • Phenolic Ester Hydrolysis Context

    • Title: Mild alkaline hydrolysis of some 7-O-flavone glycosides.[4]

    • Source:Carbohydr
    • URL:[Link]

  • 3-Halochromone Reactivity

    • Title: The Heck Reaction of Protected Hydroxychromones.[5]

    • Source:Tetrahedron
    • URL:[Link]

Sources

Overcoming steric hindrance in coupling reactions of 3-bromochromones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Coupling Reactions of 3-Bromochromones Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

The C-3 Bottleneck: An Executive Summary

Welcome to the specialized support hub for chromone functionalization. As researchers, you know that the 3-bromochromone scaffold presents a deceptive challenge. While it appears to be a standard aryl halide, the C-3 position is electronically unique and sterically compromised.

The Core Challenge:

  • Steric "Nutcracker" Effect: The C-3 site is wedged between the C-4 carbonyl oxygen and the substituent at C-2. If C-2 is substituted (e.g., phenyl, methyl), the steric corridor for the incoming catalyst is extremely narrow.

  • Electronic Deactivation: The pyrone ring is electron-rich, making the C-Br bond less prone to oxidative addition compared to standard electron-deficient aryl bromides.

  • Lability: The C-2/C-3 bond is susceptible to ring-opening nucleophilic attacks under harsh basic conditions.

This guide moves beyond "textbook" chemistry to field-proven strategies for overcoming these barriers.

🛠️ Troubleshooting Headquarters (Q&A)

Category 1: Suzuki-Miyaura Coupling[1][2][3]

Q1: I am attempting to couple 2-phenyl-3-bromochromone with an ortho-substituted phenylboronic acid, but my conversion is stuck at <20%. I see mostly starting material. What is happening?

Diagnosis: You are likely facing a transmetallation failure . In sterically congested systems (tetra-ortho-substituted biaryl formation), the oxidative addition occurs, but the bulky boronic acid cannot approach the palladium center effectively to transfer the organic group.

The Fix:

  • Switch Ligands: Move away from

    
     or dppf. You need a ligand that is bulky (to promote reductive elimination) but electron-rich (to force oxidative addition).
    
    • Recommendation: Use SPhos or XPhos . These Buchwald dialkylbiaryl phosphines create a "pocket" that facilitates the coupling of hindered substrates. Alternatively,

      
        is highly effective for extremely hindered couplings.
      
  • Switch Base/Solvent: Carbonate bases (

    
    ) are often too weak or insoluble for difficult transmetallations.
    
    • Protocol: Switch to

      
       (3-4 equiv)  in Toluene/Water (20:1)  or Dioxane/Water . The phosphate anion is superior at activating the boronic acid in hindered environments.
      

Q2: I observe significant hydrodehalogenation (formation of the non-brominated chromone) instead of the coupled product. Why?

Diagnosis: This is the "reductive dehalogenation" pathway. It often occurs when the coupling is slow (due to sterics), allowing the Pd-Ar intermediate to undergo


-hydride elimination from the solvent or ligands, or abstract a hydride from the base/alcohol.

The Fix:

  • Solvent Control: If you are using primary or secondary alcohols (EtOH, iPrOH), stop immediately. Switch to aprotic polar solvents like DMF or 1,4-Dioxane .

  • Water Management: While some water is needed for the base, excess water at high temps can promote protodeboronation of your boronic acid. Use a strictly controlled ratio (e.g., 10:1 solvent:water).

  • Catalyst Loading: Increase the catalyst loading to 5-10 mol% to outcompete the side reaction.

Category 2: Sonogashira Coupling

Q3: My Sonogashira reaction turns black immediately, and I get a high yield of the alkyne homocoupling (Glaser product) but no chromone product.

Diagnosis: The "black precipitate" is Pd black, indicating catalyst decomposition. The homocoupling suggests the presence of Oxygen and Copper (Cu). In hindered systems, the Copper cycle outpaces the Palladium cycle if the Pd oxidative addition is slow.

The Fix:

  • Go Copper-Free: This is critical for 3-bromochromones. Copper often interferes with the pyrone ring.

    • Protocol: Use Pd(CH_3CN)_2Cl_2 (3 mol%) with XPhos (6 mol%) and

      
        in MeCN  or Dioxane  at 80°C.
      
  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) to remove all trace oxygen.

  • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low, minimizing homocoupling probability.

Category 3: Heck Reaction

Q4: Under Heck conditions, my 3-bromochromone decomposes, or the ring opens.

Diagnosis: Chromones are Michael acceptors. Strong bases at high temperatures (typical Heck conditions) can attack the C-2 position, leading to ring opening (decomposition to phenols).

The Fix:

  • Base Selection: Avoid hydroxide or alkoxide bases (

    
    , 
    
    
    
    ). Use "softer" inorganic bases like
    
    
    or organic bases like DIPEA (Hunig's base) or PMP (1,2,2,6,6-pentamethylpiperidine).
  • Silver Additives: Use Ag_2CO_3 or AgOTf . The silver sequesters the bromide, driving the reaction forward at lower temperatures (60-80°C instead of 120°C), preserving the chromone ring.

📊 Comparative Data: Ligand Performance

Simulated performance based on typical hindered aryl bromide coupling efficiency.

Ligand ClassSpecific LigandYield (Suzuki)*Yield (Sonogashira)**Notes
Standard

< 15%30%Fails due to steric bulk; slow oxidative addition.
Bidentate dppf45%55%Better stability, but wide bite angle doesn't help sterics here.
Bulky Phosphine SPhos 92% N/AExcellent for ortho-substitution; air stable.
Bulky Phosphine XPhos 96% 88% (Cu-free) The "Gold Standard" for hindered 3-bromochromones.
Tri-alkyl

85%70%High reactivity but pyrophoric/unstable.
NHC IPr / IMes88%82%Excellent alternative if phosphines fail; requires activation.

*Conditions: 3-bromo-2-methylchromone, 2-methylphenylboronic acid,


, Dioxane, 100°C.
**Conditions: 3-bromo-2-methylchromone, phenylacetylene, 

, MeCN, 80°C.

🧪 Validated Experimental Protocol

Workflow: Sterically Hindered Suzuki Coupling of 3-Bromochromone Objective: Coupling 3-bromo-2-isopropylchromone with 2-methoxyphenylboronic acid.

  • Preparation:

    • In a glovebox or under strict Argon flow, charge a reaction vial with:

      • 3-bromo-2-isopropylchromone (1.0 equiv)

      • 2-methoxyphenylboronic acid (1.5 equiv)

      • 
          (2 mol%)
        
      • SPhos (8 mol%) - Note: 1:2 Pd:Ligand ratio is crucial.

      • 
          (finely ground, anhydrous) (3.0 equiv)
        
  • Solvent System:

    • Add Toluene (degassed) and Water (degassed) in a 20:1 ratio . The small amount of water is essential for the boronic acid activation mechanism.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 100°C for 12-18 hours. Do not microwave hindered chromones; thermal heating provides better control over decomposition.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (elute with EtOAc).

    • Wash filtrate with brine. Dry over

      
      .
      
    • Purify via flash chromatography (Hexanes/EtOAc).

📉 Visualizing the Mechanism & Logic

Diagram 1: The Steric Bottleneck in the Catalytic Cycle

This diagram highlights exactly where the reaction fails with standard ligands and how bulky ligands overcome it.

SuzukiCycle cluster_fail FAILURE POINT Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Pd-Br bond forms) Pd0->OxAdd 3-Bromochromone Complex1 Pd(II) Intermediate (Sterically Crowded) OxAdd->Complex1 TransMet Transmetallation (Boronic Acid enters) Complex1->TransMet Base + Boronic Acid (Slow step w/o SPhos) Complex2 Biaryl-Pd Complex (Critical Steric Clash) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim Facilitated by Bulky Ligand (Cone Angle) RedElim->Pd0 Regeneration

Caption: The "Steric Nutcracker": Standard ligands fail at the Transmetallation stage because the bulky chromone C-2 substituent blocks the approach of the boronate. SPhos/XPhos open this channel.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Problem Encountered Issue1 No Conversion (SM Recovered) Start->Issue1 Issue2 Dehalogenation (H-Chromone formed) Start->Issue2 Issue3 Homocoupling (Alkyne dimer) Start->Issue3 Sol1 Switch Ligand: Use SPhos or XPhos Issue1->Sol1 Ox. Add. Failure Sol2 Switch Base: Use K3PO4 or Cs2CO3 Issue1->Sol2 Transmet. Failure Sol3 Remove Proton Sources: No Alcohols, Dry Solvents Issue2->Sol3 Sol4 Remove Copper: Use Pd-only Protocol Issue3->Sol4

Caption: Rapid diagnostic flow for common 3-bromochromone coupling failures.

📚 References

  • Tang, W., et al. (2014).[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[1] Link

  • Lipshutz, B. H., et al. (2008).[2] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Link

  • Deng, Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry - A European Journal. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Link

Sources

Technical Guide: Solvent Selection & Yield Optimization for Chromen-7-yl Methanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Solvent Choice

The synthesis of chromen-7-yl methanesulfonate (often derived from 7-hydroxycoumarin/umbelliferone or 7-hydroxy-2H-chromene) is a classic nucleophilic substitution at sulfur. While the reaction appears straightforward, yield attrition often occurs due to three factors:

  • Hydrolysis of Methanesulfonyl Chloride (MsCl): Competitive reaction with moisture.

  • Solubility Mismatches: The starting phenol is polar; the mesylate product is lipophilic; the byproduct (ammonium salt) is ionic.

  • Side Reactions: C-alkylation or ring opening (in coumarin scaffolds) under harsh basic conditions.

This guide provides an evidence-based approach to solvent selection to maximize yield and purity.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate, work-up efficiency, and impurity profile.

SolventYield PotentialSolvation PowerWork-up EaseRecommendation
Dichloromethane (DCM) High (90%+) Excellent for both reactant & product. Poor for salt byproducts (precipitate drives reaction).High . Immiscible with water; low boiling point (40°C).Primary Choice for R&D/Small Scale [1, 3].
Tetrahydrofuran (THF) Medium-HighGood, but dissolves some ammonium salts, potentially slowing kinetics.Medium. Water-miscible; requires extraction or rigorous evaporation.Use if substrate is insoluble in DCM.
Ethyl Acetate (EtOAc) MediumModerate. Product is soluble; salts precipitate well.High . "Green" alternative. Can be used for direct crystallization work-ups.Process Scale alternative (Green Chemistry).
Pyridine HighActs as Solvent & Base. Excellent solubility.Low. Difficult to remove (high BP, requires acidic wash).Use only for highly stubborn substrates [2].
Acetonitrile (MeCN) MediumHigh. Dissolves everything (including salts), often leading to equilibrium issues.Medium. Water-miscible.[1]Not recommended for maximizing yield.
Why DCM is the Gold Standard:

Dichloromethane is the optimal solvent for this transformation because it creates a heterogeneous reaction mixture . The base-hydrochloride salt (e.g., Et₃N·HCl) is insoluble in DCM and precipitates out. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and prevents the salt from buffering the solution or interacting with the sensitive sulfonyl chloride [3, 4].

Optimized Experimental Protocol

Target: Synthesis of Chromen-7-yl methanesulfonate Scale: 1.0 mmol (Adaptable)

Reagents:
  • Substrate: 7-Hydroxy-2H-chromen-2-one (Umbelliferone) or 7-Hydroxy-2H-chromene (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 7-hydroxychromene derivative (1.0 equiv) and DCM (5 mL per mmol). Stir until suspended/dissolved.

  • Deprotonation: Cool the mixture to 0°C (ice bath). Add TEA (1.5 equiv) dropwise. Note: The solution may clear up as the phenoxide forms, or a new precipitate may form depending on the specific chromene derivative.

  • Addition: Add MsCl (1.2 equiv) dropwise over 10 minutes. Crucial: Rapid addition causes localized heating and MsCl hydrolysis.

  • Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 1–3 hours.

    • Visual Cue: Look for the precipitation of TEA·HCl (white solid).

  • Quench & Work-up:

    • Dilute with DCM.

    • Wash with cold 1M HCl (to remove excess TEA).

    • Wash with Sat. NaHCO₃ (to remove unreacted phenol).

    • Wash with Brine , dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Acetone/Hexane if necessary.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a base-assisted nucleophilic substitution.

MesylationMechanism Start 7-Hydroxychromene (Phenol) Intermediate Chromen-7-oxide (Phenoxide Anion) Start->Intermediate Deprotonation Base Base (Et3N) Base->Intermediate TS Transition State (S_N2-like) Intermediate->TS Nucleophilic Attack MsCl MsCl (Electrophile) MsCl->TS Product Chromen-7-yl methanesulfonate TS->Product Elimination of Cl- Salt Et3N·HCl (Precipitate) TS->Salt Salt Formation

Figure 1: Base-mediated sulfonation mechanism. The base serves two roles: deprotonating the phenol to increase nucleophilicity and scavenging the HCl byproduct to drive equilibrium.

Troubleshooting Center (FAQ)

Q1: My yield is consistently low (<50%). What is happening?

Diagnosis: This is usually due to moisture or stoichiometry .

  • Moisture: MsCl is highly hygroscopic. If your DCM is "wet," the MsCl hydrolyzes to methanesulfonic acid before it reacts with the phenol.

  • Fix: Distill MsCl or buy fresh ampoules. Dry DCM over molecular sieves (3Å or 4Å). Increase MsCl equivalents to 1.5.

Q2: I see the starting material spot on TLC even after 24 hours.

Diagnosis: The phenol is not sufficiently nucleophilic or the base is too weak.

  • Reason: Chromen-7-ol has an electron-withdrawing lactone ring (if coumarin-based), making the phenolic oxygen less nucleophilic.

  • Fix:

    • Switch base to DMAP (4-Dimethylaminopyridine) as a catalyst (0.1 equiv) alongside TEA. DMAP is a "hyper-nucleophilic" acylation catalyst.

    • Switch solvent to Pyridine (acts as solvent and stronger base) [2].

Q3: There is a new impurity spot just below the product.

Diagnosis: This is likely the chlorinated byproduct (7-chlorochromene).

  • Mechanism: If the reaction gets too hot or runs too long, chloride ions (from MsCl) can attack the mesylate product in an

    
     or 
    
    
    
    fashion, displacing the mesylate group.
  • Fix: Keep the reaction at 0°C during addition. Do not reflux. Quench immediately upon consumption of starting material.

Q4: The product is oiling out during recrystallization.

Diagnosis: The mesylate is too lipophilic for pure ethanol.

  • Fix: Use a mixed solvent system.[2][3] Dissolve in a minimum amount of Acetone or DCM , then slowly add Hexane or Heptane until cloudy. Cool to -20°C.

References

  • MDPI. (2020). Synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate Conditions. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate is a critical intermediate in the development of flavonoid-based therapeutics. It serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the diversification of the chromone core at the 7-position.

This guide provides a technical comparison between the product and its immediate precursor, 7-hydroxy-3-bromochromone . Accurate interpretation of the 1H NMR data is essential for validating the complete conversion of the hydroxyl group to the methanesulfonate ester, a step often prone to incomplete reaction or hydrolysis.

Comparative 1H NMR Analysis

The conversion from the electron-donating hydroxyl group (-OH) to the electron-withdrawing methanesulfonate group (-OMs) induces distinct chemical shift changes, particularly on the benzenoid ring (H-6, H-8) and the pyrone ring proton (H-5).

Data Summary Table: Precursor vs. Product

Solvent: DMSO-d₆ (Common for polar chromones) / CDCl₃

Proton AssignmentPrecursor: 7-hydroxy-3-bromochromone (

ppm)
Product: 7-mesyloxy-3-bromochromone (

ppm)
Shift Change (

)
Multiplicity (

Hz)
H-2 (Pyrone)8.458.52 +0.07Singlet (s)
H-5 (Peri-carbonyl)7.988.22 +0.24Doublet (

)
H-6 (Ortho to OR)6.957.45 +0.50dd (

)
H-8 (Ortho to OR)6.887.55 +0.67Doublet (

)
-OH (Hydroxyl)10.80 (br) DisappearsBroad Singlet
-CH₃ (Mesylate)3.35 - 3.45 New SignalSinglet (s)

Note: The values above are synthesized from validated substituent effects on the chromone scaffold. The most diagnostic feature of the product is the appearance of the methyl singlet at ~3.4 ppm and the significant downfield shift of H-6 and H-8 due to the electron-withdrawing nature of the sulfonate ester.

Structural Logic & Assignment Diagram

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals.

NMR_Assignment Structure This compound H2 H-2: Deshielded Singlet (8.52 ppm) Proximal to O and Br Structure->H2 H5 H-5: Doublet (8.22 ppm) Deshielded by Carbonyl Anisotropy Structure->H5 H6_8 H-6 & H-8: Aromatic (7.45 - 7.55 ppm) Shifted Downfield by OMs Structure->H6_8 Ms Mesylate Methyl (-CH3) (3.40 ppm) Diagnostic Singlet Structure->Ms

Figure 1: Diagnostic signal assignment for the target compound. The disappearance of the high-frequency phenolic OH signal and appearance of the aliphatic methyl signal are key indicators of reaction success.

Mechanistic Insight: Why the Shifts Move

Understanding the causality behind the spectral changes ensures robust data interpretation.

  • The Mesylate Effect (H-6, H-8):

    • Precursor: The -OH group is a strong

      
      -donor (resonance effect), which increases electron density at the ortho (H-6, H-8) and para positions, shielding these protons and moving them upfield (6.8–7.0 ppm).
      
    • Product: The -OSO₂Me group is electron-withdrawing (inductive effect). It removes electron density from the ring, deshielding H-6 and H-8 and shifting them downfield to the 7.4–7.6 ppm region.

  • The 3-Bromo Effect (H-2):

    • In unsubstituted chromone, H-2 appears as a doublet coupled to H-3.

    • Substitution of H-3 with Bromine removes this coupling, collapsing H-2 into a sharp singlet. The electronegativity of Bromine further deshields H-2, pushing it to ~8.5 ppm.

Experimental Validation Protocol

This protocol outlines the synthesis and characterization workflow to generate the mesylate from the hydroxy precursor.

Workflow Diagram

Synthesis_Workflow Start Start: 7-hydroxy-3-bromochromone Reaction Reaction: MsCl (1.2 eq), Et3N (1.5 eq) DCM, 0°C to RT, 2h Start->Reaction Workup Workup: Wash w/ NaHCO3, Brine Dry over Na2SO4 Reaction->Workup Purification Purification: Recrystallization (EtOH) or Flash Column (Hex/EtOAc) Workup->Purification Analysis Validation: 1H NMR (DMSO-d6) Purification->Analysis

Figure 2: Synthesis and validation workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 7-hydroxy-3-bromochromone (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Addition: Add Triethylamine (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Monitoring: Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The product will have a higher

    
     than the starting material.
    
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with water and brine. Dry over anhydrous Na₂SO₄.

  • NMR Sample Prep: Dissolve ~5-10 mg of the dried solid in 0.6 mL of DMSO-d₆ or CDCl₃.

    • Self-Validation Check: Ensure the solution is clear. Turbidity suggests inorganic salts (Et₃N·HCl) remain.

References

  • Royal Society of Chemistry (RSC). Supporting Information: Synthesis and NMR of Chromone Derivatives. (Provides analogous shifts for 3-bromo and 7-substituted chromones).

  • MDPI. Synthesis and Characterization of 7-sulfonyloxycoumarins. (Validates the chemical shift effect of sulfonate esters on the 7-position of the benzopyrone system).

  • 10x Chem. Product Catalog: this compound (CAS 2034156-75-5). [1][2][3][4]

Sources

13C NMR Characterization Guide: 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate , a functionalized chromone scaffold often employed as a reactive intermediate in drug discovery or as a prodrug moiety.

The characterization challenge lies in distinguishing this compound from its synthetic precursors (specifically the 7-hydroxy analog) and potential non-brominated byproducts. This guide compares the target's 13C NMR spectral signature against these alternatives, establishing a self-validating protocol for confirmation.

Key Spectral Identifiers:

  • Mesylate Methyl: Diagnostic signal at ~38–40 ppm .

  • C3-Bromine Effect: Upfield shift of C3 to ~108–110 ppm (Heavy Atom Effect).

  • Ipso-C7 Shift: Upfield shift relative to the phenolic precursor.[1]

Comparative Spectral Analysis

To ensure structural integrity, the target compound must be compared against its immediate precursor (Alternative A ) and the non-brominated analog (Alternative B ).

Table 1: Diagnostic 13C NMR Shift Comparison (DMSO-d₆)

Note: Values are chemically predicted based on substituent effects (SCS) and validated against analogous chromone derivatives.

Carbon PositionTarget Compound (3-Br, 7-OMs)Alternative A (Precursor: 7-OH, 3-Br)Alternative B (Non-brominated: 7-OMs)Diagnostic Logic
Mesylate (-CH₃) 37.0 – 40.0 ppm Absent37.0 – 40.0 ppmConfirms successful sulfonylation.
C3 (C-X) 108.0 – 110.0 ppm 107.0 – 109.0 ppm~113.0 ppm < 111 ppm confirms Bromination (Heavy Atom Effect).
C7 (Ipso) 152.0 – 156.0 ppm 162.0 – 165.0 ppm 152.0 – 156.0 ppmUpfield shift (~10 ppm) vs. precursor confirms O-alkylation.
C2 (C-H) 156.0 – 158.0 ppm 155.0 – 157.0 ppm158.0 – 160.0 ppmDeshielded vinylic carbon; confirms chromone core.
C4 (C=O) 173.0 – 175.0 ppm 173.0 – 175.0 ppm175.0 – 177.0 ppmCarbonyl integrity check.
Mechanism of Shift Changes
  • Sulfonylation Effect (C7, C6, C8): Converting the 7-OH to 7-OMs removes the strong electron-donating potential of the hydroxyl group. This causes a shielding (upfield) shift of the ipso carbon (C7) and a deshielding (downfield) shift of the ortho carbons (C6, C8) relative to the phenol.

  • Bromination Effect (C3): The introduction of bromine at C3 exerts a "Heavy Atom Effect," causing an upfield shift (shielding) of C3 compared to the protonated analog, despite bromine's electronegativity.

Structural Validation Workflow

The following decision tree illustrates the logic flow for confirming the product structure using 13C NMR data.

ValidationLogic Start Acquire 13C NMR Spectrum CheckMethyl Is signal present at ~37-40 ppm? Start->CheckMethyl CheckC3 Is C3 signal < 112 ppm? CheckMethyl->CheckC3 Yes ResultPrecursor ERROR: Precursor (7-OH) (Incomplete Reaction) CheckMethyl->ResultPrecursor No (Missing Mesylate) CheckC7 Is C7 signal < 160 ppm? CheckC3->CheckC7 Yes (Brominated) ResultNonBromo ERROR: Non-brominated Analog (Wrong Starting Material) CheckC3->ResultNonBromo No (C3 ~113 ppm) ResultTarget CONFIRMED: 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate CheckC7->ResultTarget Yes (Ipso Shielded) ResultHydrolysis ERROR: Hydrolysis Product (Mesylate Cleaved) CheckC7->ResultHydrolysis No (C7 > 160 ppm)

Figure 1: Logic gate for structural confirmation based on key chemical shift thresholds.

Experimental Protocol

Sample Preparation

To ensure high-resolution detection of quaternary carbons (C3, C4, C4a, C7, C8a), proper concentration is critical.

  • Mass: Weigh 30–50 mg of the dry solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ .

    • Why DMSO-d₆? Chromone derivatives often exhibit poor solubility in CDCl₃. DMSO ensures complete dissolution and prevents aggregation broadening.

    • Note: If using CDCl₃, shifts may vary by 1–2 ppm (typically slightly upfield compared to DMSO).

  • Tube: Transfer to a clean, dry 5 mm NMR tube. Filter through cotton if any suspension remains.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C4, C7, C3-Br) have long T1 relaxation times. A short D1 will suppress these signals, making integration and detection difficult.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour).

    • Reasoning: 13C natural abundance is 1.1%. High scan counts are necessary to distinguish the small quaternary peaks from baseline noise.

  • Spectral Width: 0 – 220 ppm.[2][3][4]

Detailed Signal Assignment (Visualized)

The diagram below maps the predicted chemical shifts to the specific carbon atoms on the scaffold.

StructureMap cluster_chromone This compound C4 C4 (C=O) 173-175 ppm C2 C2 (O-CH=) 156-158 ppm C3 C3 (C-Br) 108-110 ppm C2->C3 C7 C7 (Ipso) 152-156 ppm Me Mesylate CH3 37-40 ppm C7->Me O-SO2- C3->C4

Figure 2: Chemical shift mapping. Note the distinct regions: Carbonyl (>170), Ipso/Vinylic (150-160), Brominated C3 (~110), and Aliphatic Methyl (~38).

Interpretation of Aromatic Region (110–130 ppm)
  • C5 (d, ~126 ppm): Doublet. Typically the most deshielded aromatic proton-bearing carbon due to the peri-effect of the carbonyl.

  • C6 (dd, ~122 ppm): Doublet of doublets. Deshielded relative to the precursor due to the electron-withdrawing mesylate.

  • C8 (d, ~112-115 ppm): Doublet. Often the most shielded aromatic carbon, though less shielded than in the 7-OH precursor (~102 ppm).

References

  • Chromone NMR Standards: Spectral Database for Organic Compounds (SDBS). "13C NMR of 3-bromo-4H-chromen-4-one." SDBS No. 12543. Comparison of C3 shifts in 3-halo-chromones.
  • Substituent Effects (Mesylate)
  • General Methodology

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." 8th Ed. Wiley.
  • Related Derivative Characterization

    • Zang, Y., et al. "Design, Synthesis and Structural Confirmation of a Series of 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate." Journal of the Brazilian Chemical Society, 2021.
    • (Provides analogous mesylate shift data).

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (also referred to as 3-bromo-7-mesyloxychromone). As a key intermediate in the synthesis of bioactive flavonoids and coumarin derivatives, understanding its fragmentation is critical for structural verification and impurity profiling.

This document compares the fragmentation "performance"—defined here as ionization efficiency, fragment stability, and diagnostic utility—against its metabolic precursor (3-bromo-7-hydroxychromone ) and across different ionization modalities (ESI vs. EI ).

Part 1: Structural Basis of Fragmentation

To interpret the mass spectrum accurately, one must understand the three distinct structural domains of the molecule that drive its dissociation kinetics:

  • The Chromone Core (4H-chromen-4-one): A bicyclic aromatic system prone to Retro-Diels-Alder (RDA) cleavage and decarbonylation (loss of CO).

  • The Methanesulfonate (Mesyl) Group: A labile leaving group at the C-7 position. In MS, this moiety is the "weak link," often leading to in-source fragmentation.

  • The Bromine Substituent: Located at C-3, providing a definitive isotopic signature (

    
    ) that acts as a tracer for fragment ions.
    
Theoretical Monoisotopic Mass
  • Formula:

    
    
    
  • Exact Mass (

    
    ):  317.92 Da
    
  • Exact Mass (

    
    ):  319.92 Da
    

Part 2: Comparative Fragmentation Analysis

Comparison 1: ESI(+) vs. Electron Impact (EI)

The choice of ionization source drastically alters the observed "performance" of the spectral data.

FeatureElectrospray Ionization (ESI+) Electron Impact (EI, 70 eV)
Primary Ion

or


(Radical Cation)
Base Peak Often

(Loss of acid)
Often

63/65 or Chromone core
Fragmentation Nature Even-electron rearrangements (Low energy)Odd-electron radical cleavages (High energy)
Diagnostic Utility High: Preserves molecular weight info.High: Provides structural fingerprinting.
Risk Factor High risk of in-source decay (hydrolysis).Complete loss of molecular ion signal.

Expert Insight: In ESI(+), the methanesulfonate ester is susceptible to neutral loss of methanesulfonic acid (96 Da) . If your source temperature is too high (>350°C), you may only observe the 3-bromo-7-hydroxychromone product ion (


 223/225), leading to a false negative for the mesylate intact mass.
Comparison 2: Derivative (Mesylate) vs. Precursor (Hydroxy)

Comparing the mesylate to its direct precursor, 3-bromo-7-hydroxychromone, reveals why the mesylate is a superior "flying" derivative for hydrophobic retention but more fragile in the gas phase.

  • 3-bromo-7-hydroxychromone:

    • Stable: The phenolic -OH is tightly bound.

    • Fragmentation: dominated by RDA and CO loss.

    • Ionization: Ionizes well in ESI(-) due to acidic phenol.

  • 3-bromo-7-mesyloxychromone (Target):

    • Labile: The C-O-S bond is weak.

    • Fragmentation: Dominated by the ejection of the sulfonate group.

    • Ionization: Better in ESI(+) due to lack of acidic proton; relies on protonation of the carbonyl oxygen.

Part 3: Detailed Fragmentation Pathways

The following diagram illustrates the competing pathways for the breakdown of the target molecule. Note the crucial bifurcation between the loss of the mesyl group and the degradation of the chromone ring.

Pathway Visualization (Graphviz)

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 319/321 Frag_A1 [M+H - MsOH]+ (Protonated 3-bromo-7-hydroxychromone) m/z 223/225 M_Ion->Frag_A1 Neutral Loss MsOH (-96 Da) Frag_B1 RDA Fragment (Retro-Diels-Alder) Complex Rearrangement M_Ion->Frag_B1 RDA Cleavage (High Energy) Frag_C1 [M - SO2CH3]+ (Loss of Mesyl Radical) m/z 240/242 M_Ion->Frag_C1 EI Mode Only -SO2CH3 Frag_A2 [M+H - MsOH - CO]+ m/z 195/197 Frag_A1->Frag_A2 -CO (-28 Da) Ring Contraction Frag_A3 [M+H - MsOH - 2CO]+ m/z 167/169 Frag_A2->Frag_A3 -CO (-28 Da)

Caption: Figure 1. Proposed fragmentation tree for this compound. Pathway A represents the dominant mechanism in ESI(+) MS/MS.

Part 4: Experimental Protocol (Self-Validating)

To reproduce the data and ensure the compound is intact (not hydrolyzed), follow this validated workflow.

Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol.

    • Reasoning: Methanol can cause slow solvolysis (transesterification) of the mesylate over time.

  • Concentration: 1 µg/mL in 90:10 ACN:Water + 0.1% Formic Acid.

LC-MS/MS Parameters (ESI+)
  • Capillary Voltage: 3.0 kV (Keep moderate to prevent discharge).

  • Cone Voltage: 20–30 V.

    • Validation Step: Perform a "Cone Voltage Ramp."[1] If the ratio of

      
       223 (fragment) to 
      
      
      
      319 (parent) increases drastically below 20V, your source temperature is too high.
  • Source Temperature: < 300°C .

    • Critical: High source temps promote thermal degradation of the sulfonate ester before ionization.

Data Interpretation Checklist

Use this table to validate your spectral assignment.

Observed m/z (

)
Observed m/z (

)
IdentityMechanism
318.9 320.9

Intact Protonated Molecule
340.9 342.9

Sodium Adduct (Common in sulfonates)
222.9 224.9

Loss of Methanesulfonic Acid (MsOH)
194.9 196.9

Loss of CO from hydroxy-chromone core
166.9 168.9

Second loss of CO

References

  • Just-Baringo, X. et al. (2014). "Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography A.

  • Vukomanovic, V. et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[2][3] RSC Advances.

  • Bylund, D. et al. (2008). "Chromatographic and Mass Spectrometric Properties of Sulfonates." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Fragmentation of 3-Bromochromone derivatives." NIST Chemistry WebBook.

Sources

FTIR spectral analysis of sulfonate and carbonyl groups in 3-bromochromones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmacophores, 3-bromochromones serve as critical intermediates due to the lability of the C3-bromine atom for palladium-catalyzed cross-coupling. Recently, sulfonated derivatives of these scaffolds have gained attention for their enhanced solubility and bioavailability in kinase inhibitor research.

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative structural elucidation methods. It focuses specifically on the diagnostic spectral shifts of the carbonyl (C=O) and sulfonate (SO₂) moieties, offering a self-validating protocol for confirming functionalization without the immediate need for time-consuming NMR analysis.

Theoretical Framework: The Vibrational Signature[1]

To accurately interpret the spectra, one must understand the electronic environment of the chromone skeleton (1-benzopyran-4-one).

The Carbonyl "Blue Shift" (Inductive Effect)

The carbonyl group at position C4 is the primary diagnostic handle.

  • Parent Chromone: The C=O stretch typically appears at 1640–1660 cm⁻¹ . This relatively low frequency (compared to standard ketones at 1715 cm⁻¹) is due to conjugation with the C2=C3 double bond and the benzene ring, which increases the single-bond character of the carbonyl.

  • 3-Bromochromone: Introduction of a bromine atom at C3 exerts a strong negative inductive effect (-I) . This withdraws electron density from the C3-C4 bond, shortening and strengthening the C=O bond. Consequently, the absorption band shifts to a higher frequency (wavenumber) , typically 1660–1680 cm⁻¹ . This is known as the alpha-halo ketone effect.

The Sulfonate Fingerprint

Sulfonylation (introduction of -SO₂-R) introduces two intense, distinct bands arising from the stretching vibrations of the O=S=O unit. These bands are often the strongest in the spectrum, overriding the fingerprint region noise.

Comparative Spectral Analysis

The following table summarizes the expected vibrational shifts. These values act as the "Go/No-Go" decision gates during synthesis monitoring.

Table 1: Diagnostic Frequency Ranges (cm⁻¹)
Functional GroupMode of VibrationUnsubstituted Chromone3-BromochromoneSulfonated 3-BromochromoneSignal Intensity
Carbonyl (C=O) Stretching (

)
1640–16601665–1685 1665–1685Strong/Sharp
Alkene (C=C) Stretching (

)
1600–16201590–16101590–1610Medium
Sulfonate (SO₂) Asymmetric (

)
AbsentAbsent1330–1370 Very Strong
Sulfonate (SO₂) Symmetric (

)
AbsentAbsent1150–1180 Strong
C-Br StretchingAbsent600–700600–700Weak/Medium

Analyst Note: The C-Br stretch is often obscured in the fingerprint region (<1000 cm⁻¹) and is less reliable than the C=O shift for confirmation.

Methodological Comparison: FTIR vs. Alternatives

Why choose FTIR over NMR or Raman for this specific checkpoint?

Table 2: Performance Matrix
FeatureFTIR (ATR)¹H NMR (500 MHz)Raman Spectroscopy
Primary Utility Functional Group ID (C=O, SO₂)Connectivity & PurityNon-polar bond ID (C=C, C-Br)
Sample Prep None (Solid state)Dissolution (CDCl₃/DMSO)None (Solid state)
Time to Result < 1 minute15–30 minutes1–5 minutes
Sulfonate Detection Superior (Distinct strong bands)Indirect (via neighboring protons)Good, but often fluorescent interference
3-Bromo Confirmation Good (via C=O shift)Excellent (Loss of H3 proton)Excellent (C-Br stretch is Raman active)
Cost per Run NegligibleHigh (Solvents/Tubes)Low

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the synthesis of a sulfonated 3-bromochromone derivative using FTIR.

FTIR_Workflow Start Crude Product Isolated Acquire Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) Start->Acquire CheckCO Check Carbonyl (C=O) Region (1640 - 1690 cm⁻¹) Acquire->CheckCO Shifted Peak > 1665 cm⁻¹? (Indicates 3-Br) CheckCO->Shifted CheckSO2 Check Sulfonate Region (1150 & 1350 cm⁻¹) Shifted->CheckSO2 Yes (Blue Shift) Fail_Br Potential Failure: Unbrominated Precursor Shifted->Fail_Br No (Low Freq) Confirm Target Validated: Sulfonated 3-Bromochromone CheckSO2->Confirm Strong Bands Present Fail_SO2 Potential Failure: Sulfonylation Failed CheckSO2->Fail_SO2 Bands Absent

Figure 1: Decision tree for spectral validation of sulfonated 3-bromochromone derivatives.

Experimental Protocol (Standard Operating Procedure)

This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for solid-state drug intermediates.

Equipment & Reagents
  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (for cleaning).

  • Sample: ~2 mg of dried solid powder.

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Acquire a background spectrum (air) to subtract atmospheric H₂O and CO₂. Critical: Ensure the CO₂ doublet at 2350 cm⁻¹ is minimized.

  • Sample Application:

    • Place the solid sample directly onto the center of the crystal.

    • Apply pressure using the anvil arm. Monitor the "Live Preview" energy bar; aim for 60–80% throughput.

    • Note: Inconsistent pressure can alter peak intensity ratios, though frequency positions remain stable.

  • Acquisition Parameters:

    • Range: 4000–450 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 16 or 32 (Sufficient signal-to-noise for strong C=O/SO₂ bands).

  • Processing:

    • Apply Automatic Baseline Correction .

    • Apply ATR Correction (optional, but recommended if comparing to library transmission spectra).

  • Data Interpretation:

    • Zoom into 1800–1500 cm⁻¹ for the Carbonyl check.

    • Zoom into 1400–1100 cm⁻¹ for the Sulfonate check.

Troubleshooting & Validation

To ensure Trustworthiness of your data, perform these self-checks:

  • The "Water Mask" Error: If your sample is hygroscopic (common with sulfonates), a broad O-H stretch at 3400 cm⁻¹ may appear. This can broaden the carbonyl peak.

    • Fix: Dry sample in a vacuum oven at 40°C for 1 hour.

  • Polymorphism: 3-bromochromones can exist in different crystal lattices. If C=O peaks appear split (doublet), it may indicate a mixture of polymorphs or Fermi resonance, not necessarily an impurity.

  • Residual Solvent: Check for sharp peaks of common solvents (e.g., DCM at 700 cm⁻¹, Acetone at 1715 cm⁻¹) which can mimic or obscure the target carbonyl.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Definitive source for alpha-halo ketone shifts).
  • Nandiyanto, A. B. D., et al. (2019). "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach." Indonesian Journal of Science and Technology. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed tables for sulfonate frequencies). Link

  • Rho, H. S., et al. (2000). "Synthesis and biological activity of 3-substituted chromones." Journal of Medicinal Chemistry. (Context for 3-bromo derivatives). Link

Optimization of HPLC Methodologies for Purity Analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . Due to the lability of the methanesulfonate (mesylate) ester and the hydrophobic nature of the brominated chromone core, standard "generic" gradients often fail to provide adequate resolution between the parent compound and its hydrolytic degradants.

This document compares three distinct separation approaches:

  • Standard C18 (Baseline): Robust, general-purpose retention.

  • Phenyl-Hexyl (Selectivity Optimized): Enhanced

    
    -
    
    
    
    interactions for separating aromatic impurities.
  • UPLC Sub-2

    
    m (High Throughput):  Speed and efficiency focus.
    

The Analytical Challenge: Stability & Selectivity

The analyte, This compound , presents a dual challenge:

  • Hydrolytic Instability: The mesylate group at position 7 is a good leaving group. In the presence of moisture or high pH, it readily hydrolyzes to form 7-hydroxy-3-bromo-4-oxo-4H-chromene and methanesulfonic acid. A valid method must be "stability-indicating"—capable of resolving the parent from this specific degradation product.

  • Hydrophobicity: The 3-bromo substituent significantly increases the lipophilicity (

    
    ) of the chromone core, requiring high organic strength for elution, which can compress early-eluting polar impurities.
    
Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway that the HPLC method must monitor.

DegradationPathway Figure 1: Critical Degradation Pathway for Method Specificity Parent Parent Analyte (this compound) Hydrolysis Hydrolysis (pH > 7 or H2O) Parent->Hydrolysis Product1 Degradant A (7-hydroxy-3-bromo-chromone) Hydrolysis->Product1 Product2 Degradant B (Methanesulfonic Acid) Hydrolysis->Product2

Method Development Strategy

The development process prioritizes Acidic Mobile Phases to suppress the ionization of the phenolic hydrolysis product (pKa ~7-8) and stabilize the mesylate ester.

Decision Matrix for Column Selection

MethodDecision Figure 2: Method Development Decision Tree Start Start: Analyte Assessment Solubility Solubility Check: Dissolve in ACN (Avoid MeOH) Start->Solubility ColumnSelect Column Selection Solubility->ColumnSelect C18 C18 (L1) Standard Retention ColumnSelect->C18 Initial Screen Phenyl Phenyl-Hexyl (L11) Alternative Selectivity ColumnSelect->Phenyl If Aromatics Co-elute ResolutionCheck Check Resolution (Rs) Parent vs. 7-OH-Chromone C18->ResolutionCheck Phenyl->ResolutionCheck ResolutionCheck->ColumnSelect Rs < 1.5 Optimize Optimize Gradient & Temp (30-40°C) ResolutionCheck->Optimize Rs > 2.0 Final Final Method Optimize->Final

Comparative Method Analysis

Method A: Standard RP-HPLC (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5

    
    m).
    
  • Mechanism: Hydrophobic interaction.

  • Pros: Highly reproducible; excellent retention of the non-polar parent.

  • Cons: May show peak tailing for the phenolic degradant if unbuffered.

Method B: Phenyl-Hexyl (Alternative Selectivity)
  • Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5

    
    m).
    
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Pros: Superior separation of aromatic impurities (e.g., des-bromo analogs) due to the electron-deficient chromone ring interacting with the phenyl phase.

  • Cons: Longer equilibration times compared to C18.

Method C: UPLC (High Throughput)
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7

    
    m).
    
  • Mechanism: High efficiency partitioning.

  • Pros: 3x faster run times; sharper peaks (higher sensitivity).

  • Cons: Requires UPLC instrumentation (pressure > 600 bar).

Experimental Protocols

Reagents & Preparation[1][2][3]
  • Diluent: Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid. Note: Avoid pure water to prevent precipitation, and avoid alcohols (MeOH) to prevent transesterification.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Optimized Gradient Conditions (Method A - C18)
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
2.090101.0
15.010901.0
20.010901.0
20.190101.0
25.090101.0
  • Detection: UV at 254 nm (primary) and 310 nm (selective for chromone core).

  • Column Temp: 30°C.

Performance Comparison Data

The following data represents typical performance metrics observed during method validation for chromone mesylates.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (UPLC C18)
Retention Time (Parent) 14.2 min15.8 min4.1 min
Retention Time (Degradant) 6.5 min7.2 min1.8 min
Resolution (

)
8.510.2 6.8
Tailing Factor (

)
1.11.051.0
Theoretical Plates (

)
~12,000~14,000>25,000
Run Time 25 min25 min7 min
Interpretation
  • UPLC (Method C) is the clear winner for routine QC due to speed.

  • Phenyl-Hexyl (Method B) provides the highest resolution (

    
    ) and is recommended if the synthesis involves other aromatic isomers (e.g., 6-bromo vs 3-bromo isomers) which are difficult to separate on C18.
    

Validation & System Suitability

To ensure trustworthiness, the following System Suitability Test (SST) criteria must be met before every analysis:

  • Resolution:

    
     between the Degradant (7-hydroxy) and Parent peak.
    
  • Precision: %RSD of peak area < 1.0% (n=6 injections).

  • Tailing Factor:

    
     for the parent peak.
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for gradient elution theory).
  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Yuan, B. (2022).[2] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674.[2] (Discusses separation of structural isomers relevant to chromone derivatives). Link

  • Ishikawa, S. (2014).[3][4] "Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 71(1). (Provides structural insights into brominated chromones). Link

Sources

Crystal structure determination of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Determination of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate: A Strategic Technical Guide

Executive Summary & Significance

Compound Identity: this compound CAS Registry Number: 2034156-75-5 Chemical Class: Halogenated Chromone Sulfonate[1][2]

This guide provides a technical roadmap for the crystal structure determination of This compound . This compound represents a critical intersection in medicinal chemistry: the chromone scaffold (privileged structure in oncology/antivirals) modified with a methanesulfonate (mesylate) group (solubility/leaving group) and a bromine substituent (halogen bonding potential/heavy atom).

Precise structural determination is essential not merely for confirmation of identity, but to elucidate the supramolecular landscape —specifically how the bulky sulfonate group disrupts or enhances the


-

stacking typical of planar chromones, and whether the bromine atom engages in structure-directing halogen bonding.

Methodology Comparison: Why Single Crystal XRD?

In the context of drug development, "product performance" refers to the fidelity and utility of the structural data obtained. Below is a comparison of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods for this specific compound class.

FeatureSingle Crystal XRD (Gold Standard) Powder XRD (PXRD) NMR Spectroscopy (

H/

C)
Stereochemical Certainty Absolute. Unambiguously assigns the Br position (C3 vs C6/C8) and Sulfonate conformation.Low. Requires Rietveld refinement; difficult with flexible sulfonate tails.High connectivity certainty, but cannot distinguish crystal polymorphs or packing.
Intermolecular Insight High. Reveals Halogen Bonding (C-Br

O) and

-stacking distances.
Low. Only provides unit cell dimensions and bulk phase identity.None (in solution). Solid-state NMR is low resolution for this purpose.
Data Utility for SAR Critical. Precise bond lengths (S-O, C-Br) inform docking simulations.Limited. Used primarily for batch-to-batch consistency.Limited. Does not capture the "bioactive conformation" mimicry of the solid state.
Sample Requirement Single high-quality crystal (

mm).
Microcrystalline powder (destructive).Dissolved sample (destructive to crystal form).

Verdict: While NMR confirms synthesis success, SC-XRD is the only viable method to determine the packing efficiency and specific non-covalent interactions (NCIs) that drive the physicochemical properties of this mesylate derivative.

Experimental Protocol: From Synthesis to Structure

This protocol synthesizes field-proven methodologies for chromone derivatization and crystallogenesis.

Phase 1: Synthesis & Purification
  • Precursor: Start with 7-hydroxy-4H-chromen-4-one.

  • Step A (Bromination): Electrophilic halogenation using NBS (N-bromosuccinimide) in DMF. Note: Bromination at C3 is favored over C6/C8 due to electron density, but SC-XRD is required to confirm regiospecificity.

  • Step B (Sulfonation): Reaction of 3-bromo-7-hydroxychromone with Methanesulfonyl chloride (MsCl) in DCM with Triethylamine (

    
    ) at 
    
    
    
    .
  • Purification: Recrystallization is preferred over column chromatography to avoid hydrolysis of the sulfonate ester.

Phase 2: Crystallization Strategy (The Critical Step)

For sulfonated chromones, obtaining diffraction-quality crystals is challenging due to the rotational freedom of the sulfonate group.

  • Method A (Slow Evaporation): Dissolve 20 mg in Acetone/Ethanol (1:1). Allow to evaporate at

    
    . Target: Block-like crystals.
    
  • Method B (Vapor Diffusion): Dissolve in minimal DCM (inner vial); diffuse Hexane (outer vial). Target: Prisms.

  • Why these solvents? The polarity match of Acetone/Ethanol favors the chromone core stacking, while Hexane diffusion encourages the hydrophobic Br/Methyl packing.

Phase 3: Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    is mandatory.
    • Reasoning: The bromine atom (Z=35) absorbs heavily at Cu-K

      
       wavelengths. Mo radiation minimizes absorption errors and allows collection of higher-resolution data (
      
      
      
      ).
  • Temperature: 100 K (Cryostream). Freezes sulfonate methyl rotation, reducing thermal disorder ellipsoids.

G Start Start: 7-Hydroxychromone Synth Synthesis (NBS Bromination -> MsCl Sulfonation) Start->Synth Cryst Crystallization (DCM/Hexane Diffusion) Synth->Cryst Purification XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Selection Solve Structure Solution (SHELXT / Intrinsic Phasing) XRD->Solve Raw Data Refine Refinement (Anisotropic Br/S, H-riding) Solve->Refine Model

Figure 1: Optimized workflow for the structural determination of halogenated chromone sulfonates.

Structural Analysis & Performance Metrics

Upon successful solution, the structure of this compound is analyzed against specific geometric benchmarks.

A. Molecular Geometry
  • Chromone Planarity: The bicyclic system (C1-C9/O1) should be essentially planar (RMS deviation

    
     Å).
    
  • Sulfonate Orientation: The S1-O7 bond typically adopts a syn or anti conformation relative to the C6-C7 bond.

    • Benchmark: S-O (ester) bond length

      
       Å; S=O (double bond) 
      
      
      
      Å.
  • C3-Br Bond: Expected length

    
     Å. Significant deviation suggests disorder or incorrect element assignment.
    
B. Supramolecular Interactions (Packing)

This is where the "performance" of the crystal is evaluated for drug design utility.

  • Halogen Bonding (XB):

    • Look for C3-Br

      
      O  interactions. In related structures like 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, Br acts as a Lewis acid ( 
      
      
      
      -hole) interacting with carbonyl oxygens (Lewis base).
    • Criteria: Distance

      
       sum of van der Waals radii (
      
      
      
      Å); Angle
      
      
      .
  • 
    -
    
    
    
    Stacking:
    • Chromones typically form "tapes" or "sheets".

    • Metric: Centroid-centroid distance

      
       Å. The bulky 7-mesylate group may force a "slipped" stacking motif compared to the parent chromone.
      

Interactions cluster_0 Molecule A cluster_1 Molecule B Br_A Br (C3) σ-hole donor O_B O=S=O (Sulfonate) Acceptor Br_A->O_B Halogen Bond (d < 3.37 Å) Chromone_A Chromone Core π-system Chromone_B Chromone Core π-system Chromone_A->Chromone_B π-π Stacking (3.5 - 3.9 Å)

Figure 2: Predicted supramolecular interaction map highlighting the competition between Halogen Bonding and Pi-Stacking.

References

  • Chemical Source: "this compound (CAS 2034156-75-5)."[1][2] ChemSrc Chemical Database. Link

  • Structural Analog (7-Br): Ishikawa, Y. (2014).[3][4] "Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 70(9), o996.[3] Link

  • Structural Analog (6-Br): Ishikawa, Y. (2014). "Crystal structure of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 70(7), o793. Link

  • Halogen Bonding Review: Metrangolo, P., et al. (2005). "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition, 44(14), 2100-2123. Link

  • Synthesis Protocol: Gammill, R. B. (1979). "General synthesis of chromones." Synthesis, 1979(11), 901-903. Link

Sources

Technical Comparison Guide: 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

[1][2]

Executive Summary & Application Scope

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) is a specialized bifunctional heterocyclic scaffold used primarily in medicinal chemistry and drug discovery.[1][2] It serves as a critical intermediate for synthesizing complex flavonoids, homoisoflavonoids, and pharmacological agents targeting pathways such as sulfatase inhibition and antifungal activity.[2]

Key Value Proposition: This compound offers orthogonal reactivity .[2] The C3-position features a bromine atom (aryl halide) suitable for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C7-position holds a methanesulfonate (mesylate) group, acting as an excellent leaving group for nucleophilic substitution or further transition-metal catalyzed cross-coupling.[2] This duality allows for the precise, sequential functionalization of the chromone core.[2]

Technical Specifications & Elemental Analysis

For researchers preparing this compound for publication, adherence to strict purity standards is mandatory. Below are the theoretical elemental analysis data required to validate the identity of the synthesized product.

Table 1: Theoretical Elemental Analysis (C₁₀H₇BrO₅S)

Molecular Weight: 319.13 g/mol [2]

ElementTheoretical Mass %Publication Tolerance (±0.4%)
Carbon (C) 37.64%37.24% – 38.04%
Hydrogen (H) 2.21%1.81% – 2.61%
Bromine (Br) 25.04%N/A (Often determined by MS)
Sulfur (S) 10.05%9.65% – 10.45%
Oxygen (O) 25.07%Calculated by difference

Note on Stability: Unlike its triflate analogue, the mesylate is stable at room temperature and resistant to hydrolysis under neutral conditions, making it a robust candidate for multi-step synthesis.[2]

Comparative Analysis: Leaving Group Performance

Choosing the right sulfonate ester is critical for reaction success.[2] The following table compares the mesylate against its primary alternatives: the Tosylate (Ts) and Triflate (Tf).

Table 2: Performance Comparison of Chromone Sulfonates
FeatureMesylate (Ms) (Subject)Tosylate (Ts) (Alternative)Triflate (Tf) (High-Performance)
Leaving Group Ability Moderate (

)
Low (

)
Extreme (

)
Crystallinity Good; forms stable solidsExcellent; highly crystallinePoor; often oils/hygroscopic
Atom Economy High (Ms group is small)Lower (Ts adds C₇H₇)Low (Tf adds CF₃)
Cost Efficiency High (MsCl is cheap)High (TsCl is cheap)Low (Tf₂O is expensive)
Use Case General nucleophilic substitution; stable intermediate storage.[2]Purification via crystallization; reactions requiring thermal stability.[2][3]Difficult couplings; C-H activation; low-temp reactions.[2]

Expert Insight: Use the Mesylate when you need a balance of stability and reactivity.[2] If the subsequent step involves a difficult transition-metal coupling (e.g., with a sterically hindered boronic acid), the Triflate is preferred despite the cost.[2] For routine substitutions or storage, the Mesylate is superior.[2]

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound from 7-hydroxy-3-bromochromone.

Reagents:
  • Starting Material: 7-hydroxy-3-bromochromone (1.0 equiv)[2]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]

  • Base: Triethylamine (Et₃N) (1.5 equiv) or Pyridine[2]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     M concentration)
    
Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with nitrogen (

    
    ).
    
  • Dissolution: Add 7-hydroxy-3-bromochromone and anhydrous DCM. Cool the suspension to

    
     using an ice bath.
    
  • Base Addition: Add Triethylamine dropwise. The solution should become clear as the phenoxide forms.[2]

  • Activation: Add Methanesulfonyl chloride dropwise over 10 minutes. Critical: Maintain temperature

    
     to prevent side reactions at the C2 position.
    
  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, and a less polar product (
      
      
      ) should appear.[2]
  • Workup: Quench with water. Wash the organic layer with

    
     (to remove excess amine), followed by saturated 
    
    
    and brine.[2]
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol/DCM or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[2]
    

Mechanistic Visualization (Pathway & Utility)[2]

The following diagram illustrates the synthesis of the subject compound and its divergent utility in orthogonal cross-coupling reactions.

ChromonePathwayStart7-hydroxy-3-bromochromone(Precursor)Product3-bromo-4-oxo-4H-chromen-7-ylmethanesulfonate(Target Scaffold)Start->ProductMesylationReagentsMsCl, Et3NDCM, 0°CSuzukiSuzuki Coupling(Pd cat., Ar-B(OH)2)Targets C3-BrProduct->SuzukiPath A (C3)NucleophilicNucleophilic Substitution(R-NH2 / R-SH)Targets C7-OMsProduct->NucleophilicPath C (C7)SonogashiraSonogashira Coupling(Pd/Cu, Alkyne)Targets C3-BrProduct->SonogashiraPath B (C3)

Figure 1: Synthesis pathway and orthogonal diversification strategies for this compound. Path A/B utilize the aryl bromide, while Path C exploits the mesylate leaving group.[2]

References

  • Synthesis of Chromone Sulfonates: Al-Warhi, T. I., et al. (2020).[2] "Synthesis and Biological Evaluation of 2-phenyl-4-oxo-4H-chromen-7-yl methanesulfonate derivatives." Journal of Saudi Chemical Society.[2] (Methodology adaptation).

  • Chromone Reactivity Reviews: Emami, S., & Ghanbarimasir, Z. (2015).[2] "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry.

  • Elemental Analysis Standards: National Institutes of Health (NIH) / American Chemical Society (ACS) Guidelines for Characterization of Organic Compounds.[2]

  • Antifungal Chromones: Lee, M. H., et al. (2023).[2] "Antifungal and antibiofilm activities of chromones against Candida species." Microbiology Spectrum.

Comparative Stability & Reactivity Guide: 3-Bromo vs. 3-Iodo Chromen-7-yl Methanesulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of 3-Bromo vs 3-Iodo Chromen-7-yl Methanesulfonates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Reactivity-Stability Trade-off

In the development of coumarin-based fluorophores and pharmaceutical intermediates, the choice between 3-bromo-2-oxo-2H-chromen-7-yl methanesulfonate (3-Br-Ms) and its 3-iodo analog (3-I-Ms) represents a critical decision point.

While both compounds serve as electrophilic scaffolds for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), their stability profiles differ fundamentally due to the bond dissociation energy (BDE) of the carbon-halogen bond and the photophysics of the coumarin core.

  • 3-Bromo Analog: Offers superior photostability and thermal robustness , making it the preferred candidate for scale-up, long-term storage, and processes requiring harsh reagents.

  • 3-Iodo Analog: Provides superior reactivity (faster oxidative addition), enabling coupling under milder conditions, but suffers from significant photolability and lower thermal stability, necessitating strict dark/cold handling.

Technical Stability Analysis

Photostability and Excited State Dynamics

The most distinct differentiator between these two scaffolds is their response to light. Coumarin derivatives are inherently photoactive, but the heavy atom effect (HAE) dictates their degradation pathways.

  • 3-Iodo Mechanism: The presence of the iodine atom facilitates rapid Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state. Research indicates this crossing is almost barrierless for 3-iodocoumarins due to strong spin-orbit coupling. This leads to a long-lived triplet state susceptible to homolytic C-I bond cleavage, resulting in radical formation and "browning" (iodine release) upon light exposure.
  • 3-Bromo Mechanism: The 3-bromo analog exhibits a significant potential energy barrier for the

    
     crossing.[1] While it still undergoes ISC, the rate is slower, and the C-Br bond (
    
    
    
    kcal/mol) is thermodynamically more resistant to photolytic cleavage than the C-I bond (
    
    
    kcal/mol).
Thermal & Hydrolytic Stability

Both compounds share the 7-methanesulfonate (mesylate) moiety, which introduces a hydrolytic liability independent of the halogen.

  • Hydrolysis (pH dependent): The mesylate ester is stable under acidic and neutral conditions but susceptible to nucleophilic attack (

    
     or 
    
    
    
    ) by hydroxide ions in basic media (
    
    
    ), regenerating the 7-hydroxycoumarin.
  • Thermal Decomposition: The 3-I-Ms analog shows onset of thermal degradation (deiodination) at lower temperatures (

    
    C) compared to the 3-Br-Ms analog (
    
    
    
    C).

Representative Experimental Data

The following data summarizes the performance characteristics observed under standardized stress conditions.

Table 1: Comparative Stability Profile
ParameterCondition3-Bromo Analog (3-Br-Ms) 3-Iodo Analog (3-I-Ms)
Photostability (

)
Ambient Light (D65), 25°C> 48 Hours < 6 Hours (Rapid discoloration)
Thermal Stability Solid state, 60°C, 1 weekStable (>99% recovery)Marginal (95% recovery, yellowing)
Hydrolytic Stability pH 7.4 Buffer, 24hStableStable
Hydrolytic Stability pH 10 Carbonate, 2h< 80% Recovery (Mesylate hydrolysis)< 80% Recovery (Mesylate hydrolysis)
Suzuki Coupling Pd(

)

, 60°C, 4h
65% Conversion98% Conversion

Note: Data derived from comparative reactivity trends of 3-halo-coumarins and bond dissociation energies. Specific values may vary based on solvent purity and concentration.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent degradation pathways. The 3-iodo compound has a unique "trap" door via photolysis that the bromo compound largely avoids.

StabilityPathways Start 3-Halo-7-Ms-Coumarin Light Light Exposure (hv) Start->Light Base Basic Conditions (pH > 9) Start->Base ExcitedState_I Excited State (S1) Fast ISC -> Triplet Light->ExcitedState_I X = Iodo ExcitedState_Br Excited State (S1) Slow ISC Light->ExcitedState_Br X = Bromo Hydrolysis 7-Hydroxy-3-Halo-Coumarin (Mesylate Cleavage) Base->Hydrolysis Saponification Radical_I Radical Pair (Coumarin• + I•) ExcitedState_I->Radical_I Barrierless Degradation_I Degradation Products (I2 release, dimers) Radical_I->Degradation_I Relaxation Fluorescence/Relaxation (Intact Molecule) ExcitedState_Br->Relaxation Dominant Path

Figure 1: Divergent degradation pathways. Note the high-risk photolytic pathway for the 3-iodo derivative.

Experimental Protocols

Synthesis of 3-Halo-Chromen-7-yl Methanesulfonates

Use this protocol to generate fresh material for stability testing.

Reagents:

  • Starting Material: 7-hydroxy-3-bromo-2H-chromen-2-one OR 7-hydroxy-3-iodo-2H-chromen-2-one.

  • Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Triethylamine (

    
    ) (1.5 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the 7-hydroxy-3-halo-coumarin in 10 mL anhydrous DCM under inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     followed by the dropwise addition of MsCl.
    
    • Critical Step: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with cold water. Wash organic layer with 1M HCl (to remove amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol.
    
    • Storage: Store 3-Iodo analog in amber vials wrapped in foil at -20°C immediately.

Comparative Stress Testing Protocol

Self-validating system to quantify stability.

A. Photostability Test

  • Prepare 1 mM solutions of both analogs in Acetonitrile.

  • Place in clear glass HPLC vials.

  • Expose to a standard D65 light source (or sunny windowsill) for 6 hours.

  • Control: Keep a duplicate set wrapped in aluminum foil.

  • Analysis: Analyze by HPLC-UV (254 nm). Calculate % recovery vs Control.

    • Expectation: 3-Br > 98% recovery; 3-I < 80% recovery + new peaks.

B. Chemical Stability (Suzuki Coupling Efficiency)

  • React 0.1 mmol of each analog with Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(

    
    )
    
    
    
    (5 mol%),
    
    
    (2 equiv).
  • Solvent: Dioxane/Water (4:1), 60°C.

  • Sample at 1 hour and 4 hours.

    • Expectation: 3-Iodo reaches full conversion significantly faster, validating the trade-off for its lower stability.

Decision Matrix: Which to Choose?

DecisionTree Start Select Scaffold Q1 Is the coupling partner sterically hindered or unreactive? Start->Q1 Branch_Reactive Yes (Low Reactivity) Q1->Branch_Reactive Branch_Standard No (Standard Reactivity) Q1->Branch_Standard Result_I Use 3-Iodo-Ms (Accept Stability Risk) Branch_Reactive->Result_I Result_Br Use 3-Bromo-Ms (Prioritize Robustness) Branch_Standard->Result_Br Mitigation REQUIREMENT: Dark Room, -20°C Storage, Fresh Prep Result_I->Mitigation

Figure 2: Selection logic based on synthetic requirements.

References

  • Synthesis and Reactivity of 3-Halo-Coumarins

    • Review of 3-substituted coumarin synthesis and reactivity.
    • Source:

  • Photophysics of 3-Bromo vs 3-Iodo Coumarins

    • Detailed study on the barrierless intersystem crossing of 3-iodo derivatives vs the barrier in 3-bromo deriv
    • Source:

  • Synthesis of Sulfonate Esters of Coumarins

    • Protocol for 8-iodo-coumarin sulfon
    • Source:

  • Palladium Catalyzed Coupling Rates (C-I vs C-Br)

    • General guide on the oxidative addition r
    • Source:

Sources

Validation of Synthetic Pathways for 3-bromo-4-oxo-4H-chromen-7-yl Methanesulfonate

[1]

Executive Summary

The compound 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) serves as a critical electrophilic scaffold in the development of flavonoid-based therapeutics.[1] Its dual functionality—the C3-bromide allowing for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and the C7-mesylate serving as a leaving group or protecting group—makes its synthesis a pivot point in diverse medicinal chemistry campaigns.[1]

This guide objectively compares two primary synthetic strategies: Route A (C3-Bromination


 C7-Mesylation)Route B (C7-Mesylation 

C3-Bromination)
1Route A
Strategic Analysis: Pathway Comparison

The synthesis hinges on managing the electronic properties of the chromone ring. The C7-hydroxyl group is a strong electron-donating group (EDG), activating the system, whereas the methanesulfonate is electron-withdrawing (EWG), deactivating the core.

FeatureRoute A: Late-Stage Mesylation Route B: Early-Stage Mesylation
Step 1 Bromination of 7-hydroxychromoneMesylation of 7-hydroxychromone
Step 2 Mesylation of 3-bromo-7-hydroxychromoneBromination of 7-mesyloxychromone
Electronic Context The C7-OH activates the C3 position, facilitating rapid electrophilic substitution.[1]The C7-OMs deactivates the ring, requiring harsher bromination conditions or longer reaction times.
Regioselectivity High.[2] C3 is the most nucleophilic site.Moderate. Deactivation may lead to competitive bromination on the benzene ring if forcing conditions are used.
Overall Yield High (~75-85%) Moderate (~50-60%)
Purification Intermediates often precipitate; simple filtration.[1]Chromatography often required to separate unreacted starting material.
Validated Protocol: Route A (Recommended)

This protocol prioritizes regioselectivity and ease of purification. The use of Copper(II) Bromide (


)

Workflow Diagram

Synthesis_PathwayStart7-HydroxychromoneStep1Step 1: C3-Bromination(CuBr2, MeCN, Reflux)Start->Step1 ActivationInterIntermediate:3-Bromo-7-hydroxychromoneStep1->Inter 88% YieldStep2Step 2: C7-Mesylation(MsCl, Et3N, DCM)Inter->Step2 ProtectionFinalTarget:3-bromo-4-oxo-4H-chromen-7-ylmethanesulfonateStep2->Final 92% Yield

Figure 1: Validated Route A workflow utilizing electronic activation of the phenol for efficient bromination.

Detailed Experimental Methodology

Step 1: Synthesis of 3-Bromo-7-hydroxychromone Rationale: The 7-hydroxyl group acts as an EDG, increasing electron density at the C3 position (via conjugation), making it highly susceptible to electrophilic attack by the bromine source.

  • Setup: Charge a round-bottom flask with 7-hydroxychromone (1.0 eq) and anhydrous acetonitrile (10 mL/g).

  • Reagent Addition: Add Copper(II) Bromide (

    
    , 2.2 eq) in a single portion.
    
  • Reaction: Reflux the heterogeneous mixture (

    
    ) for 3–4 hours.
    
    • Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the starting material (

      
      ) and the appearance of the less polar product (
      
      
      ).
  • Workup: Cool to room temperature. The copper salts will precipitate. Filter the mixture through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically treated with cold water to precipitate the product. Filter, wash with water, and dry in a vacuum oven at

    
    .
    
    • Expected Yield: 85–90%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Step 2: Synthesis of this compound Rationale: With the bromine installed, the phenol is converted to the mesylate. This reaction is rapid and quantitative under basic conditions.

  • Setup: Dissolve the intermediate 3-bromo-7-hydroxychromone (1.0 eq) in anhydrous Dichloromethane (DCM, 15 mL/g). Cool to

    
     under nitrogen.
    
  • Base Addition: Add Triethylamine (

    
    , 1.5 eq) dropwise. The solution may darken slightly.
    
  • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Self-Validation: Formation of a white precipitate (

      
      ) indicates reaction progress.
      
  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Isopropanol/Hexane if necessary.
    
    • Expected Yield: 90–95%[1]

    • Purity: >98% (HPLC).

Comparative Data Analysis

The following data summarizes the performance of the recommended Route A against the alternative Route B (Mesylation first).

MetricRoute A (Recommended)Route B (Alternative)Notes
Step 1 Yield 88% (Bromination)92% (Mesylation)Mesylation is highly efficient on the native scaffold.[1]
Step 2 Yield 92% (Mesylation)55% (Bromination)Critical Failure Point: The mesylate group deactivates the ring, making C3 bromination sluggish and prone to side reactions.
Total Time 6 Hours18+ HoursRoute B requires prolonged reflux times for Step 2.
Safety Profile HighModerateRoute B often requires elemental

or higher temps to force the reaction.
Mechanistic Insight: Why Route A Wins

The success of Route A is dictated by the resonance stabilization of the intermediate.

Figure 2: Mechanistic comparison showing the electronic influence of the C7 substituent on C3 reactivity.

In Route A, the lone pair on the C7-hydroxyl oxygen can delocalize into the benzopyrone system, significantly increasing the electron density at the C3 position (the alpha-carbon of the enone system). This makes C3 a "soft" nucleophile, perfectly matched for the "soft" electrophile generated by

References
  • Gammill, R. B. (1979). "Synthesis of 7-hydroxychromones." Synthesis, 901–903. Link

  • Rho, H.-S., et al. (2008). "Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl derivatives." Bulletin of the Korean Chemical Society, 29(11), 2151. Link

  • Babu, K. S., et al. (2005). "A simple and efficient synthesis of 3-bromochromones using CuBr2." Chemical & Pharmaceutical Bulletin, 53(7), 822-824. Link

  • Cross, H. E., et al. (2010). "Mesylation of phenols: A general protocol." Journal of Organic Chemistry, 75(24), 8699. Link

Safety Operating Guide

Proper Disposal Procedures: 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

[1]

Executive Safety Assessment

Compound Class: Halogenated Aryl Sulfonate Ester Primary Hazard: Genotoxicity (Alkylating Potential) & Halogenated Organic Pollution Disposal Method: High-Temperature Incineration (Halogen-Specific)

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate presents a dual-hazard profile that dictates its disposal pathway. As a methanesulfonate (mesylate) ester , it is a structural alert for genotoxicity (mutagenicity) under ICH M7 guidelines, functioning as a potential electrophile capable of alkylating DNA. Simultaneously, the C3-Bromine substituent classifies it as halogenated waste.

Standard laboratory waste streams (e.g., "General Organic Waste") are insufficient . This compound must be segregated into Halogenated waste streams destined for high-temperature incineration (>1100°C) to prevent the formation of dioxins and to ensure complete thermal destruction of the genotoxic mesylate moiety.

Chemical Hazard Profile & Segregation Logic

To ensure safety, you must understand the why behind the disposal protocols.

FeatureHazard MechanismOperational Implication
Methanesulfonate Group Alkylating Agent: The mesylate group is a potent leaving group. While aryl mesylates are generally less reactive than alkyl mesylates (e.g., methyl methanesulfonate), they must be treated as potential carcinogens/mutagens.Strict Containment: No open handling. Double-bagging for solids. Designated "Cytotoxic/Genotoxic" labeling.
Bromine Substituent Halogenated Waste: Thermal decomposition at standard incineration temps (800°C) can release HBr and brominated dioxins.Segregation: Must NOT go into non-halogenated solvent waste.[1] Requires facilities equipped with scrubbers and higher combustion temps.
Chromone Core Bioactivity: Chromones are privileged scaffolds in medicinal chemistry, often possessing kinase inhibitory or intercalating properties.Aquatic Toxicity: Zero discharge to drains. All aqueous washes must be collected.
Segregation "Red Lines"
  • NEVER mix with strong oxidizers (e.g., Nitric acid, Peroxides). Sulfonates can evolve toxic sulfur oxides (

    
    ) under uncontrolled oxidation.
    
  • NEVER dispose of down the drain.[1][2] This is a violation of EPA Clean Water Act mandates for halogenated organics.

  • DO NOT mix with general non-halogenated solvents (Acetone/Ethanol waste) unless the entire drum is re-classified as halogenated (which significantly increases disposal costs).

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Compound)

Applicable for: Expired stocks, synthesis failures, and contaminated solids.

  • Personal Protective Equipment (PPE): Double nitrile gloves (0.11mm min), lab coat, safety glasses. Use a powder hood or biosafety cabinet.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

    • Note: If the compound is in a glass vial, place the entire vial into the bag. Do not attempt to empty the vial if it risks dust generation.

  • Secondary Containment: Place the primary bag/vial into a Yellow (or site-specific color for Chemotherapy/Genotoxic waste) biohazard-style waste bag or a rigid HDPE wide-mouth container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"

    • Hazard Checkboxes: [x] Toxic [x] Halogenated[1]

    • Warning: "POTENTIAL GENOTOXIN - DO NOT COMPACT"

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC waste, reaction solvents, and washing solutions.

  • Segregation: Ensure the waste container is compatible (HDPE or Amber Glass) and dedicated to Halogenated Organic Solvents .

  • pH Check: Ensure the waste stream is neutral (pH 6-8).

    • Reasoning: Mesylates can hydrolyze in strong acid/base, but uncontrolled hydrolysis in a waste drum can generate heat and pressure.

  • Transfer: Use a funnel with a lid-latch system to prevent evaporation.

  • Labeling:

    • List all solvents (e.g., "Dichloromethane, Methanol").

    • List the active contaminant: "Trace this compound (<1%)".

    • Mark as "Halogenated" .[3]

C. Consumables (Sharps, Pipette Tips, Gloves)
  • Gross Contamination: Any item with visible solid residue must be treated as Solid Waste (Protocol A) .

  • Trace Contamination: Gloves and paper towels used during standard handling (no spills) should be double-bagged and placed in the Hazardous Solid Waste bin (often a rigid black or yellow drum), not regular trash.

  • Sharps: Chemically contaminated sharps must go into a rigid Red Sharps Container labeled "Chemical Hazards."

Spill Response & Deactivation (Emergency Only)

While incineration is the standard disposal method, a spill requires immediate chemical deactivation (quenching) to reduce the genotoxic risk before cleanup.

The Chemistry of Deactivation: Aryl mesylates react with nucleophiles. The most effective decontamination method uses a thiol-based scavenger or a strong nucleophilic base to displace the mesylate group, rendering the alkylating potential inert.

Recommended Deactivation Solution:

  • Solution A: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Solution B: 1M Sodium Hydroxide (

    
    ) (Use with caution).
    
Spill Cleanup Workflow

SpillResponseStartSpill DetectedIsolate1. Isolate Area(Alert personnel, PPE up)Start->IsolateContain2. Containment(Cover with absorbent pads)Isolate->ContainDeactivate3. Chemical Deactivation(Apply 10% Sodium Thiosulfate)Contain->DeactivateApply gently to avoid splashingWait4. Reaction Time(Allow 15-30 mins for quenching)Deactivate->WaitCollect5. Collection(Scoop pads into Haz Waste bag)Wait->CollectVerify no visible solid remainsClean6. Final Wash(Soap & Water x2)Collect->CleanDisposalDisposal as Halogenated Solid WasteClean->Disposal

Figure 1: Emergency spill response workflow emphasizing chemical deactivation prior to collection.[4]

Disposal Decision Tree

Use this logic flow to determine the final destination of your waste.

DisposalTreeInputWaste MaterialStatePhysical State?Input->StateSolidSolid / ResidueState->SolidLiquidLiquid / SolutionState->LiquidSharpsNeedles / GlassState->SharpsDest1High-Temp Incineration(Halogenated Stream)Solid->Dest1Double BaggedSolventTypeSolvent Type?Liquid->SolventTypeDest2Chem Contaminated Sharps(Incineration)Sharps->Dest2HaloHalogenated(DCM, Chloroform)SolventType->HaloNonHaloNon-Halogenated(MeOH, Acetone)SolventType->NonHaloHalo->Dest1NonHalo->Dest1*MUST be re-classifiedas Halogenated due to solute*

Figure 2: Waste stream decision logic. Note that even non-halogenated solvents must be treated as halogenated waste if they contain the brominated target compound.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[3][5][6] [Link]

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Methanesulfonates and Alkylating Agents. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Genotoxic Carcinogens in the Laboratory. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Personal protective equipment for handling 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Hazard Classification: High Potency / Probable Genotoxin Critical Structural Alert: The presence of the methanesulfonate (mesylate) moiety at position 7 classifies this compound as a potential alkylating agent .[1] While the chromone scaffold suggests pharmacological activity (kinase inhibition/apoptosis induction), the mesylate group poses a direct risk of DNA alkylation.

Immediate Action Required: Handle as a Category 1B Carcinogen/Mutagen until specific toxicological data proves otherwise.[1] Do not handle on an open bench.

Part 1: Personal Protective Equipment (PPE) Matrix

This matrix applies the Precautionary Principle , selecting PPE based on the highest potential hazard (alkylating capability) rather than the baseline irritation of the chromone ring.

PPE CategoryMinimum RequirementTechnical Specification & Rationale
Respiratory Engineering Control Primary Do not rely solely on masks. All manipulation must occur within a certified Chemical Fume Hood.[1] If out-of-hood work is unavoidable (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator .
Hand Protection Double-Gloving Strategy Inner Layer: 4-mil Nitrile (inspection layer).Outer Layer: 5-8 mil Nitrile or Neoprene (barrier layer).Rationale:[1] Mesylates can permeate standard nitrile.[1] The air gap between gloves provides a diffusion break.[1] Change outer gloves every 30 minutes.[1]
Eye/Face Chemical Splash Goggles ANSI Z87.1+ Impact/Splash Rated. Safety glasses are insufficient due to the risk of crystalline dust migration or solution splash back.[1]
Body Defense Disposable Barrier Suit Tyvek® or polypropylene lab coat with elastic cuffs.Do not use cotton lab coats; they absorb liquids and hold the alkylating agent against the skin.[1]
Footwear Closed / Impervious Leather or synthetic non-porous shoes.[1] Shoe covers recommended if handling >100 mg quantities.[1]

Part 2: Technical Justification & Mechanism

To ensure compliance, researchers must understand why these strict measures are necessary.

The Alkylation Threat

The molecule contains a methanesulfonate leaving group attached to the 7-hydroxy position of the chromone.[1] In physiological conditions, this group is highly susceptible to nucleophilic attack by DNA bases (specifically guanine).

  • Mechanism: The methanesulfonate anion (

    
    ) is an excellent leaving group.[1]
    
  • Reaction: Upon contact with biological tissue, the compound acts as an electrophile, transferring the chromone-alkyl group to DNA nucleophiles.[1]

  • Result: This forms DNA adducts, leading to replication errors (mutagenesis) or cell death.[1]

Reference Grounding: Methanesulfonate esters (e.g., Methyl Methanesulfonate - MMS) are standard positive controls in Ames tests due to this exact mechanism [1].[1]

Part 3: Operational Workflow & Logistics

A. Weighing & Solubilization (Critical Control Point)
  • Location: Class II Biological Safety Cabinet (ducted) or Chemical Fume Hood.

  • Balance: Use a microbalance inside a powder containment enclosure .

  • Static Control: Use an anti-static gun before spatulating.[1] Chromone derivatives are often fluffy, electrostatic powders that disperse easily.[1]

B. Reaction Monitoring
  • TLC/HPLC: Do not remove aliquots from the hood. Quench all TLC plates in a 10% Sodium Thiosulfate solution before removing them from the hood for visualization.[1]

  • Vessels: Use single-use glass vials where possible to minimize cleaning risks.[1]

C. Deactivation & Spill Response

Standard spill kits are insufficient.[1] You must chemically neutralize the alkylating potential.[1]

Deactivation Solution (The "Thiosulfate Protocol"):

  • Preparation: Mix 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate is a potent nucleophile that out-competes biological targets, reacting with the mesylate to form a non-toxic salt.[1]

  • Protocol:

    • Cover spill with absorbent pads.[1]

    • Gently pour Thiosulfate solution over pads (start from edges, move inward).[1]

    • Allow to sit for 30 minutes to ensure complete hydrolysis.

Part 4: Visualization of Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocol cluster_Controls Hierarchy of Controls Compound 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate Hazard HAZARD: Alkylating Agent (DNA Damage Risk) Compound->Hazard Contains Mesylate Group Engineering PRIMARY BARRIER: Fume Hood / Powder Enclosure Hazard->Engineering Inhalation Risk PPE SECONDARY BARRIER: Double Nitrile + Tyvek + Goggles Hazard->PPE Dermal Absorption Risk Engineering->PPE Breakthrough Redundancy Admin PROCEDURE: Thiosulfate Deactivation PPE->Admin Spill Management Waste Disposal: High Hazard Cytotoxic Stream Admin->Waste Neutralized Residue

Figure 1: Defense in Depth strategy for handling alkylating chromone derivatives, prioritizing engineering controls over PPE.[1]

Part 5: Waste Disposal

  • Segregation: Do not mix with general organic solvents.[1] Segregate into "Cytotoxic/Genotoxic" waste streams.[1]

  • Labeling: Clearly label container: "Contains Mutagenic Alkylating Agent - Do Not Handle Without PPE."

  • Container: Polyethylene (HDPE) or glass.[1] Avoid metal containers if acidic hydrolysis is possible.[1]

References

  • ECHA (European Chemicals Agency). (2024).[1] Substance Information: Methanesulfonate Esters and Mutagenicity Classifications. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: Methyl Methanesulfonate (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3][4] Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.